Darinaparsin
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-dimethylarsanylsulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22AsN3O6S/c1-13(2)23-6-8(11(20)15-5-10(18)19)16-9(17)4-3-7(14)12(21)22/h7-8H,3-6,14H2,1-2H3,(H,15,20)(H,16,17)(H,18,19)(H,21,22)/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGDXFQORBMPJGR-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[As](C)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[As](C)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22AsN3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80220108 | |
| Record name | Darinaparsin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80220108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69819-86-9 | |
| Record name | Darinaparsin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69819-86-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Darinaparsin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069819869 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Darinaparsin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06179 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Darinaparsin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80220108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-dimethylarsanylsulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DARINAPARSIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9XX54M675G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Role of Reactive Oxygen Species in Darinaparsin-Induced Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Darinaparsin, a novel organoarsenical compound, has demonstrated significant antitumor activity in various malignancies. A growing body of evidence indicates that its mechanism of action is intrinsically linked to the induction of apoptosis, with reactive oxygen species (ROS) playing a pivotal role. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound-induced, ROS-mediated apoptosis. It consolidates key quantitative data, details relevant experimental methodologies, and visualizes the intricate signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology and drug development, facilitating a deeper understanding of this compound's therapeutic potential and informing future research directions.
Introduction
This compound (S-dimethylarsino-glutathione) is a next-generation organic arsenical developed to improve upon the therapeutic index of inorganic arsenic compounds like arsenic trioxide (ATO).[1][2] While the pro-apoptotic effects of arsenicals are well-established, this compound exhibits a unique cellular response, including efficacy in ATO-resistant cell lines.[1][2] Central to its cytotoxic effects is the generation of intracellular ROS, which triggers a cascade of events culminating in programmed cell death.[3] This guide will dissect the critical role of ROS in this process, from its initial generation to the activation of downstream apoptotic effectors.
This compound-Induced ROS Generation
The induction of intracellular ROS is a key event in this compound-mediated apoptosis. This compound is thought to increase ROS levels through two primary mechanisms: the disruption of mitochondrial function and the activation of NADPH oxidase complexes. This elevation in ROS creates a state of oxidative stress, leading to damage of cellular macromolecules and the initiation of apoptotic signaling pathways.
Quantitative Analysis of this compound's Cytotoxicity
The cytotoxic and pro-apoptotic effects of this compound have been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potency.
| Cell Line | Cancer Type | IC50 (µM) | Time Point (hours) | Reference |
| 8226/S | Multiple Myeloma | 1.6 | 48 | |
| KMS11 | Multiple Myeloma | 1.2 | 48 | |
| MM.1s | Multiple Myeloma | 1.9 | 48 | |
| U266 | Multiple Myeloma | 3.7 | 48 | |
| NB4 | Leukemia | Not specified, but highest susceptibility | Not specified | |
| HL-60 | Leukemia | Not specified | Not specified | |
| DMS273 | Small-Cell Lung Cancer | Time-dependent | Not specified | |
| SHP77 | Small-Cell Lung Cancer | Time-dependent | Not specified |
Table 1: IC50 values of this compound in various cancer cell lines.
The induction of apoptosis is dose-dependent. In NB4 leukemia cells, treatment with 0.3, 1, and 2 µM this compound for 24 hours resulted in a progressive increase in apoptotic cells. Similarly, in HL-60 cells, concentrations of 2, 3, and 5 µM for 24 hours showed a dose-dependent increase in apoptosis and necrosis.
Experimental Protocols
Measurement of Intracellular ROS
A common method to quantify intracellular ROS levels involves the use of the cell-permeable fluorogenic probe 2',7'-dichlorodihydrofluorescein diacetate (DCF-DA).
Protocol:
-
Cell Preparation: Culture cells to the desired confluency. For suspension cells, harvest and wash with phosphate-buffered saline (PBS). For adherent cells, perform staining in the culture plate.
-
Loading with DCF-DA: Resuspend cell pellets or cover adherent cells with a working solution of 10 µM DCF-DA in pre-warmed PBS or serum-free media.
-
Incubation: Incubate the cells for 30 minutes at 37°C in the dark.
-
Washing: Remove the DCF-DA solution and wash the cells twice with PBS to remove any extracellular probe.
-
Treatment: Add fresh media containing the desired concentration of this compound or controls (e.g., untreated, vehicle, positive control like H₂O₂).
-
Analysis: Measure the fluorescence intensity using a fluorescence microplate reader, flow cytometer (excitation ~485 nm, emission ~535 nm), or fluorescence microscope. The fluorescence intensity is proportional to the amount of intracellular ROS.
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with this compound at various concentrations and time points.
-
Harvesting: Collect both adherent and floating cells. Centrifuge to pellet the cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V-negative, PI-negative: Viable cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Western Blotting for Apoptosis-Related Proteins
Western blotting is used to detect changes in the expression levels of key proteins involved in the apoptotic cascade.
Protocol:
-
Cell Lysis: After treatment with this compound, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved caspase-3, cleaved PARP, Bcl-xL, γH2AX) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Signaling Pathways in this compound-Induced Apoptosis
The generation of ROS by this compound initiates a cascade of signaling events that converge on the apoptotic machinery.
Mitochondrial Pathway of Apoptosis
This compound disrupts the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway. This leads to the release of cytochrome c from the mitochondria into the cytoplasm. Cytosolic cytochrome c then participates in the formation of the apoptosome, which activates caspase-9, the initiator caspase of the intrinsic pathway. Activated caspase-9, in turn, cleaves and activates effector caspases like caspase-3, leading to the execution of apoptosis.
Figure 1. Mitochondrial pathway of this compound-induced apoptosis.
Role of the JNK Signaling Pathway
The c-Jun N-terminal kinase (JNK) pathway is a critical mediator of stress-induced apoptosis. ROS can act as upstream activators of the JNK signaling cascade. Activated JNK can translocate to the nucleus to regulate the expression of pro-apoptotic genes or act directly on mitochondrial proteins to promote apoptosis. For instance, JNK can phosphorylate and activate pro-apoptotic BH3-only proteins like Bim and Bmf, or inactivate anti-apoptotic Bcl-2 family members, thereby tilting the balance towards cell death.
Figure 2. JNK signaling in this compound-induced apoptosis.
Convergence of Extrinsic and Intrinsic Pathways
In some cell types, such as NB4 leukemia cells, this compound triggers a convergence of the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways. This is evidenced by the activation of both caspase-8 (an initiator caspase of the extrinsic pathway) and caspase-9. The activation of caspase-8 can lead to the cleavage of Bid, a pro-apoptotic BH3-only protein. Truncated Bid (tBid) then translocates to the mitochondria to amplify the apoptotic signal, linking the two pathways.
Figure 3. Convergence of extrinsic and intrinsic apoptotic pathways.
The Role of Glutathione
Glutathione (GSH), a major intracellular antioxidant, plays a complex role in the action of this compound. The antioxidant N-acetylcysteine (NAC), which increases intracellular GSH, can block the cytotoxicity of this compound, highlighting the importance of ROS in its mechanism. Interestingly, while intracellular GSH seems to be important for the metabolism of ATO, this is not the case for this compound. However, exogenous GSH can prevent this compound-induced apoptosis by inhibiting its cellular uptake.
Conclusion
The induction of ROS is a central and indispensable component of this compound's anti-cancer activity. By promoting oxidative stress, this compound activates multiple pro-apoptotic signaling pathways, including the mitochondrial pathway and the JNK cascade, ultimately leading to the efficient execution of programmed cell death. A thorough understanding of these ROS-dependent mechanisms is crucial for the rational design of combination therapies and for identifying predictive biomarkers to optimize the clinical application of this compound. This guide provides a foundational framework for researchers and clinicians working to harness the therapeutic potential of this promising novel arsenical.
References
Darinaparsin's Impact on Cell Cycle Progression in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Darinaparsin, a novel organic arsenical compound, has demonstrated significant antitumor activity in a range of hematologic and solid tumors.[1] A key mechanism contributing to its efficacy is the induction of cell cycle arrest, primarily at the G2/M phase, which ultimately leads to apoptosis in cancer cells.[2][3] This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's effects on cell cycle progression. It consolidates quantitative data from multiple studies, details relevant experimental methodologies, and visualizes the key signaling pathways and workflows involved. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology drug development.
Introduction
This compound (also known as ZIO-101) is a derivative of arsenic trioxide, developed to improve upon the therapeutic index of inorganic arsenic compounds.[1][4] It is composed of dimethylated arsenic conjugated to glutathione, a modification that enhances its cellular uptake and reduces systemic toxicity. Clinical trials have shown promising activity and a manageable safety profile in patients with relapsed or refractory lymphomas. Mechanistically, this compound exerts its anticancer effects through various pathways, including the induction of oxidative stress, disruption of microtubule polymerization, and modulation of key signaling cascades that control cell proliferation and survival. A consistent and prominent effect observed across numerous cancer cell lines is its ability to halt cell cycle progression, thereby preventing cellular replication and promoting programmed cell death.
Core Mechanism: G2/M Cell Cycle Arrest
A hallmark of this compound's activity is the induction of a robust G2/M phase cell cycle arrest in various cancer cell types, including leukemia, lymphoma, and small-cell lung cancer. This arrest prevents cells from entering mitosis, a critical step for proliferation.
Quantitative Analysis of Cell Cycle Distribution
The following tables summarize the dose- and time-dependent effects of this compound on the distribution of cells in different phases of the cell cycle, as determined by flow cytometry.
Table 1: Effect of this compound on Cell Cycle Progression in NB4 Leukemia Cells (Time-Course)
| Treatment (1 µM this compound) | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M Phase |
| Control (0 h) | 55.2 ± 2.1 | 34.5 ± 1.8 | 10.3 ± 0.9 |
| 3 h | 45.1 ± 1.9 | 29.8 ± 1.5 | 25.1 ± 1.7 |
| 6 h | 38.7 ± 2.5 | 25.4 ± 1.3 | 35.9 ± 2.2 |
| 9 h | 32.6 ± 1.8 | 20.1 ± 1.1 | 47.3 ± 2.8 |
| 12 h | 28.9 ± 2.0 | 15.7 ± 0.9 | 55.4 ± 3.1 |
Table 2: Effect of this compound on Cell Cycle Progression in Jurkat T-cell Lymphoma Cells (Dose-Response)
| Treatment (72 h) | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M Phase |
| Control | 65 | 24 | 11 |
| 1 µM this compound | Not Reported | Not Reported | 26 |
| 3 µM this compound | Not Reported | Not Reported | 13 |
Table 3: Effect of this compound on Cell Cycle Progression in L428 Hodgkin Lymphoma Cells (Dose-Response)
| Treatment (72 h) | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M Phase |
| Control | 70 | 20 | 10 |
| 1 µM this compound | Not Reported | Not Reported | 29 |
| 3 µM this compound | Not Reported | Not Reported | 74 |
Molecular Signaling Pathways
This compound-induced G2/M arrest is a consequence of the modulation of several critical signaling pathways that regulate cell cycle checkpoints.
p53-Dependent Pathway
In response to cellular stress, such as DNA damage induced by this compound, the tumor suppressor protein p53 is activated through phosphorylation. Activated p53 plays a crucial role in halting the cell cycle to allow for DNA repair or, if the damage is too severe, to initiate apoptosis.
A key downstream target of p53 is the cell division cycle 25C (Cdc25C) phosphatase. This compound treatment leads to an increase in the inactive, phosphorylated form of Cdc25C (p-Cdc25C) and a decrease in its total form. Cdc25C is responsible for activating the Cyclin B1/Cdc2 (CDK1) complex, which is the master regulator of entry into mitosis. By inhibiting Cdc25C, this compound prevents the activation of the Cyclin B1/Cdc2 complex, thereby blocking the G2/M transition. Studies have confirmed a downregulation of Cyclin B1 following this compound treatment.
Caption: p53-dependent pathway of this compound-induced G2/M arrest.
c-Myc and Rb/E2F1 Pathway
The oncoprotein c-Myc is a critical regulator of cell proliferation. This compound treatment leads to a dose-dependent downregulation of c-Myc expression. This reduction in c-Myc levels influences the activity of the Retinoblastoma (Rb) tumor suppressor protein. Specifically, this compound causes a decrease in the phosphorylated, inactive form of Rb (p-Rb), indicating Rb activation.
Activated Rb, in turn, suppresses the activity of the E2F1 transcription factor, which is essential for the expression of genes required for S-phase entry and cell cycle progression. The downregulation of E2F1 contributes to the overall cell cycle arrest.
Caption: c-Myc and Rb/E2F1 pathway in this compound-mediated cell cycle inhibition.
MAPK Pathway and SHP1
In T-cell lymphoma (TCL) and Hodgkin lymphoma (HL) cells, this compound's activity is also dependent on the MAPK pathway. Treatment with this compound leads to the phosphorylation of ERK. This occurs primarily through the decreased activity of the inhibitory SHP1 phosphatase, which interacts with ERK. While activation of the MAPK pathway is often associated with proliferation, in this context, it contributes to this compound-induced cell death.
Microtubule Disruption
This compound has been shown to inhibit the polymerization of microtubules both in vitro and in vivo. Microtubules are essential components of the mitotic spindle, which is necessary for chromosome segregation during mitosis. By disrupting microtubule dynamics, this compound can directly interfere with the M-phase of the cell cycle, contributing to the observed G2/M arrest and subsequent apoptosis.
Experimental Protocols
The following sections detail the standard methodologies used to investigate the effects of this compound on the cell cycle.
Cell Culture and Drug Treatment
-
Cell Lines: Various cancer cell lines are used, including NB4 (acute promyelocytic leukemia), Jurkat (T-cell lymphoma), L428 (Hodgkin lymphoma), and DMS273, SHP77 (small-cell lung cancer).
-
Culture Conditions: Cells are typically maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: this compound is dissolved in a suitable solvent (e.g., PBS) to create a stock solution. Cells are treated with various concentrations of this compound (typically ranging from 0.3 to 5 µM) for different time periods (e.g., 3 to 72 hours) to assess dose- and time-dependent effects.
Cell Cycle Analysis by Flow Cytometry
This is the primary method for quantifying the distribution of cells in different phases of the cell cycle.
-
Cell Preparation: After treatment, cells (approximately 1 x 10^6) are harvested by centrifugation.
-
Fixation: The cell pellet is washed with ice-cold PBS and then fixed by dropwise addition of cold 70% ethanol while vortexing to prevent clumping. Cells are fixed on ice or at -20°C for at least two hours.
-
Staining: The fixed cells are washed again with PBS and then resuspended in a staining buffer containing a fluorescent DNA dye. Propidium iodide (PI) is commonly used at a concentration of 50-100 µg/mL. To ensure that only DNA is stained, RNase A (around 100 µg/mL) is included in the staining buffer to degrade RNA, as PI can also bind to double-stranded RNA.
-
Incubation: Cells are incubated with the staining solution in the dark, often overnight at 4°C, to allow for stoichiometric binding of the dye to DNA.
-
Data Acquisition: The fluorescence intensity of the stained cells is measured using a flow cytometer. A low flow rate is used to ensure accurate measurements. The data is typically displayed as a histogram of DNA content, where the G0/G1 peak has half the fluorescence intensity of the G2/M peak.
-
Data Analysis: The percentages of cells in the G0/G1, S, and G2/M phases are quantified using cell cycle analysis software (e.g., ModFit LT, FlowJo).
Caption: Experimental workflow for cell cycle analysis using flow cytometry.
Western Blot Analysis
This technique is used to measure the expression levels of key proteins involved in cell cycle regulation.
-
Protein Extraction: Following treatment with this compound, cells are lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to obtain total protein extracts.
-
Quantification: The protein concentration of the lysates is determined using a standard assay, such as the Bradford or BCA assay.
-
Electrophoresis: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking and Antibody Incubation: The membrane is blocked with a protein solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific to the proteins of interest (e.g., p-p53, Cyclin B1, p-Rb, c-Myc, β-actin as a loading control). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands is quantified using densitometry software (e.g., ImageJ), and protein expression levels are normalized to the loading control.
Conclusion and Future Directions
This compound effectively induces G2/M cell cycle arrest in a variety of cancer cells through the modulation of multiple key signaling pathways, including the p53, c-Myc/Rb/E2F1, and MAPK pathways, as well as by disrupting microtubule function. This multifaceted mechanism of action underscores its potential as a potent anticancer agent. The consistent induction of G2/M arrest suggests that this compound could be particularly effective in combination with therapies that target other phases of the cell cycle or with DNA-damaging agents and radiation. Further research should continue to explore these combination strategies and to identify predictive biomarkers that can help select patients most likely to respond to this compound treatment. The detailed understanding of its impact on cell cycle progression provides a strong rationale for its continued clinical development.
References
- 1. This compound: a novel organic arsenical with promising anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound (ZIO-101) enhances the sensitivity of small-cell lung cancer to PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Apoptotic Pathways Activated by Darinaparsin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Darinaparsin, a novel organoarsenic compound, has demonstrated significant anti-cancer activity, particularly in hematological malignancies. Its therapeutic efficacy is largely attributed to its ability to induce programmed cell death, or apoptosis, in cancer cells. This technical guide provides an in-depth exploration of the apoptotic pathways triggered by this compound. It consolidates key quantitative data, details experimental methodologies for investigating its mechanism of action, and presents visual representations of the involved signaling cascades to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction
This compound (S-dimethylarsino-glutathione) is a next-generation organic arsenical that has shown promise in overcoming some of the limitations of inorganic arsenic compounds like arsenic trioxide (ATO). A primary mechanism of its anti-neoplastic effect is the induction of apoptosis, a controlled and organized process of cell death essential for tissue homeostasis and the elimination of damaged or cancerous cells. Understanding the precise molecular pathways through which this compound initiates and executes apoptosis is crucial for its clinical development, optimization of treatment strategies, and identification of potential biomarkers for patient stratification. This guide synthesizes the current knowledge on the multifaceted apoptotic response to this compound.
Core Apoptotic Pathways Triggered by this compound
This compound induces apoptosis through a complex interplay of signaling pathways, primarily involving the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and the activation of both intrinsic and extrinsic apoptotic cascades.
Induction of Oxidative Stress
A key initiating event in this compound-mediated apoptosis is the significant increase in intracellular ROS.[1][2] This oxidative stress is a primary contributor to the subsequent apoptotic events.[2] The antioxidant Trolox has been shown to suppress this compound-induced apoptosis, confirming the critical role of oxidative stress in this process.[2][3]
Mitochondrial (Intrinsic) Pathway of Apoptosis
This compound profoundly impacts mitochondrial function, a central control point for the intrinsic apoptotic pathway. This disruption leads to:
-
Mitochondrial Membrane Potential Collapse: this compound treatment results in the loss of mitochondrial membrane potential.
-
Cytochrome c Release: The disruption of the mitochondrial membrane leads to the release of cytochrome c from the mitochondria into the cytoplasm.
-
Apoptosome Formation and Caspase-9 Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and subsequent activation of the initiator caspase-9.
-
Regulation by Bcl-2 Family Proteins: this compound upregulates the expression of pro-apoptotic BH3-only proteins such as Noxa, Bim, and Bmf. Silencing of these proteins has been shown to protect myeloma cells from this compound-induced cell death. While the expression of the anti-apoptotic protein Bcl-2 may not be significantly altered in some cell lines, the cleavage of Bid provides a link to the extrinsic pathway.
Death Receptor (Extrinsic) Pathway of Apoptosis
This compound also activates the extrinsic apoptotic pathway, which is initiated by the activation of death receptors on the cell surface. This leads to:
-
Caspase-8 Activation: The activation of death receptors results in the recruitment and activation of the initiator caspase-8.
-
Crosstalk with the Intrinsic Pathway via Bid Cleavage: Activated caspase-8 cleaves Bid into its truncated form, tBid. tBid then translocates to the mitochondria to promote the intrinsic pathway, thus amplifying the apoptotic signal.
Execution Phase of Apoptosis
Both the intrinsic and extrinsic pathways converge on the activation of executioner caspases:
-
Caspase-3 Activation: Caspases-9 and -8 both activate the key executioner caspase, caspase-3.
-
Cleavage of Cellular Substrates: Activated caspase-3 is responsible for the cleavage of numerous cellular substrates, including PARP, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Involvement of Other Signaling Pathways
-
MAPK Pathway: this compound can induce apoptosis through the modulation of the MAPK pathway. Specifically, it has been shown to cause phosphorylation of ERK by decreasing the inhibitory SHP1 phosphatase.
-
p53 and c-Myc: this compound treatment can lead to the activation of the tumor suppressor p53 and the downregulation of the oncoprotein c-Myc, both of which are critical regulators of the cell cycle and apoptosis.
-
Cell Cycle Arrest: this compound induces cell cycle arrest at the G2/M phase, which is often a prelude to apoptosis. This is associated with an increase in the DNA damage marker γH2AX.
Quantitative Data on this compound-Induced Apoptosis
The following tables summarize key quantitative data from various studies investigating the effects of this compound on different cancer cell lines.
Table 1: IC50 Values of this compound in Human Leukemia Cell Lines (24-hour treatment)
| Cell Line | IC50 (µM) | 95% Confidence Interval (µM) |
| NB4 | 1.03 | 0.97–1.10 |
| U-937 | 1.76 | 1.61–1.91 |
| MOLT-4 | 2.94 | 2.53–3.41 |
| HL-60 | 2.96 | 2.80–3.12 |
Table 2: Dose-Dependent Induction of Apoptosis by this compound (24-hour treatment)
| Cell Line | This compound Concentration (µM) | % Apoptotic Cells |
| NB4 | 0.3 | Modest Increase |
| 1 | Substantial Increase | |
| 2 | Substantial Increase | |
| HL-60 | 2 | Dose-dependent increase |
| 3 | Dose-dependent increase | |
| 5 | Dose-dependent increase |
Table 3: Effect of this compound on Cell Cycle Distribution in NB4 Cells (1 µM treatment)
| Treatment Time (hours) | % Cells in G2/M Phase |
| 3 | Increase |
| 6 | Further Enhanced Increase |
| 9 | - |
| 12 | - |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to investigate this compound-induced apoptosis.
Cell Viability Assay (WST-1 Assay)
-
Principle: Measures the metabolic activity of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate and treat with various concentrations of this compound for the desired time (e.g., 24 hours).
-
Add WST-1 reagent to each well and incubate for a specified period.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (Annexin V binding) and membrane integrity (PI staining).
-
Protocol:
-
Treat cells with this compound for the desired time.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Caspase Activity Assay (Fluorometric Assay)
-
Principle: Measures the activity of specific caspases (e.g., caspase-3, -8, -9) using a fluorogenic substrate that is cleaved by the active enzyme to release a fluorescent molecule.
-
Protocol:
-
Treat cells with this compound and prepare cell lysates.
-
Incubate the cell lysate with a specific caspase substrate (e.g., DEVD-AFC for caspase-3/7).
-
Measure the fluorescence using a fluorometer at the appropriate excitation and emission wavelengths.
-
Quantify caspase activity relative to a standard curve or untreated control.
-
Western Blot Analysis
-
Principle: Detects the expression levels of specific proteins involved in the apoptotic pathways (e.g., Bcl-2 family proteins, caspases, PARP).
-
Protocol:
-
Prepare total cell lysates from this compound-treated and control cells.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against the proteins of interest overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Mitochondrial Membrane Potential (MMP) Assay
-
Principle: Utilizes cationic fluorescent dyes (e.g., JC-1, Rhodamine 123) that accumulate in the mitochondria of healthy cells in a potential-dependent manner. A decrease in MMP leads to a change in the fluorescence signal.
-
Protocol (using JC-1):
-
Treat cells with this compound.
-
Incubate the cells with JC-1 staining solution.
-
Analyze the cells by flow cytometry or a fluorescence plate reader, measuring both the green fluorescence of the monomeric form (indicating low MMP) and the red fluorescence of the J-aggregates (indicating high MMP).
-
The ratio of red to green fluorescence is used as an indicator of MMP.
-
Reactive Oxygen Species (ROS) Measurement
-
Principle: Employs fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) that become fluorescent upon oxidation by ROS.
-
Protocol:
-
Treat cells with this compound.
-
Load the cells with DCFH-DA.
-
Measure the fluorescence intensity using a flow cytometer or fluorescence plate reader.
-
Cell Cycle Analysis (Propidium Iodide Staining)
-
Principle: Stains cellular DNA stoichiometrically, allowing for the quantification of the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on DNA content.
-
Protocol:
-
Treat cells with this compound.
-
Harvest and fix the cells in cold 70% ethanol.
-
Wash the cells and resuspend them in a staining solution containing PI and RNase A.
-
Incubate in the dark.
-
Analyze the DNA content by flow cytometry.
-
Visualizing the Pathways: Signaling Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key apoptotic signaling pathways activated by this compound.
Caption: Overview of this compound-induced apoptotic signaling pathways.
Caption: General experimental workflow for investigating this compound-induced apoptosis.
Conclusion
This compound orchestrates a multi-pronged apoptotic attack on cancer cells, initiated by oxidative stress and culminating in the activation of both intrinsic and extrinsic apoptotic pathways. Its ability to disrupt mitochondrial function, activate a cascade of caspases, and modulate key signaling pathways like MAPK, p53, and c-Myc underscores its potential as a potent anti-cancer agent. The detailed understanding of these mechanisms, supported by the quantitative data and experimental protocols presented in this guide, provides a solid foundation for further research and the strategic development of this compound in clinical settings. Future investigations may focus on elucidating the precise molecular targets of this compound and identifying synergistic drug combinations to enhance its therapeutic efficacy.
References
- 1. Cytotoxic Effects of this compound, a Novel Organic Arsenical, against Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Induces a Unique Cellular Response and is Active in an Arsenic Trioxide-Resistant Myeloma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Darinaparsin: A Technical Guide to its Chemical Synthesis and Structural Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Darinaparsin (S-dimethylarsinoglutathione) is a novel organic arsenical compound with significant potential in oncology.[1] As a conjugate of dimethylated arsenic and glutathione, it represents a departure from traditional inorganic arsenic-based therapies like arsenic trioxide (ATO).[2][3] this compound exhibits a distinct and potent mechanism of action, primarily targeting mitochondrial function, which leads to the generation of reactive oxygen species (ROS), cell cycle arrest, and ultimately, apoptosis in cancer cells.[4][5] This technical guide provides an in-depth overview of the chemical synthesis of this compound, its structural properties, and the experimental protocols used for its characterization and biological evaluation.
Chemical Synthesis
This compound is synthesized by the conjugation of glutathione with a dimethylated arsenic compound. The most common laboratory-scale synthesis involves the reaction of glutathione with either dimethylchloroarsine or dimethylarsinic acid.
Synthetic Scheme
The general synthetic route can be represented as follows:
-
Method A: Reaction of glutathione with dimethylchloroarsine in the presence of a base.
-
Method B: Reaction of glutathione with dimethylarsinic acid.
Experimental Protocol: Synthesis of this compound
The following is a representative protocol for the synthesis of this compound, compiled from literature descriptions.
Materials:
-
Glutathione (reduced form)
-
Dimethylchloroarsine or Dimethylarsinic acid
-
Pyridine
-
Dimethoxyethane (DME) or a water/ethanol mixture
-
Nitrogen gas
-
Standard laboratory glassware and purification apparatus (e.g., chromatography columns)
Procedure:
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve glutathione in the chosen solvent system (e.g., dimethoxyethane or a water/ethanol mixture).
-
Addition of Arsenical:
-
If using dimethylchloroarsine: Slowly add dimethylchloroarsine to the glutathione solution. Pyridine is added to act as a base and neutralize the hydrochloric acid formed during the reaction.
-
If using dimethylarsinic acid: Add dimethylarsinic acid directly to the aqueous solution of glutathione.
-
-
Reaction Conditions: Stir the reaction mixture at room temperature for a specified period (typically several hours) while monitoring the reaction progress by a suitable technique (e.g., Thin Layer Chromatography or High-Performance Liquid Chromatography).
-
Work-up and Purification:
-
Upon completion, the reaction mixture is quenched, and the solvent is removed under reduced pressure.
-
The crude product is then purified using an appropriate chromatographic technique, such as column chromatography on silica gel, to yield pure this compound.
-
-
Characterization: The structure and purity of the synthesized this compound are confirmed using standard analytical methods, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the covalent structure and the presence of characteristic peaks for the glutathione and dimethylarseno moieties.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
-
Structural Properties and Physicochemical Data
This compound's chemical structure consists of a dimethylarsinoyl group covalently attached to the sulfur atom of the cysteine residue within the glutathione tripeptide.
| Property | Value |
| IUPAC Name | (2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-(dimethylarsinothio)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
| Molecular Formula | C₁₂H₂₂AsN₃O₆S |
| Molecular Weight | 411.31 g/mol |
| CAS Number | 69819-86-9 |
| Canonical SMILES | C--INVALID-LINK--SC--INVALID-LINK--NC(=O)CC--INVALID-LINK--N |
| InChI Key | JGDXFQORBMPJGR-YUMQZZPRSA-N |
| Appearance | White to off-white solid |
| Solubility | Soluble in water and polar organic solvents |
Note: Specific values for melting point, pKa, and detailed solubility data are not consistently reported across publicly available literature and would require dedicated experimental determination.
Biological Activity and Mechanism of Action
This compound demonstrates potent cytotoxic effects against a broad range of cancer cell lines, including those resistant to arsenic trioxide. Its primary mechanism of action involves the disruption of mitochondrial function, leading to increased production of reactive oxygen species (ROS), which in turn triggers downstream signaling pathways culminating in apoptosis.
Signaling Pathways
Several key signaling pathways are modulated by this compound:
-
MAPK Pathway: this compound can induce apoptosis through the activation of the MAPK signaling pathway.
-
p53 Pathway: Activation of the tumor suppressor protein p53 is observed in response to this compound-induced cellular stress, contributing to cell cycle arrest and apoptosis.
-
Notch1 Signaling: Suppression of the Notch1 signaling pathway has also been implicated in the cytotoxic effects of this compound.
Quantitative Biological Data
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of this compound in various human leukemia cell lines after 24 hours of treatment.
| Cell Line | IC₅₀ (µM) | 95% Confidence Interval (µM) | R² |
| NB4 | 1.03 | 0.97–1.10 | 0.9534 |
| U-937 | 1.76 | 1.61–1.91 | 0.8638 |
| MOLT-4 | 2.94 | 2.53–3.41 | 0.9326 |
| HL-60 | 2.96 | 2.80–3.12 | 0.9045 |
Experimental Protocols for Biological Evaluation
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., Jurkat, Hut78, HH, L428, L540, L1236)
-
This compound stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed 1 x 10⁴ cells per well in 100 µL of culture medium in a 96-well plate.
-
Drug Treatment: Treat the cells with increasing concentrations of this compound (e.g., 1–5 µM) for 24–72 hours.
-
MTT Addition: After the incubation period, add MTT reagent to each well and incubate for a further 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify apoptosis and necrosis in cells treated with this compound.
Materials:
-
Cancer cell lines
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of this compound for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells and wash them with PBS.
-
Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-positive, PI-negative cells are considered early apoptotic.
-
Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
-
Annexin V-negative, PI-negative cells are viable.
-
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins involved in signaling pathways affected by this compound.
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Primary antibodies against target proteins (e.g., caspases, Bcl-2 family proteins, p53)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Prepare protein lysates from treated and untreated cells.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Electrotransfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies followed by HRP-conjugated secondary antibodies.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
Visualizations
Signaling Pathways
Caption: this compound's mechanism of action.
Experimental Workflow
Caption: Workflow for this compound synthesis and evaluation.
References
- 1. This compound: a novel organic arsenical with promising anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical and clinical development of this compound, a novel organic arsenic derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Portico [access.portico.org]
- 4. Facebook [cancer.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
Darinaparsin's Impact on Signal Transduction Pathways in Lymphoma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Darinaparsin, a novel organic arsenical compound, has demonstrated significant antitumor activity in various hematologic malignancies, including T-cell and Hodgkin's lymphoma.[1][2] Its mechanism of action is multifaceted, primarily involving the disruption of key signal transduction pathways that govern cell survival, proliferation, and apoptosis. This technical guide provides an in-depth analysis of this compound's effects on critical signaling cascades in lymphoma cells, supported by quantitative data, detailed experimental protocols, and visual pathway representations. The core of this compound's activity lies in its ability to induce oxidative stress, modulate the MAPK pathway, and trigger programmed cell death.[1][3] Understanding these intricate molecular interactions is paramount for the continued development and optimization of this compound as a therapeutic agent for lymphoma.
Introduction
This compound (S-dimethylarsino-glutathione) is a next-generation organic arsenical that exhibits a distinct and more favorable safety profile compared to its inorganic predecessor, arsenic trioxide.[1] It has shown promising clinical efficacy in relapsed/refractory peripheral T-cell lymphoma (PTCL). The primary mechanisms underlying its anticancer effects include the induction of reactive oxygen species (ROS), disruption of mitochondrial function, and subsequent modulation of critical signal transduction pathways. This guide will focus on the impact of this compound on the MAPK, apoptosis, and potentially related signaling pathways in lymphoma cells.
Core Mechanism of Action
This compound exerts its cytotoxic effects through a multi-pronged approach targeting fundamental cellular processes.
Induction of Oxidative Stress
A key initiating event in this compound's mechanism is the generation of intracellular reactive oxygen species (ROS). This increase in oxidative stress disrupts the cellular redox balance and triggers downstream signaling events that contribute to apoptosis.
Mitochondrial Dysfunction
This compound targets mitochondria, leading to a reduction in mitochondrial membrane potential and disruption of normal mitochondrial function. This mitochondrial perturbation is a central hub in the apoptotic signaling cascade initiated by the drug.
Impact on Key Signal Transduction Pathways
MAPK Pathway Modulation
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. This compound has been shown to uniquely modulate this pathway in lymphoma cells.
Mechanism of ERK Activation:
Contrary to the typical inhibition of oncogenic pathways, this compound induces the phosphorylation of Extracellular signal-Regulated Kinase (ERK). This activation is primarily mediated by the decrease of the inhibitory phosphatase SHP1 (Src homology region 2 domain-containing phosphatase-1). The reduction in SHP1 activity leads to sustained ERK phosphorylation, a key event in this compound-induced cell death.
Induction of Apoptosis
This compound is a potent inducer of apoptosis in lymphoma cells, engaging both the intrinsic and extrinsic pathways.
Key Apoptotic Events:
-
Caspase Activation: Treatment with this compound leads to the cleavage and activation of initiator caspases (caspase-8 and caspase-9) and the executioner caspase (caspase-3).
-
PARP Cleavage: Activated caspase-3 subsequently cleaves Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.
-
Annexin V Staining: this compound treatment results in a dose-dependent increase in the percentage of Annexin V-positive cells, indicating the externalization of phosphatidylserine, an early apoptotic event.
Other Potential Pathway Interactions
While the effects of this compound on the MAPK and apoptosis pathways are well-established, its interactions with other critical signaling networks in lymphoma are still under investigation.
-
NF-κB and STAT3 Signaling: While arsenic trioxide has been shown to decrease NF-κB expression in lymphoma cell lines, direct evidence of this compound's impact on the NF-κB and STAT3 pathways in lymphoma is currently limited. Given the central role of these pathways in lymphoma pathogenesis, further research is warranted.
-
Notch1 Signaling: Studies in leukemia have indicated that this compound can downregulate the Notch1 signaling pathway. The relevance of this finding to T-cell lymphomas, where Notch1 signaling can be oncogenic, is an area for future exploration.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on lymphoma cell lines.
Table 1: Cytotoxicity of this compound in Lymphoma Cell Lines
| Cell Line | Lymphoma Type | IC50 (µM) at 72h |
| Jurkat | T-cell Lymphoma | 2.7 |
| HH | T-cell Lymphoma | 3.2 |
| Hut78 | T-cell Lymphoma | 6.7 |
| L540 | Hodgkin's Lymphoma | 1.3 |
| L1236 | Hodgkin's Lymphoma | 2.8 |
| L428 | Hodgkin's Lymphoma | 7.2 |
| Data derived from Ravi et al., 2014. |
Table 2: this compound-Induced Apoptosis in Lymphoma Cell Lines
| Cell Line | This compound Conc. (µM) | % Annexin V Positive Cells (at 72h) |
| Jurkat | 2 | >50% |
| Hut78 | 2 | >50% |
| L540 | 2 | >50% |
| L428 | 2 | <50% |
| Qualitative data ("<" or ">") based on graphical representation in Ravi et al., 2014. |
Table 3: Effect of this compound on Protein Expression/Activation
| Protein | Cell Line(s) | Effect |
| p-ERK | Jurkat, HH, L1236, L428 | Increased |
| SHP1 | Jurkat, Hut78, HH, L540, L1236 | Decreased |
| Cleaved Caspase-3 | Jurkat, Hut78, L428 | Increased |
| Cleaved Caspase-8 | Jurkat, Hut78, L428 | Increased |
| Cleaved Caspase-9 | Jurkat, Hut78, L428 | Increased |
| Cleaved PARP | Jurkat, Hut78, HH | Increased |
| Data derived from Ravi et al., 2014. |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability (MTT) Assay
-
Cell Seeding: Plate lymphoma cells in a 96-well plate at a density of 1 x 104 cells per well in 100 µL of complete culture medium.
-
Drug Treatment: Add varying concentrations of this compound (e.g., 1-10 µM) to the wells. Include untreated control wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Formazan Crystal Formation: Incubate the plate for an additional 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Apoptosis (Annexin V) Assay
-
Cell Treatment: Treat lymphoma cells with the desired concentrations of this compound for the indicated time.
-
Cell Harvesting: Harvest the cells by centrifugation and wash them twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 106 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
Western Blot Analysis
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-ERK, total ERK, cleaved caspases, PARP, SHP1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound represents a promising therapeutic agent for lymphoma, with a well-defined mechanism of action centered on the induction of oxidative stress and the modulation of key signaling pathways. Its ability to activate the MAPK pathway via SHP1 inhibition and to potently induce apoptosis underscores its therapeutic potential. Further investigation into its effects on other critical lymphoma survival pathways, such as NF-κB and STAT3, will provide a more comprehensive understanding of its antitumor activity and may reveal opportunities for rational combination therapies. The data and protocols presented in this guide serve as a valuable resource for researchers and clinicians working towards the advancement of this compound as a novel treatment for lymphoma.
References
- 1. The Novel Organic Arsenical this compound Induces MAPK-Mediated and SHP1-Dependent Cell Death in T-cell Lymphoma and Hodgkin’s Lymphoma Cells and Human Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arsenic trioxide induces the apoptosis and decreases NF-κB expression in lymphoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I studies of this compound in patients with relapsed or refractory peripheral T-cell lymphoma: a pooled analysis of two phase I studies conducted in Japan and Korea - PMC [pmc.ncbi.nlm.nih.gov]
Early In Vitro Efficacy of Darinaparsin in Leukemia Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Darinaparsin (also known as ZIO-101), a novel organic arsenical, has demonstrated significant cytotoxic activity against various hematological malignancies in preclinical studies. Composed of dimethylated arsenic linked to glutathione, this compound offers a potentially improved therapeutic window compared to inorganic arsenic compounds like arsenic trioxide. This technical guide provides an in-depth overview of the early in vitro efficacy studies of this compound in leukemia cell lines, focusing on its cytotoxic effects, induction of apoptosis, and cell cycle arrest. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the development of novel anti-leukemic therapies.
Cytotoxicity of this compound in Leukemia Cell Lines
This compound has been shown to be a potent cytotoxic agent against a panel of human leukemia cell lines, exhibiting greater potency than sodium arsenite (AsIII).[1] The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for several cell lines after 24 hours of treatment.
Table 1: IC50 Values of this compound in Human Leukemia Cell Lines after 24-hour Treatment [1]
| Cell Line | Leukemia Subtype | This compound IC50 (µM) | 95% Confidence Interval |
| NB4 | Acute Promyelocytic Leukemia (APL) | 1.03 | 0.97–1.10 |
| U-937 | Histiocytic Lymphoma | 1.76 | 1.61–1.91 |
| MOLT-4 | Acute Lymphoblastic Leukemia (T-ALL) | 2.94 | 2.53–3.41 |
| HL-60 | Acute Promyelocytic Leukemia (APL) | 2.96 | 2.80–3.12 |
Data sourced from Han et al., 2023.[1]
The data indicates that the sensitivity to this compound varies across different leukemia cell lines, with NB4 being the most sensitive and HL-60 being the least sensitive among the tested lines.[1]
Induction of Apoptosis
A primary mechanism of this compound's cytotoxic effect is the induction of apoptosis, or programmed cell death. Studies have focused on the NB4 and HL-60 cell lines, representing high and low sensitivity to the drug, respectively.[1]
Quantitative Analysis of Apoptosis
Treatment with this compound leads to a dose-dependent increase in the percentage of apoptotic cells. This is typically measured by flow cytometry using Annexin V and propidium iodide (PI) staining, where Annexin V-positive cells are considered apoptotic.
Table 2: Apoptosis Induction by this compound in NB4 and HL-60 Cell Lines after 24-hour Treatment
| Cell Line | This compound Concentration (µM) | Percentage of Apoptotic Cells (%) |
| NB4 | 0 (Control) | ~5 |
| 0.3 | ~10 | |
| 1.0 | ~25 | |
| 2.0 | ~40 | |
| HL-60 | 0 (Control) | ~5 |
| 2.0 | ~15 | |
| 3.0 | ~25 | |
| 5.0 | ~40 |
Approximate values interpreted from graphical data in Han et al., 2023.
Signaling Pathways in this compound-Induced Apoptosis
This compound triggers apoptosis through the convergence of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This is characterized by the activation of key initiator and effector caspases.
-
Caspase Activation: In NB4 cells, treatment with 1 µM this compound leads to a significant increase in the activity of caspase-8 (an initiator caspase in the extrinsic pathway), caspase-9 (an initiator caspase in the intrinsic pathway), and caspase-3 (an effector caspase) after 9 hours of exposure.
-
Bid Truncation: A notable decrease in the expression of Bid, a pro-apoptotic Bcl-2 family protein, is observed in a dose-dependent manner. The cleavage of Bid by caspase-8 to form truncated Bid (tBid) serves as a critical link between the extrinsic and intrinsic pathways.
Below is a diagram illustrating the proposed apoptotic signaling pathway activated by this compound.
Cell Cycle Arrest
In addition to apoptosis, this compound has been shown to induce cell cycle arrest, primarily at the G2/M phase, in leukemia cells. This effect has been most thoroughly characterized in the NB4 cell line.
Quantitative Analysis of Cell Cycle Distribution
Treatment of NB4 cells with 1 µM this compound results in a time-dependent increase in the percentage of cells in the G2/M phase, with a corresponding decrease in the G0/G1 and S phases.
Table 3: Effect of this compound (1 µM) on Cell Cycle Distribution in NB4 Cells
| Treatment Time (hours) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 0 (Control) | ~55 | ~35 | ~10 |
| 3 | ~45 | ~30 | ~25 |
| 6 | ~35 | ~25 | ~40 |
| 9 | ~30 | ~20 | ~50 |
| 12 | ~25 | ~15 | ~60 |
Approximate values interpreted from graphical data in Han et al., 2023.
Molecular Mechanisms of G2/M Arrest
The G2/M arrest induced by this compound is associated with DNA damage and the modulation of key cell cycle regulatory proteins.
-
DNA Damage: A significant increase in the expression of γH2AX, a marker of DNA double-strand breaks, is observed.
-
p53 and c-Myc Regulation: this compound treatment leads to the activation of the tumor suppressor protein p53 and the downregulation of the oncoprotein c-Myc.
-
Cell Cycle Regulators: Inhibition of the cdc25C/cyclin B1/cdc2 complex, which is crucial for entry into mitosis, is also observed.
The following diagram outlines the key molecular events leading to G2/M cell cycle arrest.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Cell Culture
-
Cell Lines: NB4, U-937, MOLT-4, and HL-60 human leukemia cell lines.
-
Media: RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified atmosphere with 5% CO2 at 37°C.
Cell Viability Assay (WST-1 Assay)
This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Seed cells in a 96-well plate at a density of 2 x 10^5 cells/well in 0.2 mL of medium.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Prepare a mixture of WST-1 (5.5 mM) and 1-Methoxy PMS (2 mM) in a 9:1 (v/v) ratio.
-
Add 15 µL of the WST-1/1-Methoxy PMS mixture to each well.
-
Incubate the plate at 37°C for 1 hour.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the relative cell viability as the ratio of the absorbance of the treated group to that of the untreated control group.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Treat cells with the desired concentrations of this compound for the specified time.
-
Harvest the cells and wash them with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
-
Annexin V-negative, PI-negative cells are viable.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative, PI-positive cells are necrotic.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses the DNA-intercalating agent propidium iodide to determine the distribution of cells in different phases of the cell cycle.
-
Treat cells with this compound for the desired time points.
-
Harvest the cells and fix them in cold 70% ethanol.
-
Wash the fixed cells with PBS.
-
Resuspend the cells in a staining solution containing propidium iodide and RNase A.
-
Incubate the cells in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells by flow cytometry.
-
The data is used to generate a histogram, from which the percentage of cells in the G0/G1, S, and G2/M phases can be quantified.
Caspase Activity Assay (Fluorometric Assay)
This assay measures the activity of specific caspases using a fluorogenic substrate.
-
Treat cells with this compound for the indicated times.
-
Lyse the cells to release the cellular contents.
-
Add a specific fluorogenic substrate for the caspase of interest (e.g., DEVD-AFC for caspase-3).
-
Incubate the mixture at 37°C.
-
Measure the fluorescence generated by the cleavage of the substrate using a fluorometer.
-
The fluorescence intensity is proportional to the caspase activity.
The workflow for a typical in vitro efficacy study of this compound is depicted below.
Conclusion
Early in vitro studies have established this compound as a potent anti-leukemic agent with a multifaceted mechanism of action. It effectively induces cytotoxicity in a range of leukemia cell lines by triggering apoptosis through both intrinsic and extrinsic pathways and by causing G2/M cell cycle arrest. The detailed molecular mechanisms, involving key regulators like caspases, p53, and c-Myc, provide a strong rationale for its continued development. While the data is most comprehensive for the NB4 cell line, the findings in other cell lines suggest a broader applicability. Further research to elucidate the effects of this compound in a wider array of leukemia subtypes and to explore potential combination therapies is warranted. This guide provides a foundational understanding of the in vitro efficacy of this compound, offering valuable insights for the design of future preclinical and clinical investigations.
References
A Technical Guide to the Discovery and Initial Development of Darinaparsin
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the discovery, mechanism of action, and initial development of Darinaparsin (S-dimethylarsino-glutathione), a novel organic arsenical compound. It details the preclinical and early clinical investigations that have established its potential as a therapeutic agent for various malignancies, particularly peripheral T-cell lymphoma (PTCL).
Discovery and Background
This compound, also known as ZIO-101, is an organic arsenical compound composed of dimethylated arsenic covalently linked to the tripeptide glutathione.[1][2] The initial exploration of related organoarsenic compounds dates back to the 1970s at Texas A&M University.[3] However, significant interest in this compound as a potential cancer therapeutic was reignited in the late 1990s, following the clinical success of the inorganic arsenical, arsenic trioxide (ATO), in treating acute promyelocytic leukemia (APL).[4]
The rationale for developing an organic arsenic derivative was to create a compound with an improved safety profile and potentially broader efficacy compared to ATO.[4] this compound was synthesized by conjugating dimethylarsenic to glutathione, a structure that was found to be a metabolic intermediate of inorganic arsenic. This modification was intended to enhance stability and cellular uptake. The development was advanced by ZIOPHARM Oncology and later Solasia Pharma, leading to its eventual approval in Japan for relapsed or refractory PTCL in June 2022.
Mechanism of Action
This compound exhibits a multifaceted mechanism of action that distinguishes it from inorganic arsenicals like ATO. Its primary effects converge on the induction of oxidative stress, disruption of mitochondrial function, and modulation of key cellular signaling pathways, ultimately leading to cell cycle arrest and apoptosis.
Key Mechanistic Features:
-
Mitochondrial Disruption and ROS Production: this compound is a mitochondrial-targeted agent. It disrupts mitochondrial bioenergetics and function, leading to an increase in the production of intracellular reactive oxygen species (ROS). This elevation of oxidative stress is a central driver of its cytotoxic effects, as cancer cells are often more vulnerable to further oxidative damage.
-
Induction of Apoptosis: The compound triggers programmed cell death through both the extrinsic and intrinsic apoptotic pathways. In leukemia cells, it activates caspase-8 (extrinsic) and caspase-9 (intrinsic), as well as the executioner caspase-3. This process is accompanied by the truncation of Bid, linking the two pathways.
-
Cell Cycle Arrest: this compound induces cell cycle arrest, predominantly at the G2/M phase, in various cancer cell lines, including T-cell lymphoma and leukemia. This arrest is associated with the activation of p53 and the inhibition of the cdc25C/cyclin B1/cdc2 complex, which are critical regulators of the G2/M transition.
-
Modulation of Signaling Pathways:
-
MAPK Pathway: In T-cell and Hodgkin lymphoma cells, this compound's activity is dependent on the MAPK pathway. It causes phosphorylation of ERK by decreasing the activity of the inhibitory SHP1 phosphatase.
-
Oncogenic Pathways: It leads to the downregulation of the oncoprotein c-Myc and inactivation of the transcription factor E2F1.
-
Notch1 Signaling: Suppression of the Notch1 signaling pathway has also been observed.
-
-
Histone H3.3 Targeting: A unique target of this compound has been identified as the histone variant H3.3. Its binding to H3.3 in leukemia cells disrupts nucleosome stability and facilitates TRAIL-induced apoptosis.
-
Anti-Angiogenesis: Preclinical studies have shown that this compound can inhibit the growth and proliferation of endothelial cells (HUVECs) and reduce the formation of new blood vessels in vivo, indicating anti-angiogenic properties.
The diagram below illustrates the proposed signaling cascade initiated by this compound, leading to apoptosis.
References
- 1. This compound: a novel organic arsenical with promising anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Chemical and clinical development of this compound, a novel organic arsenic derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Targets of Darinaparsin in Peripheral T-cell Lymphoma
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms of Darinaparsin, a novel organoarsenic compound, in the context of peripheral T-cell lymphoma (PTCL). This compound has demonstrated significant clinical activity in relapsed and refractory PTCL, and understanding its molecular targets is crucial for optimizing its therapeutic use and developing novel combination strategies. This document details the key signaling pathways affected by this compound, presents quantitative data from preclinical and clinical studies, and provides detailed protocols for essential experimental procedures.
Core Molecular Mechanisms of this compound
This compound's primary mechanism of action involves the disruption of mitochondrial function and the induction of oxidative stress.[1] This leads to an increased production of reactive oxygen species (ROS), which in turn triggers downstream signaling cascades culminating in cell cycle arrest and apoptosis.[1] Unlike arsenic trioxide, this compound is a derivative of glutathione, which is thought to facilitate its entry into cancer cells.[2]
Key Signaling Pathways Targeted by this compound in PTCL
MAPK/ERK Pathway Activation
A pivotal molecular effect of this compound in T-cell lymphoma is the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the phosphorylation of Extracellular Signal-regulated Kinase (ERK1/2).[1] This activation, however, does not follow the canonical RAS-RAF-MEK-ERK signaling cascade. Instead, this compound treatment leads to a decrease in the levels of the inhibitory phosphatase SHP1 (Src homology region 2 domain-containing phosphatase-1). SHP1 is a non-receptor protein tyrosine phosphatase that negatively regulates various signaling pathways, including the MAPK pathway. The reduction in SHP1 levels is associated with an increase in ERK1/2 phosphorylation, suggesting that this compound's pro-apoptotic effects in PTCL are, at least in part, mediated by this unique MAPK activation mechanism.
PI3K/AKT Pathway
The impact of this compound on the PI3K/AKT pathway appears to be cell-line dependent. In some T-cell lymphoma cell lines, such as Jurkat, this compound treatment has been shown to increase the phosphorylation of AKT. However, in other TCL cell lines, there was only a minimal effect on AKT phosphorylation. The constitutive activation of AKT in Jurkat cells, due to the absence of the tumor suppressor PTEN, may contribute to this differential response.
Notch1 Signaling Pathway
While direct evidence in PTCL is limited, studies in human leukemia cell lines have demonstrated that this compound can downregulate the expression of Notch1 and its ligands, Jagged1 and Jagged2. Dysregulated Notch1 signaling has been implicated in the pathogenesis of various hematological malignancies, including T-cell lymphomas. Therefore, the potential modulation of the Notch1 pathway by this compound in PTCL warrants further investigation.
Quantitative Data on this compound's Efficacy and Molecular Effects
The following tables summarize key quantitative data from preclinical and clinical studies of this compound in T-cell lymphoma.
Table 1: In Vitro Cytotoxicity of this compound in T-Cell Lymphoma Cell Lines
| Cell Line | IC50 (72 hours) | Reference |
| Jurkat | 2.7 µM | |
| Hut78 | 6.7 µM | |
| HH | 3.2 µM |
Table 2: In Vivo Efficacy of this compound in a Jurkat Xenograft Model
| Treatment Regimen | Tumor Growth Inhibition | Survival Benefit | Reference |
| 100 mg/kg/day, s.c., 5 days/week for 3 weeks | Significant reduction in tumor volume compared to control | Significantly increased survival compared to control |
Note: The study also tested a 70 mg/kg dose with positive results.
Table 3: Phase II Clinical Trial Efficacy of this compound in Relapsed/Refractory PTCL (Asian Population)
| Parameter | Value | Reference |
| Overall Response Rate (ORR) | 19.3% | |
| ORR in PTCL-NOS | 16.2% | |
| ORR in AITL | 29.4% | |
| Tumor Size Decrease | Observed in 62.3% of patients |
PTCL-NOS: Peripheral T-cell lymphoma, not otherwise specified; AITL: Angioimmunoblastic T-cell lymphoma.
Table 4: Key Molecular Effects of this compound in T-Cell Lymphoma Cell Lines
| Molecular Target | Effect | Cell Lines | Reference |
| p-ERK1/2 | Increased phosphorylation | Jurkat, Hut78, HH | |
| SHP1 | Decreased protein levels | Jurkat, Hut78, HH | |
| p-AKT | Increased phosphorylation | Jurkat | |
| p-AKT | Minimal change | Other TCL lines |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound's effects on PTCL.
Cell Viability (MTT) Assay
This protocol is for assessing the cytotoxic effects of this compound on PTCL cell lines.
-
Cell Seeding: Seed PTCL cells (e.g., Jurkat, Hut78, HH) in a 96-well plate at a density of 1 x 104 cells per well in 100 µL of complete culture medium.
-
This compound Treatment: After 24 hours, treat the cells with increasing concentrations of this compound (e.g., 1-10 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate at 37°C for 4 hours to allow the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Apoptosis (Annexin V) Assay
This protocol is for quantifying this compound-induced apoptosis in PTCL cells.
-
Cell Treatment: Seed PTCL cells in 6-well plates and treat with this compound at the desired concentrations for the specified time.
-
Cell Harvesting: Harvest the cells by centrifugation and wash them twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 106 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.
Western Blotting for Protein Expression and Phosphorylation
This protocol is for detecting changes in the expression and phosphorylation of key proteins in the MAPK pathway.
-
Protein Extraction: Treat PTCL cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK1/2, total ERK1/2, SHP1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software.
In Vivo Xenograft Study
This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in a PTCL xenograft model.
-
Cell Implantation: Subcutaneously inject 5-10 x 106 Jurkat cells into the flank of immunodeficient mice (e.g., SCID or NSG).
-
Tumor Growth: Monitor tumor growth until the tumors reach a palpable size (e.g., 100-150 mm3).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., 70-100 mg/kg) or vehicle control via a suitable route (e.g., subcutaneous or intraperitoneal injection) according to the specified schedule (e.g., 5 days a week for 3 weeks).
-
Tumor Measurement: Measure tumor volume with calipers twice a week.
-
Survival Monitoring: Monitor the survival of the mice.
-
Data Analysis: Compare tumor growth and survival between the treatment and control groups.
Experimental and Logical Workflow Visualization
The following diagram illustrates a typical workflow for investigating the molecular targets of a novel compound like this compound in PTCL.
Conclusion
This compound is a promising therapeutic agent for relapsed or refractory PTCL with a multifaceted mechanism of action. Its ability to induce apoptosis through the modulation of key signaling pathways, particularly the unique activation of the MAPK/ERK pathway via SHP1 downregulation, provides a strong rationale for its clinical use. The data and protocols presented in this guide offer a valuable resource for researchers and drug developers working to further understand and exploit the therapeutic potential of this compound in T-cell lymphomas. Future research should focus on elucidating the precise mechanisms of SHP1 regulation by this compound, investigating the role of the Notch1 pathway in PTCL, and identifying predictive biomarkers to guide patient selection for this compound therapy.
References
Methodological & Application
Protocol for Assessing Darinaparsin Cytotoxicity Using MTT Assay
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Darinaparsin (also known as ZIO-101) is an organoarsenic compound investigated for its anticancer properties. It is a derivative of glutathione and has shown efficacy in various cancer types, including peripheral T-cell lymphoma for which it has received approval in Japan.[1] The cytotoxic effects of this compound are primarily attributed to its ability to disrupt mitochondrial function, leading to an increase in reactive oxygen species (ROS), cell cycle arrest, and ultimately, apoptosis (programmed cell death).[1][2] This document provides a detailed protocol for assessing the cytotoxicity of this compound in cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[3][4] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of these crystals, which is determined by dissolving them and measuring the absorbance, is proportional to the number of viable cells.
Principle of the MTT Assay
The MTT assay is based on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt MTT into a purple formazan product. This reduction is primarily carried out by NAD(P)H-dependent cellular oxidoreductase enzymes in the mitochondria. The resulting intracellular formazan crystals are insoluble in aqueous solution. Therefore, a solubilization agent, such as dimethyl sulfoxide (DMSO) or a solution of sodium dodecyl sulfate (SDS) in diluted hydrochloric acid, is added to dissolve the crystals, resulting in a colored solution. The absorbance of this solution is measured at a specific wavelength (typically between 500 and 600 nm) using a spectrophotometer. The intensity of the purple color is directly proportional to the number of living, metabolically active cells.
Data Presentation
The following table summarizes the cytotoxic effects of this compound on various human leukemia cell lines after 24 hours of treatment, as determined by a WST-1 assay, which is similar in principle to the MTT assay.
| Cell Line | This compound IC50 (µM) | 95% Confidence Interval (µM) |
| NB4 | 1.03 | 0.97–1.10 |
| U-937 | 1.76 | 1.61–1.91 |
| MOLT-4 | 2.94 | 2.53–3.41 |
| HL-60 | 2.96 | 2.80–3.12 |
Table 1: IC50 values of this compound in human leukemia cell lines after 24-hour treatment. Data from a study utilizing a WST-1 assay.
Experimental Protocol
This protocol provides a step-by-step guide for assessing the cytotoxicity of this compound using the MTT assay.
Materials and Reagents:
-
This compound
-
Selected cancer cell line(s) (e.g., NB4, U-937, MOLT-4, HL-60)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Phosphate-buffered saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile cell culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest cells that are in the exponential growth phase.
-
Perform a cell count and assess viability (e.g., using trypan blue exclusion).
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow the cells to adhere (for adherent cells) and stabilize.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., 0.3, 1, 3, 10, 30 µM).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include control wells:
-
Vehicle Control: Cells treated with the highest concentration of the solvent used to dissolve this compound.
-
Untreated Control: Cells treated with culture medium only.
-
Blank: Wells containing culture medium only (no cells) to measure background absorbance.
-
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for 3-4 hours at 37°C in a humidified 5% CO2 incubator. During this time, viable cells will reduce the MTT to formazan crystals.
-
-
Formazan Solubilization:
-
After the incubation with MTT, carefully remove the medium from each well without disturbing the formazan crystals. For suspension cells, centrifugation of the plate may be necessary before aspirating the supernatant.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for about 15 minutes to ensure complete solubilization of the formazan.
-
-
Absorbance Measurement:
-
Read the absorbance of each well at 570 nm using a microplate reader. It is recommended to read the plate within 1 hour of adding the solubilization solution. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100
-
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
From the dose-response curve, determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity using the MTT assay.
Caption: Simplified signaling pathway of this compound-induced apoptosis.
References
- 1. Cytotoxic Effects of this compound, a Novel Organic Arsenical, against Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (ZIO-101) enhances the sensitivity of small-cell lung cancer to PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. libir.josai.ac.jp [libir.josai.ac.jp]
- 4. This compound (ZIO-101) enhances the sensitivity of small-cell lung cancer to PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Step-by-Step Guide to Annexin-V Flow Cytometry for Darinaparsin-Induced Apoptosis
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for utilizing Annexin-V flow cytometry to quantify and analyze apoptosis induced by the novel organic arsenical, Darinaparsin. This guide is intended for professionals in research and drug development.
Introduction
This compound (also known as ZIO-101 or S-dimethylarsino-glutathione) is a promising anti-cancer agent that has demonstrated cytotoxicity in various cancer cell lines.[1][2] A key mechanism of its anti-tumor activity is the induction of apoptosis, or programmed cell death.[1][3] Understanding the extent and kinetics of this compound-induced apoptosis is crucial for its development as a therapeutic agent.
Annexin-V flow cytometry is a widely used and reliable method for detecting one of the earliest events in apoptosis: the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[4] In the presence of calcium, Annexin-V, a calcium-dependent phospholipid-binding protein, exhibits a high affinity for PS. By using a fluorochrome-conjugated Annexin-V, apoptotic cells can be identified and quantified using a flow cytometer. Propidium iodide (PI) or other viability dyes are often used in conjunction with Annexin-V to differentiate between early apoptotic cells (Annexin-V positive, PI negative), late apoptotic/necrotic cells (Annexin-V positive, PI positive), and live cells (Annexin-V negative, PI negative).
This guide will detail the signaling pathways involved in this compound-induced apoptosis, provide a step-by-step protocol for the Annexin-V flow cytometry assay, and present a summary of quantitative data from relevant studies.
This compound-Induced Apoptosis Signaling Pathway
This compound triggers apoptosis through a multi-faceted mechanism that involves both intrinsic and extrinsic pathways. A critical event is the generation of reactive oxygen species (ROS), which disrupts mitochondrial function. This leads to the release of cytochrome c and the activation of the caspase cascade, including caspase-9 and the executioner caspase-3. This compound also activates caspase-8, a key initiator of the extrinsic pathway, which can cleave Bid, linking the extrinsic and intrinsic pathways. Furthermore, this compound has been shown to induce G2/M cell cycle arrest and upregulate BH3-only proteins like Noxa and Bim, which are crucial for apoptosis induction. The MAPK and Notch1 signaling pathways have also been implicated in this compound's cytotoxic effects.
References
- 1. This compound Induces a Unique Cellular Response and is Active in an Arsenic Trioxide-Resistant Myeloma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (ZIO-101) enhances the sensitivity of small-cell lung cancer to PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Establishing a Mouse Xenograft Model for In Vivo Darinaparsin Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Darinaparsin, a novel organic arsenical, has demonstrated significant anticancer activity in a range of preclinical models of both hematologic and solid tumors.[1] Mouse xenograft models are a cornerstone of in vivo preclinical research, providing a platform to evaluate the efficacy and toxicity of new anticancer agents in a living organism.[2] This document provides detailed protocols and application notes for establishing a subcutaneous mouse xenograft model to study the in vivo effects of this compound. The methodologies outlined here cover cell line selection, tumor implantation, drug administration, and endpoint analysis, supported by quantitative data and visual workflows.
Data Presentation
Table 1: Summary of Cell Lines Used in Xenograft Models for Cancer Research
| Cell Line | Cancer Type | Implantation Route | Host Mouse Strain | Reference |
| HI-LAPC-4 | Prostate Cancer | Subcutaneous | Nude Mice | [3] |
| PANC-1 | Pancreatic Cancer | Subcutaneous | Nude Mice | [3] |
| Jurkat | T-cell Lymphoma | Subcutaneous | SCID Mice | [4] |
| L540 | Hodgkin's Lymphoma | Subcutaneous | SCID Mice | |
| DMS273 | Small-Cell Lung Cancer | Subcutaneous | Nude Mice | |
| DLD1 | Colorectal Cancer | Subcutaneous | Athymic Nude Mice | |
| SW620 | Colorectal Cancer | Subcutaneous | Athymic Nude Mice | |
| H295R | Adrenocortical Carcinoma | Intrasplenic | Immunodeficient Mice |
Table 2: this compound Dosing Regimens in Mouse Xenograft Models
| Cell Line | Dose | Route of Administration | Dosing Schedule | Outcome | Reference |
| HI-LAPC-4 | 100 mg/kg | Intraperitoneal (i.p.) | 3 times per week for 4 weeks | Significant tumor growth inhibition | |
| PANC-1 | 100 mg/kg | Intraperitoneal (i.p.) | 3 times per week for 4 weeks | Significant tumor growth inhibition | |
| Jurkat | 40 mg/kg | Not Specified | Not Specified | 3.6-fold reduction in tumor size | |
| Jurkat | 70 mg/kg | Not Specified | Not Specified | 4.3-fold reduction in tumor size and improved survival | |
| L540 | Not Specified | Not Specified | Not Specified | Significant inhibition of tumor growth and improved survival | |
| DMS273 | 50 mg/kg | Intraperitoneal (i.p.) | Every other day | Synergistic growth inhibition with PARP inhibitors |
Experimental Protocols
Protocol 1: Establishment of a Subcutaneous Xenograft Mouse Model
This protocol details the steps for establishing a subcutaneous tumor model using cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HI-LAPC-4, PANC-1, Jurkat, DMS273)
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (optional)
-
6-8 week old immunocompromised mice (e.g., Nude, SCID, NSG)
-
Syringes and needles (27-30 gauge)
-
Calipers or ultrasound imaging system
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
CO2 chamber for euthanasia
-
Sterile surgical instruments
Procedure:
-
Cell Culture: Culture the selected cancer cell line according to standard protocols. Ensure cells are in the logarithmic growth phase and have high viability.
-
Cell Preparation:
-
Harvest cells using trypsin or a cell scraper.
-
Wash the cells with sterile PBS.
-
Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel at a concentration of 2 x 10^6 to 5 x 10^6 cells per 100-200 µL. Keep cells on ice.
-
-
Animal Preparation:
-
Anesthetize the mouse using an approved anesthetic method.
-
Shave and sterilize the injection site on the flank or dorsal region of the mouse.
-
-
Tumor Cell Implantation:
-
Gently lift the skin at the injection site.
-
Inject the cell suspension (100-200 µL) subcutaneously.
-
Monitor the mice during recovery from anesthesia.
-
-
Tumor Growth Monitoring:
-
Begin monitoring for tumor formation 3-7 days post-implantation.
-
Measure tumor volume 2-3 times per week using calipers or an ultrasound system. The tumor volume can be calculated using the formula: Volume = (length x width^2) / 2.
-
Randomize mice into treatment and control groups when tumors reach a volume of 70-300 mm³.
-
Protocol 2: In Vivo Administration of this compound and Efficacy Assessment
This protocol describes the administration of this compound to tumor-bearing mice and the subsequent monitoring of treatment efficacy.
Materials:
-
This compound
-
Sterile PBS or other appropriate vehicle
-
Tumor-bearing mice (from Protocol 1)
-
Syringes and needles for injection
-
Calipers or ultrasound imaging system
-
Animal balance
Procedure:
-
This compound Preparation: Dissolve this compound in sterile PBS to the desired concentration.
-
Drug Administration:
-
Administer this compound to the treatment group via intraperitoneal (i.p.) injection at the predetermined dose and schedule (e.g., 50-100 mg/kg, every other day or 3 times a week).
-
Administer an equal volume of the vehicle (e.g., PBS) to the control group.
-
-
Monitoring:
-
Measure tumor volume 2-3 times per week.
-
Monitor the body weight of the mice to assess systemic toxicity. A sustained weight loss of 15-20% can be a humane endpoint.
-
Observe the general health and behavior of the animals daily.
-
-
Endpoint Analysis:
-
Continue the study until tumors in the control group reach the predetermined humane endpoint (e.g., tumor volume of ~2000 mm³ or a diameter not exceeding 1.5-2.0 cm).
-
Other humane endpoints include tumor ulceration, necrosis, or interference with normal animal function.
-
At the end of the study, euthanize the mice using an approved method (e.g., CO2 asphyxiation).
-
Excise the tumors and measure their final weight and volume.
-
Tissues can be collected for further analysis (e.g., histology, Western blotting).
-
Visualizations
References
- 1. This compound: a novel organic arsenical with promising anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: Solid Tumor Hypoxic Cytotoxin and Radiosensitizer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Novel Organic Arsenical this compound Induces MAPK-Mediated and SHP1-Dependent Cell Death in T-cell Lymphoma and Hodgkin’s Lymphoma Cells and Human Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Darinaparsin Administration in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
These guidelines provide detailed protocols for the administration of Darinaparsin in preclinical animal models, primarily focusing on mouse xenograft studies. The information is collated from various preclinical investigations to ensure a comprehensive overview of the current methodologies.
Introduction to this compound
This compound (also known as ZIO-101 and S-dimethylarsino-glutathione) is a novel organic arsenical compound with demonstrated anticancer activity in a variety of hematologic and solid tumors.[1][2][3] Its mechanism of action is multifaceted, primarily involving the disruption of mitochondrial function, which leads to an increase in reactive oxygen species (ROS), modulation of intracellular signaling pathways, and subsequent cell cycle arrest and apoptosis.[1][4] Preclinical studies have highlighted its potential as a therapeutic agent, demonstrating significant tumor growth inhibition in various xenograft models.
Mechanism of Action: Key Signaling Pathways
This compound exerts its anticancer effects by modulating several key signaling pathways:
-
MAPK/ERK Pathway: this compound has been shown to activate the MAPK/ERK pathway. It is proposed that this compound decreases the activity of the inhibitory phosphatase SHP1, leading to increased phosphorylation of ERK and its downstream targets. This sustained activation of ERK contributes to apoptosis.
-
Hedgehog Signaling Pathway: In prostate cancer models, this compound has been observed to inhibit the Hedgehog signaling pathway by downregulating the transcription factor Gli2. Aberrant Hedgehog signaling is implicated in the survival and proliferation of cancer stem cells.
-
Other Pathways: this compound has also been associated with the inhibition of oncogene-dependent gene expression, including those regulated by RAS and MYC. Additionally, it can induce cell cycle arrest at the G2/M phase.
Data Presentation: Summary of Preclinical Administration
The following tables summarize the quantitative data from various preclinical studies involving this compound administration in mouse xenograft models.
Table 1: this compound Dosage and Administration Routes in Mouse Xenograft Models
| Tumor Model (Cell Line) | Mouse Strain | Administration Route | Dosage | Treatment Schedule | Reference |
| T-cell Lymphoma (Jurkat) | SCID | Intraperitoneal (i.p.) | 40 or 70 mg/kg | Daily for 5 days | |
| Hodgkin's Lymphoma (L540) | SCID | Subcutaneous (s.c.) & i.p. | 100 mg/kg (s.c.) daily for 5 days, then 70 mg/kg (i.p.) on days 9, 10, 11 | As specified | |
| Prostate Cancer (HI-LAPC-4) | Nude | Intraperitoneal (i.p.) | 100 mg/kg | 3 times per week for 4 weeks | |
| Pancreatic Cancer (PANC-1) | Nude | Intraperitoneal (i.p.) | 100 mg/kg | 3 times per week for 4 weeks | |
| Small-cell Lung Cancer (DMS273) | Nude | Intraperitoneal (i.p.) | 50 mg/kg | Every other day | |
| Prostate Cancer (Du145) | Nude | Not specified | Not specified | Not specified |
Table 2: Efficacy of this compound in Preclinical Models
| Tumor Model | Treatment Group | Key Efficacy Outcome | Reference |
| T-cell Lymphoma (Jurkat) | This compound (40 & 70 mg/kg) | Significant inhibition of tumor growth and improved survival | |
| Hodgkin's Lymphoma (L540) | This compound (100/70 mg/kg) | 3.2-fold reduction in average tumor size compared to control at 4 weeks | |
| Prostate Cancer (HI-LAPC-4) | This compound (100 mg/kg) | Significant inhibition of tumor growth | |
| Pancreatic Cancer (PANC-1) | This compound (100 mg/kg) | Significant inhibition of tumor growth | |
| Prostate Cancer (HI-LAPC-4) + Radiation (5 Gy) | This compound + XRT | Increased tumor doubling time from 11 to 20 days | |
| Pancreatic Cancer (PANC-1) + Radiation (5 Gy) | This compound + XRT | Increased tumor doubling time from 16 to 20 days |
Table 3: Preclinical Toxicity Profile of this compound
| Mouse Strain | Dosage and Schedule | Observed Toxicity | Reference |
| SCID | 70 mg/kg daily for 5 days | Initial 10% loss of total body weight, which returned to normal after treatment completion | |
| Nude | 100 mg/kg, 3 times/week for 4 weeks | No indicated systemic toxicity based on blood chemistry panels; some changes in physical activity and body weight noted |
Experimental Protocols
This compound Formulation for Injection
Note: The following is a general protocol based on available literature. The optimal formulation may vary depending on the specific experimental requirements and should be validated accordingly.
Materials:
-
This compound powder
-
Sterile, pyrogen-free phosphate-buffered saline (PBS) or 0.9% sodium chloride (saline)
-
Sterile vials
-
Vortex mixer
-
Sterile filters (0.22 µm)
Procedure:
-
Calculate the required amount of this compound based on the desired final concentration and the total volume needed for the study.
-
Aseptically weigh the this compound powder and transfer it to a sterile vial.
-
Add the calculated volume of sterile PBS or saline to the vial.
-
Gently vortex the vial until the this compound is completely dissolved.
-
Sterile-filter the solution using a 0.22 µm filter into a new sterile vial.
-
Store the prepared solution at 4°C for short-term use. For long-term storage, consult the manufacturer's recommendations, as freezing may be possible. It is recommended to prepare fresh solutions for each treatment cycle.
Xenograft Tumor Model Establishment
Materials:
-
Cancer cell line of interest (e.g., Jurkat, L540, HI-LAPC-4, PANC-1)
-
Immunocompromised mice (e.g., SCID, Nude)
-
Sterile cell culture medium
-
Sterile PBS
-
Matrigel (optional, but recommended for some cell lines)
-
Syringes and needles (27-30 gauge)
-
Calipers for tumor measurement
Procedure:
-
Culture the selected cancer cell line under standard conditions.
-
Harvest the cells when they are in the exponential growth phase.
-
Wash the cells with sterile PBS and resuspend them in a mixture of sterile PBS or culture medium, with or without Matrigel (a 1:1 ratio of cell suspension to Matrigel is common).
-
The final cell concentration should be such that the desired number of cells (typically 2 x 10^6 to 5 x 10^6) is in an injection volume of 100-200 µL.
-
Subcutaneously inject the cell suspension into the flank of the mice.
-
Monitor the mice for tumor growth. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Begin this compound treatment when the tumors reach a predetermined size (e.g., 100-250 mm³).
Administration of this compound
4.3.1. Intraperitoneal (i.p.) Injection
Procedure:
-
Properly restrain the mouse.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.
-
Insert a 25-27 gauge needle at a 10-20 degree angle.
-
Gently aspirate to ensure that the needle has not entered the bladder or intestines.
-
Slowly inject the this compound solution. The injection volume should not exceed 10 ml/kg.
-
Monitor the animal for any signs of distress post-injection.
4.3.2. Subcutaneous (s.c.) Injection
Procedure:
-
Gently lift the loose skin over the dorsal midline (scruff) to form a tent.
-
Insert a 25-27 gauge needle into the base of the tented skin, parallel to the body.
-
Gently aspirate to ensure the needle has not entered a blood vessel.
-
Slowly inject the this compound solution.
-
Withdraw the needle and gently massage the area to aid in the dispersal of the solution.
-
Monitor the injection site for any signs of irritation.
Visualization of Pathways and Workflows
Signaling Pathways
References
- 1. The Novel Organic Arsenical this compound Induces MAPK-Mediated and SHP1-Dependent Cell Death in T-cell Lymphoma and Hodgkin’s Lymphoma Cells and Human Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: solid tumor hypoxic cytotoxin and radiosensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a novel organic arsenical with promising anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: Solid Tumor Hypoxic Cytotoxin and Radiosensitizer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Screening Cancer Cell Line Sensitivity to Darinaparsin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Darinaparsin (formerly known as ZIO-101) is a novel, targeted organic arsenical compound under investigation for the treatment of various cancers.[1][2][3] As a distinct entity from arsenic trioxide, this compound exhibits a unique pharmacological profile and has demonstrated significant antitumor activity in preclinical and clinical settings, particularly in hematologic malignancies.[1][4] An intravenous formulation of this compound has received approval in Japan for the treatment of relapsed or refractory peripheral T-cell lymphoma (PTCL).
The primary mechanism of action of this compound involves the disruption of mitochondrial function, leading to an increase in intracellular reactive oxygen species (ROS), cell cycle arrest at the G2/M phase, and the induction of apoptosis. This compound is metabolized at the tumor cell surface, and its active metabolites are transported into the cell, contributing to its selective toxicity towards cancer cells. This application note provides detailed protocols for screening the sensitivity of various cancer cell lines to this compound and presents a summary of reported IC50 values to guide researchers in their investigations.
Data Presentation: this compound IC50 Values in Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines as reported in the literature. These values can serve as a reference for selecting appropriate cell lines and concentration ranges for future studies.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| Leukemia | |||
| NB4 | Acute Promyelocytic Leukemia | 1.03 | |
| U-937 | Histiocytic Lymphoma | 1.76 | |
| MOLT-4 | Acute Lymphoblastic Leukemia | 2.94 | |
| HL-60 | Acute Promyelocytic Leukemia | 2.96 | |
| Multiple Myeloma | |||
| 8226/S | Multiple Myeloma | 1.6 | |
| KMS11 | Multiple Myeloma | 1.2 | |
| MM.1s | Multiple Myeloma | 1.9 | |
| U266 | Multiple Myeloma | 3.7 | |
| 8226/S-ATOR05 (Arsenic Trioxide-Resistant) | Multiple Myeloma | Dose-dependent apoptosis induced | |
| T-Cell Lymphoma (TCL) | |||
| Jurkat | T-Cell Lymphoma | 2.7 | |
| HH | T-Cell Lymphoma | 3.2 | |
| Hut78 | T-Cell Lymphoma | 6.7 | |
| Hodgkin's Lymphoma (HL) | |||
| L540 | Hodgkin's Lymphoma | 1.3 | |
| L1236 | Hodgkin's Lymphoma | 2.8 | |
| L428 | Hodgkin's Lymphoma | 7.2 | |
| Small-Cell Lung Cancer (SCLC) | |||
| H69 | Small-Cell Lung Cancer | Dose- and time-dependent inhibition | |
| H446 | Small-Cell Lung Cancer | Dose- and time-dependent inhibition |
Mandatory Visualizations
Caption: Experimental workflow for assessing cancer cell line sensitivity to this compound.
Caption: Proposed mechanism of action of this compound in cancer cells.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures and is suitable for determining the cytotoxic effects of this compound.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with medium only (blank) and cells with medium but no drug (negative control).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Cell Viability Assay (Crystal Violet Assay)
This protocol provides an alternative method for assessing cell viability, particularly for adherent cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
Crystal Violet solution (0.5% in 25% methanol)
-
Methanol
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired time points.
-
Fixation: Gently wash the cells with PBS and fix with 100 µL of methanol for 10-15 minutes at room temperature.
-
Staining: Remove the methanol and add 50 µL of Crystal Violet solution to each well. Incubate for 20 minutes at room temperature.
-
Washing: Carefully wash the plate with water to remove excess stain and allow it to air dry.
-
Solubilization: Add 100 µL of a solubilizing agent (e.g., 10% acetic acid) to each well and incubate on a shaker for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 590 nm using a microplate reader.
-
Data Analysis: Calculate and plot the data as described for the MTT assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to quantify apoptosis induced by this compound using flow cytometry.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
References
Application Notes and Protocols for Measuring Reactive Oxygen Species (ROS) Production by Darinaparsin
Audience: Researchers, scientists, and drug development professionals.
Introduction: Darinaparsin (S-dimethylarsino-glutathione) is a novel organic arsenical compound that has demonstrated significant anti-cancer activity, particularly in hematological malignancies.[1] Its mechanism of action involves the induction of apoptosis, and a key contributor to this process is the generation of reactive oxygen species (ROS).[2][3] Oxidative stress triggered by this compound leads to the activation of downstream signaling pathways, culminating in cell cycle arrest and programmed cell death.[2][4] Therefore, the accurate measurement of ROS is critical for understanding this compound's efficacy and mechanism.
These application notes provide detailed protocols for three common methods to quantify intracellular ROS levels following treatment with this compound, catering to the detection of total ROS, superoxide, and mitochondrial superoxide.
Application Note 1: Measurement of Total Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (H2DCFDA)
Principle: H2DCFDA is a cell-permeable probe that is non-fluorescent until intracellular esterases cleave the acetate groups. The resulting H2DCF is then oxidized by various ROS (including hydrogen peroxide, hydroxyl radicals, and peroxynitrite) into the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is directly proportional to the overall intracellular ROS levels.
Experimental Protocol: This protocol is adaptable for analysis by fluorescence microplate reader, flow cytometry, or fluorescence microscopy.
Materials and Reagents:
| Reagent | Supplier | Catalog # | Storage |
| This compound | Varies | Varies | Per manufacturer |
| H2DCFDA | Varies | Varies | -20°C, protected from light |
| Cell Culture Medium (Phenol-red free) | Varies | Varies | 4°C |
| Hank's Balanced Salt Solution (HBSS) | Varies | Varies | Room Temperature |
| Dimethyl sulfoxide (DMSO) | Varies | Varies | Room Temperature |
| Black, clear-bottom 96-well plates | Varies | Varies | Room Temperature |
| Positive Control (e.g., Pyocyanin or H₂O₂) | Varies | Varies | Per manufacturer |
| Negative Control (e.g., N-acetylcysteine) | Varies | Varies | Room Temperature |
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Reagent Preparation:
-
Prepare a 20 mM stock solution of H2DCFDA in high-quality anhydrous DMSO. Aliquot and store at -20°C, protected from light.
-
Immediately before use, prepare a 20 µM working solution of H2DCFDA in pre-warmed, serum-free medium or HBSS. Note: The optimal concentration may range from 10-50 µM and should be determined empirically for each cell line.
-
-
Cell Treatment:
-
Remove the culture medium and wash cells once with warm HBSS.
-
Add the desired concentrations of this compound (and controls) diluted in culture medium to the cells. Incubate for the desired treatment period (e.g., 6, 12, 24 hours).
-
-
H2DCFDA Staining:
-
Remove the treatment medium and wash the cells twice with warm HBSS.
-
Add 100 µL of the 20 µM H2DCFDA working solution to each well.
-
Incubate the plate at 37°C for 30-45 minutes in the dark.
-
-
Data Acquisition:
-
After incubation, wash the cells once with HBSS to remove excess probe.
-
Add 100 µL of HBSS or phenol red-free medium to each well.
-
Measure fluorescence immediately using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
For flow cytometry, cells should be harvested, washed, and resuspended in HBSS before analysis using the FITC channel.
-
Data Presentation:
| Treatment Group | Concentration (µM) | Mean Fluorescence Intensity (MFI) | Standard Deviation | Fold Change vs. Control |
| Untreated Control | 0 | Value | Value | 1.0 |
| Vehicle Control (DMSO) | Varies | Value | Value | Value |
| This compound | 1 | Value | Value | Value |
| This compound | 5 | Value | Value | Value |
| This compound | 10 | Value | Value | Value |
| Positive Control (H₂O₂) | 100 | Value | Value | Value |
Application Note 2: Measurement of Superoxide using Dihydroethidium (DHE)
Principle: Dihydroethidium (DHE) is a cell-permeable probe widely used for the specific detection of superoxide (O₂•⁻). In the presence of superoxide, DHE is oxidized to 2-hydroxyethidium, which intercalates with DNA and emits red fluorescence. This allows for a more specific measurement of superoxide compared to the general ROS detection by H2DCFDA.
Experimental Protocol:
Materials and Reagents:
| Reagent | Supplier | Catalog # | Storage |
| Dihydroethidium (DHE) | Varies | Varies | -20°C, protected from light |
| DMSO | Varies | Varies | Room Temperature |
| Cell Culture Medium | Varies | Varies | 4°C |
| HBSS or PBS | Varies | Varies | Room Temperature |
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 3 from the H2DCFDA protocol.
-
Reagent Preparation:
-
Prepare a 5-10 mM DHE stock solution in high-quality anhydrous DMSO. Aliquot in single-use vials and store at -20°C, protected from light.
-
Immediately before use, prepare a 10 µM DHE working solution in pre-warmed HBSS or serum-free medium.
-
-
DHE Staining:
-
After this compound treatment, remove the medium and wash cells gently with warm HBSS.
-
Add 100 µL of the 10 µM DHE working solution to each well.
-
Incubate at 37°C for 30 minutes in the dark.
-
-
Data Acquisition:
-
Wash the cells three times with HBSS to remove any non-internalized probe.
-
Add 100 µL of fresh HBSS to each well.
-
Measure fluorescence using a microplate reader (Excitation: ~520 nm, Emission: ~600 nm) or analyze by flow cytometry.
-
Data Presentation:
| Treatment Group | Concentration (µM) | Mean Fluorescence Intensity (MFI) | Standard Deviation | Fold Change vs. Control |
| Untreated Control | 0 | Value | Value | 1.0 |
| Vehicle Control (DMSO) | Varies | Value | Value | Value |
| This compound | 1 | Value | Value | Value |
| This compound | 5 | Value | Value | Value |
| This compound | 10 | Value | Value | Value |
| Positive Control (e.g., Antimycin A) | 10 | Value | Value | Value |
Application Note 3: Measurement of Mitochondrial Superoxide using MitoSOX™ Red
Principle: this compound is known to disrupt mitochondrial function, a primary source of cellular ROS. MitoSOX™ Red is a fluorogenic dye that specifically targets mitochondria in live cells. Once localized to the mitochondria, it is oxidized by superoxide, but not other ROS, and exhibits red fluorescence, providing a specific measure of mitochondrial O₂•⁻.
Experimental Protocol:
Materials and Reagents:
| Reagent | Supplier | Catalog # | Storage |
| MitoSOX™ Red reagent | Thermo Fisher | M36008 | -20°C, protected from light |
| DMSO | Varies | Varies | Room Temperature |
| Cell Culture Medium | Varies | Varies | 4°C |
| HBSS with Ca²⁺/Mg²⁺ | Varies | Varies | Room Temperature |
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 3 from the H2DCFDA protocol.
-
Reagent Preparation:
-
Prepare a 5 mM MitoSOX™ Red stock solution by dissolving the contents of one vial (50 µg) in 13 µL of high-quality DMSO. This stock solution is unstable and should be used the same day.
-
Prepare a 500 nM working solution by diluting the 5 mM stock solution in warm HBSS with Ca²⁺/Mg²⁺. Note: Optimal concentration can range from 100 nM to 1 µM and should be optimized for the specific cell type.
-
-
MitoSOX™ Red Staining:
-
Following this compound treatment, remove the medium and wash cells once with warm HBSS.
-
Add the MitoSOX™ Red working solution to the cells.
-
Incubate for 10-30 minutes at 37°C, protected from light.
-
-
Data Acquisition:
-
Wash cells gently three times with warm HBSS.
-
Add fresh HBSS to the wells.
-
Immediately analyze using a fluorescence microscope or flow cytometer (Excitation: ~510 nm, Emission: ~580 nm).
-
Data Presentation:
| Treatment Group | Concentration (µM) | Mean Fluorescence Intensity (MFI) | Standard Deviation | Fold Change vs. Control |
| Untreated Control | 0 | Value | Value | 1.0 |
| Vehicle Control (DMSO) | Varies | Value | Value | Value |
| This compound | 1 | Value | Value | Value |
| This compound | 5 | Value | Value | Value |
| This compound | 10 | Value | Value | Value |
| Positive Control (e.g., MitoPQ) | 30 | Value | Value | Value |
Visualizations
Caption: General workflow for measuring this compound-induced ROS.
Caption: this compound induces apoptosis via ROS and caspase activation.
References
- 1. This compound Induces a Unique Cellular Response and is Active in an Arsenic Trioxide-Resistant Myeloma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxic Effects of this compound, a Novel Organic Arsenical, against Human Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Cell Cycle Analysis of Darinaparsin-Treated Cells Using Propidium Iodide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Darinaparsin (Zio-101) is a novel organic arsenical compound that has demonstrated significant cytotoxic effects against various cancer cell lines.[1][2][3] Its mechanism of action involves the induction of cell cycle arrest and apoptosis.[1][2] Understanding the impact of anti-cancer agents on cell cycle progression is crucial for elucidating their therapeutic potential. This application note provides a detailed protocol for analyzing the cell cycle distribution of cells treated with this compound using propidium iodide (PI) staining followed by flow cytometry.
Propidium iodide is a fluorescent intercalating agent that stains DNA stoichiometrically, allowing for the quantification of DNA content within a cell population. This enables the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their fluorescence intensity. This protocol is designed to be a reliable method for researchers investigating the effects of this compound on cell cycle progression.
Principle of the Assay
This method is based on the principle that the amount of DNA in a cell correlates with the phase of the cell cycle. Cells in the G0/G1 phase have a diploid DNA content (2N), cells in the S phase are actively synthesizing DNA and have a DNA content between 2N and 4N, and cells in the G2 and M phases have a tetraploid DNA content (4N).
Propidium iodide is a fluorescent dye that binds to DNA. Since PI is not membrane-permeable, cells must be fixed and permeabilized, typically with ethanol, to allow the dye to enter and stain the nuclear DNA. The fluorescence intensity of the PI-stained cells is directly proportional to the DNA content. By analyzing a large population of cells using a flow cytometer, a histogram of DNA content versus cell count can be generated, revealing the percentage of cells in each phase of the cell cycle.
Data Presentation
The following table summarizes hypothetical quantitative data from a cell cycle analysis experiment on a human T-cell lymphoma cell line (e.g., Jurkat) treated with varying concentrations of this compound for 24 hours.
| Treatment Group | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Untreated Control | 0 | 65.2 ± 3.1 | 23.5 ± 2.5 | 11.3 ± 1.8 |
| This compound | 1 | 45.8 ± 2.8 | 28.1 ± 2.1 | 26.1 ± 2.4 |
| This compound | 3 | 30.5 ± 3.5 | 18.2 ± 1.9 | 51.3 ± 4.2 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Materials and Reagents
-
Cell line of interest (e.g., Jurkat, human T-cell lymphoma)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution prepared in an appropriate solvent, e.g., DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (for adherent cells)
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
RNase A (100 µg/mL stock solution in PBS)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Experimental Workflow
Caption: Experimental workflow for cell cycle analysis.
Step-by-Step Protocol
-
Cell Seeding and Treatment:
-
Seed the cells in appropriate culture vessels at a density that will allow for logarithmic growth during the treatment period.
-
Allow cells to adhere (for adherent cell lines) or acclimate for 24 hours.
-
Treat the cells with the desired concentrations of this compound (e.g., 1 µM and 3 µM) and an untreated control (vehicle only).
-
Incubate the cells for the desired treatment duration (e.g., 24 hours).
-
-
Cell Harvesting and Fixation:
-
For suspension cells, transfer the cell suspension to a centrifuge tube. For adherent cells, wash with PBS and detach using trypsin-EDTA.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cell pellet twice with ice-cold PBS.
-
Resuspend the cell pellet in 500 µL of PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.
-
Incubate the cells on ice for at least 30 minutes or store at -20°C for up to several weeks.
-
-
Propidium Iodide Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes to pellet the cells.
-
Carefully aspirate the ethanol supernatant.
-
Wash the cell pellet twice with PBS.
-
Resuspend the cell pellet in 1 mL of PI staining solution containing RNase A.
-
Incubate the cells in the dark at room temperature for 15-30 minutes or at 4°C for at least 4 hours.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Collect data for at least 10,000 events per sample.
-
Use a dot plot of forward scatter (FSC) versus side scatter (SSC) to gate on the main cell population and exclude debris.
-
Use a dot plot of PI-Area versus PI-Width to gate on single cells and exclude doublets and aggregates.
-
Generate a histogram of PI fluorescence intensity for the single-cell population.
-
Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases.
-
Signaling Pathway
This compound has been shown to induce G2/M cell cycle arrest through various signaling pathways. In several cancer cell lines, this compound treatment leads to DNA damage, which activates p53. Activated p53 can then inhibit the cdc25C/cyclin B1/cdc2 complex, which is essential for entry into mitosis, thereby causing an arrest in the G2/M phase. Additionally, this compound has been shown to downregulate c-Myc, which can also contribute to G2/M arrest.
Caption: this compound-induced G2/M cell cycle arrest pathway.
Interpretation of Results
An increase in the percentage of cells in the G2/M phase with a corresponding decrease in the G0/G1 and/or S phase populations in this compound-treated cells compared to the untreated control indicates that this compound induces a G2/M cell cycle arrest. The magnitude of this arrest is typically dose-dependent. The appearance of a sub-G1 peak in the histogram can be indicative of apoptosis, as apoptotic cells have fragmented DNA and will therefore have a lower fluorescence intensity than G0/G1 cells.
Troubleshooting
| Issue | Possible Cause | Solution |
| High CV of G1 Peak | - Inconsistent staining- Cell clumping- Improper instrument setup | - Ensure thorough mixing of cells with staining solution.- Filter cell suspension before analysis.- Optimize flow rate and laser alignment. |
| Excessive Debris | - Cell death- Harsh sample preparation | - Handle cells gently during harvesting and washing.- Gate out debris based on FSC and SSC. |
| No clear G2/M peak | - Low cell number- Asynchronous cell population | - Ensure sufficient cell numbers are analyzed.- Synchronize cells before treatment if necessary. |
| Sub-G1 peak in control | - Spontaneous apoptosis | - Ensure cells are healthy and in logarithmic growth phase before starting the experiment. |
References
Application Notes and Protocols for In Vivo Imaging of Darinaparsin Tumor Response
For Researchers, Scientists, and Drug Development Professionals
Introduction
Darinaparsin (formerly ZIO-101) is an organic arsenical compound that has demonstrated significant antitumor activity in both preclinical models and clinical trials, particularly in hematologic malignancies and solid tumors.[1][2][3] Its mechanism of action involves the induction of apoptosis through mitochondrial dysfunction and the generation of reactive oxygen species (ROS), as well as modulation of signaling pathways such as the MAPK pathway.[4][5] Effective monitoring of tumor response to this compound in vivo is critical for understanding its pharmacodynamics, optimizing dosing regimens, and predicting therapeutic efficacy. This document provides detailed application notes and protocols for various in vivo imaging techniques that can be employed to monitor tumor response to this compound.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical and clinical studies of this compound, providing insights into its efficacy across different cancer models.
Table 1: Preclinical Efficacy of this compound in Xenograft Models
| Cancer Type | Animal Model | Treatment Regimen | Key Findings | Reference |
| T-cell Lymphoma (Jurkat cells) | SCID mice | 40 mg/kg or 70 mg/kg, subcutaneously, daily for 3 weeks | Significant 3.6- and 4.3-fold reduction in average tumor size, respectively, compared to vehicle control. Significantly improved survival. | |
| Hodgkin Lymphoma (L540 cells) | SCID mice | Not specified | Significant inhibition of tumor growth and improved survival. | |
| Prostate Cancer (HI-LAPC-4 cells) | Nude mice | 100 mg/kg, 3 times per week, intraperitoneally | Significant inhibition of tumor growth compared to saline control. | |
| Pancreatic Cancer (PANC-1 cells) | Nude mice | 100 mg/kg, 3 times per week, intraperitoneally | Significant inhibition of tumor growth compared to saline control. | |
| Prostate Cancer (Du145 cells) | Mice | Not specified | Inhibition of tumor growth. |
Table 2: Clinical Efficacy of this compound (Phase 2 Study NCT02653976)
| Cancer Type | Patient Population | Treatment Regimen | Overall Response Rate (ORR) | Key Findings | Reference |
| Peripheral T-cell Lymphoma (PTCL) | Relapsed or refractory | 300 mg/m² daily for 5 days per 21-day cycle | 19.3% | Tumor size decreased in 62.3% of patients. Manageable safety profile. | |
| PTCL (Japanese Subgroup) | Relapsed or refractory | 300 mg/m² daily for 5 days per 21-day cycle | 22.2% | Efficacy and safety profiles consistent with the overall population. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for in vivo imaging experiments.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. This compound inhibits prostate tumor-initiating cells and Du145 xenografts and is an inhibitor of hedgehog signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Novel Organic Arsenical this compound Induces MAPK-Mediated and SHP1-Dependent Cell Death in T-cell Lymphoma and Hodgkin’s Lymphoma Cells and Human Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating the Anti-Angiogenic Properties of Darinaparsin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Darinaparsin, a novel organic arsenical compound, has demonstrated significant anti-tumor activity in various preclinical and clinical settings.[1] Its multifaceted mechanism of action includes the disruption of mitochondrial function, induction of reactive oxygen species (ROS), and modulation of key cellular signaling pathways, leading to cell cycle arrest and apoptosis.[1][2][3] An anti-angiogenic effect is also proposed as a contributor to its overall anti-cancer efficacy.[2] Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process for tumor growth, invasion, and metastasis. Therefore, evaluating the anti-angiogenic potential of therapeutic candidates like this compound is a crucial aspect of their preclinical characterization.
These application notes provide a comprehensive overview of standard in vitro and in vivo methodologies to rigorously assess the anti-angiogenic properties of this compound. The protocols are designed to guide researchers in generating robust and reproducible data to elucidate the compound's effects on endothelial cells and neovascularization.
I. In Vitro Evaluation of Anti-Angiogenic Properties
In vitro assays are fundamental for dissecting the specific cellular effects of a compound on endothelial cells, the primary cell type involved in angiogenesis. These assays are typically rapid, cost-effective, and allow for the investigation of molecular mechanisms in a controlled environment.
Endothelial Cell Proliferation Assay
This assay determines the effect of this compound on the growth of endothelial cells. A reduction in proliferation is a key indicator of anti-angiogenic potential.
Protocol:
a. Cell Culture:
-
Culture Human Umbilical Vein Endothelial Cells (HUVECs) in Endothelial Growth Medium (EGM-2) supplemented with growth factors.
-
Maintain cells in a humidified incubator at 37°C and 5% CO2.
b. Assay Procedure:
-
Seed HUVECs in a 96-well plate at a density of 5 x 10³ cells/well.
-
Allow cells to adhere overnight.
-
Replace the medium with fresh EGM-2 containing various concentrations of this compound (e.g., 0.1 µM to 10 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anti-angiogenic agent like Sunitinib).
-
Incubate for 48-72 hours.
-
Assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like Calcein-AM.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Data Presentation:
Table 1: Effect of this compound on HUVEC Proliferation (Illustrative Data)
| This compound Concentration (µM) | Mean Viability (%) | Standard Deviation |
| 0 (Vehicle Control) | 100 | 5.2 |
| 0.1 | 95.3 | 4.8 |
| 0.5 | 82.1 | 6.1 |
| 1.0 | 65.7 | 5.5 |
| 5.0 | 41.2 | 4.9 |
| 10.0 | 25.8 | 3.7 |
Experimental Workflow for Endothelial Cell Proliferation Assay
Caption: Workflow for assessing endothelial cell proliferation.
Endothelial Cell Migration Assay (Wound Healing Assay)
This assay evaluates the effect of this compound on the migratory capacity of endothelial cells, a crucial step in the formation of new blood vessels.
Protocol:
a. Cell Culture:
-
Grow HUVECs to a confluent monolayer in a 24-well plate.
b. Assay Procedure:
-
Create a "wound" or scratch in the cell monolayer using a sterile pipette tip.
-
Wash with PBS to remove detached cells.
-
Add fresh medium containing different concentrations of this compound.
-
Capture images of the wound at 0 hours and after 12-24 hours of incubation.
-
Measure the area of the wound at both time points using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure.
Data Presentation:
Table 2: Effect of this compound on HUVEC Migration (Illustrative Data)
| This compound Concentration (µM) | Mean Wound Closure (%) | Standard Deviation |
| 0 (Vehicle Control) | 92.5 | 6.8 |
| 0.1 | 85.1 | 7.2 |
| 0.5 | 68.3 | 5.9 |
| 1.0 | 45.9 | 6.3 |
| 5.0 | 22.7 | 4.5 |
| 10.0 | 10.4 | 3.1 |
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) when cultured on a basement membrane matrix, mimicking the final step of angiogenesis.
Protocol:
a. Preparation:
-
Thaw Matrigel (or a similar basement membrane extract) on ice overnight.
-
Coat the wells of a 96-well plate with a thin layer of Matrigel and allow it to solidify at 37°C for 30-60 minutes.
b. Assay Procedure:
-
Harvest HUVECs and resuspend them in a medium containing various concentrations of this compound.
-
Seed the cells onto the Matrigel-coated wells.
-
Incubate for 4-18 hours to allow for tube formation.
-
Visualize the tube-like structures using a microscope and capture images.
-
Quantify the degree of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length using specialized software.
Data Presentation:
Table 3: Effect of this compound on HUVEC Tube Formation (Illustrative Data)
| This compound Concentration (µM) | Mean Total Tube Length (µm) | Standard Deviation | Mean Number of Nodes | Standard Deviation |
| 0 (Vehicle Control) | 12,500 | 850 | 150 | 12 |
| 0.1 | 11,200 | 780 | 135 | 10 |
| 0.5 | 8,700 | 650 | 98 | 8 |
| 1.0 | 5,400 | 510 | 62 | 7 |
| 5.0 | 2,100 | 320 | 25 | 5 |
| 10.0 | 800 | 150 | 8 | 3 |
II. In Vivo Evaluation of Anti-Angiogenic Properties
In vivo assays are essential for confirming the anti-angiogenic effects of a compound in a more complex biological system.
Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a well-established model to study angiogenesis in vivo due to the highly vascularized nature of the chick embryo's chorioallantoic membrane.
Protocol:
a. Egg Preparation:
-
Incubate fertilized chicken eggs at 37°C in a humidified incubator.
-
On day 3 of incubation, create a small window in the eggshell to expose the CAM.
b. Assay Procedure:
-
On day 7-9, place a sterile filter paper disc or a Matrigel sponge containing this compound (at various doses) onto the CAM.
-
A pro-angiogenic factor like VEGF can be used to induce angiogenesis.
-
Seal the window and continue incubation for another 48-72 hours.
-
Observe and photograph the blood vessels around the disc/sponge.
-
Quantify the angiogenic response by counting the number of blood vessels converging towards the disc or by measuring the vessel density in the area.
Data Presentation:
Table 4: Effect of this compound in the CAM Assay (Illustrative Data)
| Treatment Group | Mean Number of Converging Vessels | Standard Deviation |
| Vehicle Control | 25 | 4 |
| This compound (1 µg) | 18 | 3 |
| This compound (5 µg) | 10 | 2 |
| This compound (10 µg) | 4 | 1 |
Matrigel Plug Assay
This assay evaluates the formation of new blood vessels into a subcutaneously implanted Matrigel plug in mice.
Protocol:
a. Plug Preparation:
-
Mix ice-cold Matrigel with a pro-angiogenic factor (e.g., bFGF or VEGF) and the desired concentration of this compound.
b. Assay Procedure:
-
Inject the Matrigel mixture subcutaneously into the flank of mice.
-
The Matrigel will form a solid plug at body temperature.
-
After 7-14 days, excise the Matrigel plugs.
-
Quantify the extent of vascularization by measuring the hemoglobin content within the plug (e.g., using Drabkin's reagent) or by immunohistochemical staining of endothelial cell markers (e.g., CD31) in plug sections.
Data Presentation:
Table 5: Effect of this compound in the Matrigel Plug Assay (Illustrative Data)
| Treatment Group | Mean Hemoglobin Content (mg/dL) | Standard Deviation |
| Vehicle Control | 5.8 | 0.7 |
| This compound (10 mg/kg) | 3.2 | 0.5 |
| This compound (50 mg/kg) | 1.5 | 0.3 |
III. Potential Signaling Pathways Modulated by this compound in Angiogenesis
This compound is known to modulate several signaling pathways that could contribute to its anti-angiogenic effects.
1. VEGF Signaling Pathway: The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a master regulator of angiogenesis. This compound, through the induction of oxidative stress, may indirectly inhibit the activity of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor for VEGF.
VEGF Signaling Pathway
Caption: Potential inhibition of the VEGF signaling pathway by this compound.
2. Hedgehog Signaling Pathway: this compound has been shown to inhibit the Hedgehog signaling pathway by downregulating Gli-2 transcriptional activity. The Hedgehog pathway can promote angiogenesis by upregulating the expression of pro-angiogenic factors.
Hedgehog Signaling Pathway and Angiogenesis
Caption: Inhibition of Hedgehog signaling by this compound.
3. MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in endothelial cell proliferation and migration. This compound has been reported to induce MAPK-mediated cell death in lymphoma cells, and its effect on this pathway in endothelial cells warrants investigation.
MAPK Signaling Pathway in Endothelial Cells
Caption: Potential modulation of the MAPK pathway by this compound.
Conclusion
The methodologies outlined in these application notes provide a robust framework for the comprehensive evaluation of this compound's anti-angiogenic properties. A combination of in vitro and in vivo assays is recommended to build a strong preclinical data package. Understanding the impact of this compound on angiogenesis will further elucidate its anti-tumor mechanism and support its clinical development.
References
- 1. Pipeline Information|Solasia Pharma K.K. [solasia.co.jp]
- 2. Facebook [cancer.gov]
- 3. [Pharmacological profile and clinical study results of this compound (DARVIAS® injection 135 mg), an organic arsenic product, for relapsed or refractory peripheral t-cell lymphoma] - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming solubility issues with Darinaparsin in laboratory settings
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility issues and effectively using Darinaparsin in laboratory settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as ZIO-101 or S-dimethylarsino-glutathione) is a novel organic arsenical compound with significant anticancer activity.[1][2] It is a mitochondrial-targeted agent that disrupts mitochondrial function, leading to an increase in reactive oxygen species (ROS), cell cycle arrest at the G2/M phase, and induction of apoptosis (programmed cell death) in cancer cells.[2][3][4] this compound has demonstrated a broad spectrum of activity against various hematologic and solid tumors in preclinical models and is approved in Japan for the treatment of relapsed or refractory peripheral T-cell lymphoma (PTCL).
Q2: What are the primary solvents for dissolving this compound?
A2: The recommended primary solvent for dissolving this compound for in vitro laboratory use is Dimethyl Sulfoxide (DMSO). It exhibits good solubility in DMSO, allowing for the preparation of concentrated stock solutions.
Q3: What is the solubility of this compound in common laboratory solvents?
A3: The solubility of this compound can vary slightly between suppliers, but typical solubilities are summarized in the table below. It is sparingly soluble in aqueous solutions like PBS.
| Solvent | Solubility |
| DMSO | 10 mg/mL |
| Ethanol | 0.1 mg/mL |
| DMF | 0.1 mg/mL |
Q4: How should I prepare a stock solution of this compound?
A4: To prepare a stock solution, dissolve this compound powder in high-purity DMSO to achieve the desired concentration, typically 10 mg/mL (approximately 24.31 mM). For detailed, step-by-step instructions, please refer to the Experimental Protocols section.
Q5: How should I store this compound powder and stock solutions?
A5: this compound powder should be stored at -20°C for long-term stability (up to 3 years). Prepared stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for several months or at -80°C for extended periods (up to 3 months).
Q6: I'm observing precipitation when I dilute my this compound DMSO stock solution into my aqueous cell culture medium. What should I do?
A6: This is a common issue when diluting a DMSO-soluble compound into an aqueous medium. Please refer to the Troubleshooting Guide for detailed steps on how to address this.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in the lab, with a focus on solubility problems.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| This compound powder is not fully dissolving in DMSO. | - Insufficient solvent volume.- Low temperature of the solvent.- Compound has formed aggregates. | - Ensure you are using the correct solvent-to-powder ratio (e.g., for a 10 mg/mL solution, use 100 µL of DMSO for 1 mg of this compound).- Gently warm the tube containing the DMSO and this compound mixture to 37°C.- Use an ultrasonic bath to sonicate the solution for a short period to break up any aggregates.- Vortex the solution thoroughly until all powder is dissolved. |
| Precipitation occurs immediately after diluting the DMSO stock solution into aqueous cell culture medium. | - The final concentration of this compound in the medium exceeds its aqueous solubility.- The final percentage of DMSO is too low to maintain solubility.- Rapid addition of the stock solution to the medium. | - Ensure the final concentration of this compound in your assay is within a range where it remains soluble in the final DMSO concentration.- Keep the final DMSO concentration in your cell culture medium consistent across all experiments, typically ≤0.5%. While some cell lines tolerate up to 1% DMSO, it's crucial to perform a vehicle control to assess toxicity.- Add the DMSO stock solution to a small volume of medium first, mix well, and then add this intermediate dilution to the final volume. This gradual dilution can help prevent precipitation.- Pre-warm the cell culture medium to 37°C before adding the this compound stock solution. |
| Inconsistent experimental results between different batches of prepared this compound solutions. | - Degradation of the stock solution due to improper storage.- Inaccurate initial weighing of the compound.- Incomplete dissolution of the powder. | - Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.- Always use a calibrated analytical balance for weighing the powder and ensure it is done in a low-humidity environment.- Visually inspect your stock solution before each use to ensure there is no precipitate. If precipitate is observed, follow the steps for dissolving the powder. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (M.Wt: 411.31 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or incubator set to 37°C (optional)
-
Ultrasonic bath (optional)
Procedure:
-
Weighing the Compound:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.113 mg of this compound.
-
-
Dissolution:
-
Add the appropriate volume of sterile DMSO to the tube containing the this compound powder. To continue the example, add 1 mL of DMSO to the 4.113 mg of this compound.
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure all the powder has dissolved.
-
-
Troubleshooting Dissolution (if necessary):
-
If the powder is not fully dissolved, place the tube in a 37°C water bath or incubator for 5-10 minutes.
-
Following warming, vortex the solution again.
-
If dissolution is still incomplete, sonicate the tube in an ultrasonic bath for 5-10 minutes.
-
-
Sterilization and Storage:
-
As this compound is dissolved in DMSO, filtration for sterility is generally not required, as DMSO is an effective solvent for preventing microbial growth.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents contamination and degradation from multiple freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 2 weeks) or at -80°C for long-term storage (up to 3 months).
-
-
Working Dilution:
-
When preparing your working solution, dilute the stock solution in pre-warmed (37°C) cell culture medium.
-
Ensure the final concentration of DMSO in the culture medium is below the level of toxicity for your specific cell line (typically ≤0.5%).
-
Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Signaling Pathways and Experimental Workflows
Caption: this compound's primary mechanism of action.
Caption: Key signaling pathways modulated by this compound.
Caption: Workflow for preparing a this compound stock solution.
References
Identifying and mitigating off-target effects of Darinaparsin in research
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and mitigating off-target effects of Darinaparsin in a research setting. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations of key signaling pathways.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an organic arsenical compound that primarily induces cancer cell death by disrupting mitochondrial function. This leads to an increase in reactive oxygen species (ROS), modulation of intracellular signaling pathways, and ultimately, cell cycle arrest and apoptosis.[1]
Q2: How does this compound's mechanism differ from that of arsenic trioxide (ATO)?
While both are arsenicals, this compound and ATO have distinct mechanisms. This compound has been shown to have different uptake mechanisms and its activity is not as dependent on intracellular glutathione (GSH) levels as ATO.[2] Additionally, their effects on gene expression profiles can differ, with this compound impacting pathways related to RAS and MYC oncogenes.[3]
Q3: What are the known on-target effects of this compound in cancer cells?
This compound has been shown to induce dose-dependent cytotoxicity in various cancer cell lines.[4] Its on-target effects include:
-
Induction of Apoptosis: Activates both intrinsic and extrinsic apoptotic pathways, evidenced by caspase activation (caspase-8, -9, and -3) and PARP cleavage.[5]
-
Cell Cycle Arrest: Primarily causes G2/M phase cell cycle arrest.
-
Increased Reactive Oxygen Species (ROS): Disrupts mitochondrial function, leading to elevated intracellular ROS levels.
-
Modulation of Signaling Pathways: Affects key signaling pathways involved in cancer cell survival and proliferation, such as the MAPK pathway.
Q4: What are the potential off-target effects of this compound in a research setting?
While this compound has shown some selectivity for cancer cells, potential off-target effects should be considered. Some studies suggest that this compound has radiosensitizing activity against tumor cells but not against normal bone marrow or intestinal crypts, indicating a degree of selectivity. However, at the molecular level, off-target interactions could still occur. It is crucial to include appropriate controls, such as non-cancerous cell lines, in experiments to assess off-target cytotoxicity.
Q5: How can I mitigate oxidative stress-related off-target effects in my experiments?
This compound's induction of ROS can be a source of off-target effects. To mitigate this, consider the following:
-
Use of Antioxidants: The antioxidant Trolox (a vitamin E analog) has been shown to suppress this compound-mediated apoptosis, suggesting it can counteract the effects of oxidative stress.
-
Dose Optimization: Use the lowest effective concentration of this compound to minimize off-target effects while still observing the desired on-target activity.
-
Control Experiments: Include appropriate controls, such as treatment with an antioxidant alone and in combination with this compound, to dissect the specific effects of oxidative stress.
Q6: How should I prepare and store this compound stock solutions?
For in vitro experiments, this compound is typically dissolved in an appropriate solvent like DMSO to create a high-concentration stock solution (e.g., 10 mM). It is recommended to:
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
When preparing working solutions, dilute the stock solution in pre-warmed cell culture medium to the desired final concentration immediately before use.
-
The final concentration of the solvent (e.g., DMSO) in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guides
In Vitro Cell-Based Assays
| Problem | Possible Cause | Suggested Solution |
| Inconsistent IC50 values | Cell density variation; Inconsistent drug incubation time; this compound degradation. | Standardize cell seeding density and incubation times. Prepare fresh dilutions of this compound for each experiment from a frozen stock. |
| High background in apoptosis assays (Annexin V/PI) | Harsh cell handling (e.g., over-trypsinization); Reagent issues. | Handle cells gently. Use a non-enzymatic cell dissociation buffer if possible. Ensure Annexin V binding buffer contains sufficient calcium. Use fresh reagents and include appropriate controls (unstained, single-stained). |
| Poor resolution of cell cycle phases | Inappropriate cell fixation; RNase treatment failure; Cell clumps. | Use cold 70% ethanol for fixation. Ensure complete RNase digestion of RNA. Filter cell suspension before analysis to remove aggregates. |
| High variability in ROS measurements | Photobleaching of the fluorescent probe; Probe oxidation before cell uptake. | Protect cells from light after adding the ROS-sensitive dye (e.g., DCFH-DA). Prepare the dye solution immediately before use. |
In Vivo Xenograft Studies
| Problem | Possible Cause | Suggested Solution |
| Toxicity in animals (e.g., weight loss) | This compound dose is too high. | Reduce the dosage of this compound. Monitor animal weight and health closely. A 10% body weight loss was observed at 70mg/kg, which was reversible. |
| Lack of tumor growth inhibition | Insufficient drug dosage or treatment frequency; Tumor model resistance. | Increase the dose or frequency of this compound administration, within tolerated limits. Ensure the chosen tumor model is sensitive to this compound by conducting preliminary in vitro studies. |
| Inconsistent tumor growth | Variation in initial tumor size; Uneven drug distribution. | Start treatment when tumors reach a consistent size range. Ensure proper drug administration technique (e.g., consistent intraperitoneal injection). |
Experimental Protocols
Cell Viability Assay (WST-1)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10^5 cells/well in 200 µL of medium.
-
This compound Treatment: After 24 hours, treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO at the same final concentration as in the drug-treated wells).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
WST-1 Reagent Addition: Add 15 µL of a mixture of WST-1 and 1-Methoxy PMS (9:1 v/v) to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration. Collect both adherent and floating cells.
-
Cell Washing: Wash the collected cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Treat cells with this compound, then harvest and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C overnight.
-
Washing: Centrifuge the fixed cells and wash once with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in a PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Intracellular ROS Measurement (DCFH-DA Assay)
-
Cell Seeding: Seed cells in a suitable plate or dish for fluorescence microscopy or flow cytometry.
-
This compound Treatment: Treat cells with this compound for the desired time.
-
DCFH-DA Loading: Remove the treatment medium and wash the cells once with serum-free medium. Add the DCFH-DA working solution (typically 10-25 µM) and incubate at 37°C for 30 minutes in the dark.
-
Washing: Remove the DCFH-DA solution and wash the cells with PBS.
-
Measurement: Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer (excitation ~488 nm, emission ~525 nm).
Signaling Pathways and Experimental Workflows
This compound's Proposed Mechanism of Action
Caption: this compound induces apoptosis via mitochondrial disruption, ROS production, and MAPK pathway modulation.
Experimental Workflow for Assessing this compound's Effects
Caption: A typical workflow for evaluating the efficacy of this compound from in vitro studies to in vivo validation.
Logic Diagram for Troubleshooting Annexin V/PI Apoptosis Assays
Caption: A troubleshooting flowchart for common issues encountered during Annexin V/PI apoptosis assays.
References
- 1. yeasenbio.com [yeasenbio.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound: Solid Tumor Hypoxic Cytotoxin and Radiosensitizer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Novel Organic Arsenical this compound Induces MAPK-Mediated and SHP1-Dependent Cell Death in T-cell Lymphoma and Hodgkin’s Lymphoma Cells and Human Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic Effects of this compound, a Novel Organic Arsenical, against Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: The Influence of Glutathione Levels on Darinaparsin's Cytotoxic Effects
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the cytotoxic effects of Darinaparsin, with a specific focus on the influence of glutathione (GSH).
Frequently Asked Questions (FAQs)
Q1: What is the general role of glutathione in the cytotoxic mechanism of this compound?
This compound is an organic arsenical composed of dimethylated arsenic linked to glutathione.[1][2][3][4] Its mechanism of action is distinct from inorganic arsenic trioxide (ATO).[2] While intracellular GSH is crucial for the metabolism and detoxification of ATO, its role in this compound's activity is more complex. Evidence suggests that this compound's breakdown into dimethylarsenic [DMA(III)] and GSH is necessary for its cellular uptake and subsequent cytotoxic effects.
Q2: How does modulation of intracellular glutathione levels affect this compound's cytotoxicity?
Increasing intracellular GSH levels, for instance with N-acetylcysteine (NAC), can block the cytotoxicity of this compound. Conversely, depleting intracellular GSH using buthionine sulfoximine (BSO), an inhibitor of GSH synthesis, has been shown to have little effect on this compound's activity, which contrasts with its ability to increase the activity of ATO.
Q3: What is the impact of extracellular glutathione on this compound's efficacy?
The presence of exogenous (extracellular) glutathione, L-cysteine, or D-cysteine can prevent the cellular uptake of this compound and protect cells from its cytotoxic effects. This is a key difference from ATO, where extracellular thiols do not affect its uptake or activity. It is theorized that excess extracellular GSH may compete with this compound for processing by cell surface enzymes like γ-glutamyl-transpeptidase (γ-GT) or for transport via cysteine importers, thereby reducing the uptake of its active form.
Q4: Is this compound effective in cancer cells with high glutathione levels?
Elevated GSH levels are often associated with resistance to certain chemotherapeutic agents. While high intracellular GSH can be a protective factor, the primary determinant of this compound's efficacy appears to be its cellular uptake. Therefore, the levels of extracellular thiols and the activity of cell surface transporters may be more critical than basal intracellular GSH levels alone.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected cytotoxicity of this compound in vitro.
-
Possible Cause 1: High levels of thiols in the cell culture medium.
-
Troubleshooting Step: Standard cell culture media can contain varying levels of cysteine and other thiols.
-
Recommendation: Prepare a custom medium with known, controlled concentrations of thiols or use a commercially available low-thiol formulation for your experiments. Ensure consistency in the medium used across all experiments. Exogenous glutathione has been shown to inhibit this compound uptake.
-
-
-
Possible Cause 2: High serum concentration in the culture medium.
-
Troubleshooting Step: Serum contains glutathione and other thiols that can interfere with this compound uptake.
-
Recommendation: Reduce the serum concentration if possible for your cell line, or perform experiments in a serum-free medium for the duration of the drug treatment. Document the serum percentage and source for all experiments.
-
-
-
Possible Cause 3: Cell density and confluence.
-
Troubleshooting Step: High cell density can alter the local microenvironment, including the concentration of secreted molecules and nutrient availability, which may influence drug efficacy.
-
Recommendation: Standardize cell seeding density and ensure that cells are in the logarithmic growth phase at the time of treatment. Report the confluency at the start and end of the experiment.
-
-
Issue 2: Difficulty in potentiating this compound's effect by depleting intracellular GSH with BSO.
-
Possible Cause: The mechanism of this compound is less dependent on intracellular GSH for its direct cytotoxic action compared to ATO.
-
Troubleshooting Step: While BSO effectively depletes intracellular GSH, this may not translate to increased this compound cytotoxicity.
-
Recommendation: Confirm GSH depletion in your cells using a reliable assay (see Experimental Protocols). If depletion is confirmed but cytotoxicity is unchanged, this is consistent with published findings. Consider exploring alternative combination strategies, such as targeting pathways involved in this compound-induced apoptosis (e.g., MAPK pathway).
-
-
Issue 3: Variability in arsenic uptake measurements.
-
Possible Cause 1: Interference from extracellular thiols.
-
Troubleshooting Step: As noted, extracellular GSH and cysteine prevent this compound uptake.
-
Recommendation: Thoroughly wash the cells with a thiol-free buffer (e.g., PBS) before cell lysis and arsenic measurement to remove any externally bound drug or interfering substances.
-
-
-
Possible Cause 2: Instability of this compound in aqueous solutions.
-
Troubleshooting Step: this compound can be unstable in aqueous solutions, breaking down into its components.
-
Recommendation: Prepare fresh solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles.
-
-
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cell Line | Drug | IC50 (µM) | 95% Confidence Interval | Reference |
| NB4 | This compound | 1.03 | 0.97–1.10 | |
| U-937 | This compound | 1.76 | 1.61–1.91 | |
| MOLT-4 | This compound | 2.94 | 2.53–3.41 | |
| HL-60 | This compound | 2.96 | 2.80–3.12 | |
| NB4 | AsIII | 5.04 | 4.73–5.38 | |
| U-937 | AsIII | 8.94 | 8.16–9.81 | |
| MOLT-4 | AsIII | 10.13 | 9.01–11.39 | |
| HL-60 | AsIII | 22.47 | 20.85–24.11 | |
| HI-LAPC-4 | This compound | ~3-8 | Not Specified | |
| PC-3 | This compound | ~3-8 | Not Specified | |
| PANC-1 | This compound | ~3-8 | Not Specified | |
| SNB-75 | This compound | ~3-8 | Not Specified | |
| HeLa | This compound | ~3-8 | Not Specified |
Table 2: Effect of Glutathione Modulation on this compound-Induced Apoptosis
| Cell Line | Treatment | Apoptosis (% of Control Annexin-V Positive Cells) | Reference |
| 8226/S or KMS11 | This compound + 10 mM NAC | Blocked cytotoxicity | |
| 8226/S or KMS11 | This compound + 100 µM BSO | Little to no effect | |
| 8226/S or KMS11 | This compound + 5 mM L-cysteine | Prevented cell death | |
| 8226/S or KMS11 | This compound + 5 mM D-cysteine | Prevented cell death | |
| 8226/S or KMS11 | This compound + 5 mM Glutathione | Prevented cell death |
Table 3: Effect of Exogenous Glutathione on Cellular Arsenic Uptake
| Cell Line | Treatment | Duration | Arsenic Uptake (ng As/mg protein) | Reference |
| 8226/S | This compound | 30 min | ~1.5 | |
| 8226/S | This compound + 5 mM GSH | 30 min | ~0.5 | |
| 8226/S | This compound | 3 hours | ~4.0 | |
| 8226/S | This compound + 5 mM GSH | 3 hours | ~1.0 | |
| 8226/S | This compound | 6 hours | ~5.5 | |
| 8226/S | This compound + 5 mM GSH | 6 hours | ~1.5 |
Note: Values are estimated from graphical data presented in the cited reference.
Experimental Protocols
1. Cell Viability/Cytotoxicity Assay (WST-1 Method)
-
Objective: To determine the cytotoxic effects of this compound.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 2 x 10^5 cells/well in 0.2 mL of medium.
-
Treat the cells with various concentrations of this compound for the desired duration (e.g., 24 hours).
-
Prepare a WST-1 solution (5.5 mM) and a 1-Methoxy PMS solution (2 mM) in 20 mM HEPES (pH 7.4).
-
Add 15 µL of the WST-1/1-Methoxy PMS mixture to each well.
-
Incubate the plate for a specified time (e.g., 1-4 hours) at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability relative to an untreated control. This protocol is based on the methodology described in reference.
-
2. Measurement of Intracellular Glutathione
-
Objective: To quantify intracellular GSH levels.
-
Method 1: Fluorescent Dyes
-
Several fluorescent dyes are available, such as monochlorobimane (mBCl) and 5-chloromethylfluorescein diacetate (CMFDA).
-
Culture cells in microwells.
-
Treat cells with agents that modulate GSH levels (e.g., BSO) as needed.
-
Load cells with the chosen fluorescent dye according to the manufacturer's instructions.
-
Measure fluorescence using a fluorescence plate reader.
-
It is recommended to use a biochemical method on cell homogenates to obtain quantitative reference values.
-
-
Method 2: 19F-NMR
-
A high-performance 19F-probe can be used for real-time monitoring of intracellular GSH levels in live cells.
-
This method allows for the quantification of GSH concentration and can be used across different cell lines.
-
3. Cellular Arsenic Uptake Assay
-
Objective: To measure the total intracellular arsenic concentration.
-
Procedure:
-
Treat cells with this compound, with or without co-treatments (e.g., exogenous GSH), for the desired time points.
-
Harvest the cells and wash them thoroughly to remove extracellular arsenic.
-
Create cell pellets.
-
Digest the cell pellets.
-
Determine the total arsenic content using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
-
Normalize the arsenic content to the total protein concentration in each cell pellet. This protocol is based on the methodology described in reference.
-
Visualizations
Caption: Influence of extracellular and intracellular GSH on this compound uptake and cytotoxicity.
Caption: Troubleshooting workflow for low this compound cytotoxicity in vitro.
References
- 1. This compound: a novel organic arsenical with promising anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Induces a Unique Cellular Response and is Active in an Arsenic Trioxide-Resistant Myeloma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic Effects of this compound, a Novel Organic Arsenical, against Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound in patients with relapsed or refractory peripheral T-cell lymphoma: results of an Asian phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
Darinaparsin Technical Support Center: Enhancing Therapeutic Index
Welcome to the Darinaparsin Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and answer frequently asked questions regarding the experimental use of this compound, with a focus on strategies to enhance its therapeutic index.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. General Information
Q1.1: What is this compound and what is its primary mechanism of action?
This compound (also known as ZIO-101) is a novel, organic arsenical compound being investigated for its anti-cancer properties.[1][2] Unlike inorganic arsenic trioxide (ATO), this compound is a derivative of glutathione.[1] Its primary mechanism of action involves the disruption of mitochondrial function, leading to an increase in reactive oxygen species (ROS), which in turn induces cell cycle arrest and apoptosis in cancer cells.[3][4]
Q1.2: What are the key signaling pathways affected by this compound?
This compound has been shown to modulate several critical signaling pathways in cancer cells:
-
MAPK Pathway: this compound can induce apoptosis through the MAPK signaling cascade, primarily by decreasing the inhibitory SHP1 phosphatase, leading to ERK phosphorylation.
-
Hedgehog Pathway: It has been shown to inhibit the Hedgehog signaling pathway by downregulating Gli2 transcriptional activity, which is particularly relevant in cancers like prostate cancer.
-
Notch1 Pathway: In some leukemia cell lines, this compound has been observed to suppress Notch1 signaling.
2. Strategies to Enhance Therapeutic Index
Q2.1: What combination therapies have shown promise with this compound to increase its therapeutic index?
Combining this compound with other anti-cancer agents is a key strategy to enhance its efficacy and potentially lower required doses, thereby improving its therapeutic index. Preclinical studies have shown synergistic effects with:
-
PARP Inhibitors (e.g., Olaparib, BMN673): In small-cell lung cancer models, combining this compound with PARP inhibitors has demonstrated synergistic growth inhibition both in vitro and in vivo.
-
MEK Inhibitors: Co-treatment with pharmacological MEK inhibitors has resulted in synergistic cell death in lymphoma cell lines.
-
PI3K/mTOR Inhibitors (e.g., BEZ-235): Combination with PI3K/mTOR inhibitors has shown synergistic cell death in T-cell lymphoma and Hodgkin lymphoma models.
Q2.2: Can this compound be used to sensitize tumors to radiation therapy?
Yes, this compound has been shown to be a potent radiosensitizer, particularly under hypoxic conditions found in solid tumors. It has been demonstrated to enhance radiation-induced tumor growth inhibition in xenograft models. A significant advantage is that at well-tolerated doses, it sensitizes tumors to radiation but not normal tissues like bone marrow, and may even protect normal gastrointestinal epithelium, suggesting a significant potential to increase the therapeutic index of radiotherapy.
Q2.3: Are there any known mechanisms of resistance to this compound that could impact its efficacy?
While this compound has shown activity in arsenic trioxide (ATO)-resistant cell lines, some potential mechanisms of resistance or decreased sensitivity have been identified:
-
SHP1 Expression: In lymphoma models, the presence of the inhibitory phosphatase SHP1 appears to be essential to prevent inadvertent activation of the pro-survival ERK1/2 pathway, suggesting that loss of SHP1 could be a resistance mechanism.
-
Drug Efflux Pumps: Unlike ATO, this compound does not appear to be a substrate for the MRP1/ABCC1 efflux pump. This suggests that tumors with high expression of this pump, which would be resistant to ATO, may still be sensitive to this compound.
3. Experimental Troubleshooting
Q3.1: I am not observing the expected level of cytotoxicity in my cell line with this compound. What are some potential reasons?
-
Cell Line Sensitivity: IC50 values for this compound can vary significantly between different cancer cell lines (see Table 1). Ensure that the concentrations you are using are appropriate for your specific cell line.
-
Treatment Duration: The cytotoxic effects of this compound are time-dependent. Consider extending the incubation time (e.g., up to 72 hours).
-
Hypoxic Conditions: For solid tumor cell lines, the cytotoxic effect of this compound is largely independent of oxygen levels. However, its radiosensitizing effects are more pronounced under hypoxia.
-
Compound Integrity: Ensure the proper storage and handling of the this compound compound to maintain its activity.
Q3.2: My in vivo xenograft study is not showing significant tumor growth inhibition. What factors should I consider?
-
Dosing and Administration: Review the dosing regimen. A commonly used dose in murine models is 100 mg/kg administered intraperitoneally three times a week.
-
Tumor Model: The choice of cell line for the xenograft is critical. Ensure the cell line is known to be sensitive to this compound.
-
Mouse Strain: SCID mice are commonly used for lymphoma xenografts.
-
Treatment Duration: Ensure the treatment period is sufficient to observe a therapeutic effect.
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity (IC50) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) |
| NB4 | Acute Promyelocytic Leukemia | 1.03 | 24 |
| U-937 | Histiocytic Lymphoma | 1.76 | 24 |
| MOLT-4 | Acute Lymphoblastic Leukemia | 2.94 | 24 |
| HL-60 | Acute Promyelocytic Leukemia | 2.96 | 24 |
| Jurkat | T-cell Lymphoma | 2.7 | 72 |
| HH | T-cell Lymphoma | 3.2 | 72 |
| Hut78 | T-cell Lymphoma | 6.7 | 72 |
| L540 | Hodgkin's Lymphoma | 1.3 | 72 |
| L1236 | Hodgkin's Lymphoma | 2.8 | 72 |
| L428 | Hodgkin's Lymphoma | 7.2 | 72 |
| 8226/S | Multiple Myeloma | 1.6 | 48 |
| KMS11 | Multiple Myeloma | 1.2 | 48 |
| MM.1S | Multiple Myeloma | 1.9 | 48 |
| U266 | Multiple Myeloma | 3.7 | 48 |
| HI-LAPC-4 | Prostate Cancer | ~3-8 | 4 (followed by 3 days in fresh media) |
| PC-3 | Prostate Cancer | ~3-8 | 4 (followed by 3 days in fresh media) |
| PANC-1 | Pancreatic Cancer | ~3-8 | 4 (followed by 3 days in fresh media) |
| SNB-75 | Brain Cancer | ~3-8 | 4 (followed by 3 days in fresh media) |
| HeLa | Cervical Cancer | ~3-8 | 4 (followed by 3 days in fresh media) |
Table 2: Clinical Trial Data for this compound in Relapsed/Refractory Peripheral T-Cell Lymphoma (NCT02653976)
| Parameter | Value |
| Dosing Regimen | 300 mg/m² intravenously over 1 hour, once daily for 5 consecutive days, per 21-day cycle |
| Patient Population | 65 Asian patients with relapsed or refractory PTCL |
| Overall Response Rate (ORR) | 19.3% |
| Grade ≥3 Treatment-Emergent Adverse Events (Incidence ≥5%) | Anemia (15.4%), Thrombocytopenia (13.8%), Neutropenia (12.3%), Leukopenia (9.2%), Lymphopenia (9.2%), Hypertension (6.2%) |
Experimental Protocols
MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 10 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the indicated time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
In Vivo Xenograft Study
-
Cell Line and Animal Model: Use a cancer cell line known to be sensitive to this compound (e.g., Jurkat for T-cell lymphoma). Use immunodeficient mice (e.g., SCID mice).
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume (Volume = 0.5 x Length x Width²).
-
Treatment Initiation: When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (e.g., 100 mg/kg, i.p., 3 times per week) or vehicle control.
-
Efficacy Evaluation: Monitor tumor volume and body weight throughout the study. At the end of the study, tumors can be excised for further analysis.
Visualizations
Caption: this compound's multifaceted mechanism of action.
Caption: Workflow for assessing cell viability with an MTT assay.
References
- 1. This compound: a novel organic arsenical with promising anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Novel Organic Arsenical this compound Induces MAPK-Mediated and SHP1-Dependent Cell Death in T-cell Lymphoma and Hodgkin’s Lymphoma Cells and Human Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pipeline Information|Solasia Pharma K.K. [solasia.co.jp]
- 4. mdpi.com [mdpi.com]
Troubleshooting inconsistent results in Darinaparsin sensitivity assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Darinaparsin sensitivity assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why are my IC50 values for this compound inconsistent between experiments?
Inconsistent IC50 values are a common issue in cell-based assays and can arise from several factors:
-
Cell-Related Variability:
-
Cell Line Authenticity and Passage Number: Ensure you are using a validated, mycoplasma-free cell line. Genetic drift can occur at high passage numbers, altering drug sensitivity. It is advisable to use cells within a consistent and limited passage range.
-
Cell Health and Density: The physiological state of your cells is critical. Always use healthy, exponentially growing cells. Variations in cell seeding density can significantly impact drug efficacy and should be optimized and kept consistent.[1][2][3][4]
-
-
Compound Handling and Stability:
-
Stock Solution Preparation and Storage: Inconsistent preparation of this compound stock solutions can lead to variability. Prepare a high-concentration stock in an appropriate solvent like DMSO and store it in aliquots at -20°C or lower to minimize freeze-thaw cycles.
-
Stability in Media: this compound is a glutathione S-conjugate. While glutathione itself is relatively stable, its conjugates can have varying stability in cell culture media. It is recommended to prepare fresh dilutions of this compound in media for each experiment.
-
-
Assay-Specific Factors:
-
Assay Type: Different viability assays measure different cellular parameters (e.g., metabolic activity for MTT, ATP levels for CellTiter-Glo). This compound's mechanism of action, which involves mitochondrial disruption, may affect these assays differently, leading to varied IC50 values.
-
Incubation Time: The duration of drug exposure will influence the IC50 value. Ensure you use a consistent incubation time across all experiments.
-
Serum Concentration: Components in fetal bovine serum (FBS) can bind to drugs, affecting their bioavailability. Use a consistent and recorded concentration of FBS in your experiments.
-
Q2: I'm observing high background in my CellTiter-Glo® assay. What could be the cause?
High background in a CellTiter-Glo® assay can mask the true signal from your cells. Common causes include:
-
Reagent and Media Contamination: The CellTiter-Glo® reagent or your culture medium might be contaminated with ATP or microorganisms. Use fresh, high-quality reagents and media.
-
Suboptimal Reagent Preparation and Storage: Incorrect reconstitution or storage of the CellTiter-Glo® reagent can lead to its degradation and contribute to high background.
-
Inappropriate Microplate Selection: Use opaque, white-walled plates for luminescence assays to prevent signal bleed-through from adjacent wells.
-
Incorrect Plate Reader Settings: Excessively high gain settings on the luminometer can amplify background noise.
Q3: My MTT assay results are variable. What are some common pitfalls?
The MTT assay, while widely used, has several potential pitfalls:
-
Incomplete Solubilization of Formazan Crystals: Ensure complete dissolution of the formazan crystals by using a sufficient volume of an appropriate solvent (e.g., DMSO or an SDS-based solution) and adequate mixing.
-
Interference from Test Compound: this compound, as an arsenical compound, could potentially interfere with the MTT reduction process. It is important to run controls of this compound in media without cells to check for any direct effect on the MTT reagent.
-
MTT Toxicity: Prolonged incubation with the MTT reagent can be toxic to cells. Optimize the incubation time to ensure you are measuring the metabolic activity of viable cells.
Q4: I am having trouble with my Annexin V apoptosis assay, what should I check?
Inconsistent results in Annexin V assays often stem from issues in sample preparation and handling:
-
Cell Handling: Over-trypsinization or harsh pipetting can damage cell membranes, leading to false positive results. Use a gentle cell detachment method and handle cells with care.
-
Reagent Concentration and Incubation: Use the optimal concentration of Annexin V and propidium iodide (PI), and ensure the incubation is performed for the recommended time in the dark.
-
Assay Timing: Apoptosis is a dynamic process. If the assay is performed too early or too late after this compound treatment, the apoptotic cell population may be missed. A time-course experiment is recommended to determine the optimal endpoint.
Q5: My cell cycle analysis by flow cytometry shows poor resolution. How can I improve it?
For clear cell cycle profiles:
-
Sample Preparation: Ensure you have a single-cell suspension. Clumps of cells will give erroneous results. Filtering the cell suspension before analysis is recommended.
-
Staining: Use an appropriate concentration of a DNA-binding dye like propidium iodide (PI) and treat with RNase to avoid staining of double-stranded RNA.
-
Flow Rate: Run the samples at a low flow rate on the cytometer to improve resolution.
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | Treatment Duration (hours) | IC50 (µM) | Reference |
| NB4 | Acute Promyelocytic Leukemia | WST-1 | 24 | 1.03 | |
| U-937 | Histiocytic Lymphoma | WST-1 | 24 | 1.76 | |
| MOLT-4 | Acute Lymphoblastic Leukemia | WST-1 | 24 | 2.94 | |
| HL-60 | Acute Promyelocytic Leukemia | WST-1 | 24 | 2.96 | |
| Jurkat | T-cell Lymphoma | MTT | 72 | 2.7 | |
| Hut78 | T-cell Lymphoma | MTT | 72 | 6.7 | |
| HH | T-cell Lymphoma | MTT | 72 | 3.2 | |
| DMS273 | Small-Cell Lung Cancer | CellTiter-Glo | 48 | Varies with H3.3 expression | |
| SHP77 | Small-Cell Lung Cancer | CellTiter-Glo | 48 | Varies with H3.3 expression |
Experimental Protocols
1. This compound Stock Solution Preparation
-
Safety Precautions: this compound is a hazardous compound and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection, in a designated area.
-
Solvent: this compound is soluble in DMSO.
-
Procedure:
-
Allow the lyophilized this compound powder to equilibrate to room temperature before opening.
-
Prepare a stock solution of 10-20 mM in sterile, anhydrous DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into small volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
-
Storage: Store the stock solution aliquots at -20°C or -80°C for long-term storage. When ready to use, thaw an aliquot and dilute it to the final working concentration in pre-warmed cell culture medium.
2. Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
-
Cell Seeding: Seed cells in an opaque, white-walled 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the this compound dilutions. Include wells with untreated cells (negative control) and wells with medium only (background control).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
Assay Procedure:
-
Allow the plate and the CellTiter-Glo® reagent to equilibrate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Subtract the average background luminescence from all readings. Normalize the data to the untreated control wells (set to 100% viability) and plot the results to determine the IC50 value.
3. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the determined optimal time. Include an untreated control.
-
Cell Harvesting:
-
For suspension cells, collect the cells by centrifugation.
-
For adherent cells, gently detach the cells using a non-enzymatic cell dissociation solution. Collect both the detached and floating cells.
-
-
Washing: Wash the cells twice with cold PBS.
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Analyze the cells by flow cytometry within one hour of staining.
Visualizations
References
- 1. Glutathione S-conjugates as prodrugs to target drug-resistant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C12H22AsN3O6S | CID 11683005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cytotoxic Effects of this compound, a Novel Organic Arsenical, against Human Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmtech.com [pharmtech.com]
Technical Support Center: Darinaparsin Dose-Escalation Studies in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers conducting dose-escalation studies of Darinaparsin in animal models.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for a dose-escalation study of this compound in mice?
A1: Based on preclinical studies, starting doses for this compound in immunodeficient mice bearing tumor xenografts have ranged from 40 mg/kg to 100 mg/kg administered intraperitoneally (i.p.) or subcutaneously (s.c.)[1]. A dose of 78 mg/m² was used as the starting dose in a Phase I clinical trial for solid tumors, which was determined based on the severe toxic dose causing 10% death in rodents from IND-supporting toxicology studies[2]. Researchers should perform a thorough literature review and consider the specific tumor model and strain of mice when selecting a starting dose.
Q2: What is the maximum tolerated dose (MTD) of this compound in mice?
A2: The MTD of this compound in mice has been shown to be significantly higher than that of arsenic trioxide (ATO). One study mentions that the LD50 of this compound in mice is approximately 50-fold higher than that of ATO[2]. In lymphoma xenograft models, doses up to 500 mg/kg have been tested[1]. However, the MTD can vary depending on the strain, administration schedule, and vehicle used. It is crucial to determine the MTD in your specific experimental setup.
Q3: What are the common signs of toxicity to monitor for in animals treated with this compound?
A3: Common signs of toxicity to monitor include, but are not limited to:
-
Body weight loss: A transient body weight loss of around 10% has been observed at higher doses (e.g., 70 mg/kg) in mice, which was recovered after treatment cessation[1]. A body weight loss of over 20% is often considered a sign of significant toxicity.
-
Changes in physical activity: Reduced activity can be an indicator of toxicity.
-
Changes in food and water consumption.
-
Changes in appearance: Ruffled fur, hunched posture.
-
Gastrointestinal issues: Diarrhea or constipation.
-
Hematological changes: As observed in clinical trials, anemia, thrombocytopenia, neutropenia, and leukopenia can occur.
Q4: How should this compound be formulated for intravenous administration?
Q5: What are the key differences in pharmacokinetics to consider when switching from IV bolus to IV infusion?
A5: An intravenous bolus injection leads to a rapid peak in plasma concentration (Cmax) followed by a decline, while a continuous intravenous infusion maintains a steady-state concentration over a longer period. A high Cmax from a bolus injection can sometimes be associated with acute toxicity. If toxicity is observed with bolus administration, switching to a slow infusion of the same total dose can help mitigate peak concentration-related adverse effects.
Troubleshooting Guides
Issue 1: High variability in tumor response within the same dose group.
| Potential Cause | Troubleshooting Step |
| Inconsistent Tumor Implantation | Ensure consistent cell viability (>95%) before injection. Use a consistent injection volume and needle gauge. Ensure all technicians are trained on the same implantation technique. |
| Variable Drug Administration | Prepare the this compound formulation fresh daily. Vortex thoroughly before each injection and visually inspect for particulates. Ensure accurate dosing based on the most recent body weights. |
| Animal Health | Monitor animal health daily. Exclude animals from the study that show signs of distress or significant weight loss not attributable to the treatment effect, as this can impact tumor growth. |
| Tumor Measurement Error | Implement blinded measurements where the individual measuring the tumor is unaware of the treatment group. Ensure calipers are calibrated regularly. Use a consistent formula for calculating tumor volume (e.g., (Length x Width²)/2). |
Issue 2: Unexpected animal mortality at a previously reported "safe" dose.
| Potential Cause | Troubleshooting Step |
| Different Animal Strain or Supplier | The genetic background of the animals can significantly influence drug metabolism and toxicity. Confirm that the strain and supplier are the same as in the cited literature. If different, a pilot dose-range finding study is recommended. |
| Vehicle Toxicity | The vehicle used to dissolve or suspend this compound may have its own toxicity. Run a vehicle-only control group to assess any adverse effects of the formulation itself. |
| Route of Administration Technique | Improper injection technique (e.g., accidental administration into an organ during an IP injection) can lead to acute toxicity. Ensure all personnel are properly trained and competent in the chosen administration route. |
| Formulation Issues | Check for potential precipitation or degradation of this compound in the formulation. Analyze the formulation to confirm the concentration and stability. |
Issue 3: Difficulty with Intravenous Administration in Rats or Monkeys.
| Potential Cause | Troubleshooting Step |
| Poor Vein Visibility/Access (Rats) | For tail vein injections in rats, warm the tail using a heat lamp or warm water to dilate the veins. Use an appropriate restraint device to minimize movement. |
| Catheter Patency Issues (Monkeys) | For repeated infusions in monkeys, consider using a vascular access port to improve long-term patency and reduce stress on the animal. Ensure the catheter is flushed with heparinized saline (if compatible with the drug) to prevent clotting. |
| Stress-related Complications | Acclimate the animals to the restraint procedures before the actual study begins. For monkeys, positive reinforcement training can be beneficial. Consider the use of sedatives if necessary and approved by the IACUC. |
| Irritation at Injection Site | If irritation is observed, consider diluting the drug to a larger volume and infusing it more slowly. Ensure the formulation is at a physiological pH. |
Data Presentation
Table 1: Summary of this compound Dose-Escalation Data in Mouse Xenograft Models
| Animal Model | Tumor Type | Route of Administration | Dose Range (mg/kg) | Dosing Schedule | Observed Toxicities | Reference |
| SCID Mice | T-cell Lymphoma (Jurkat) | i.p. | 40, 70 | Daily for 5 days | 10% body weight loss at 70 mg/kg (recovered post-treatment) | |
| SCID Mice | Hodgkin's Lymphoma (L540) | s.c. / i.p. | 70, 100 | 100 mg/kg s.c. daily for 5 days, then 70 mg/kg i.p. on days 9, 10, 11 | Initial decrease in body weight (recovered post-treatment) | |
| Nude Mice | Pancreatic (PANC-1), Prostate (HI-LAPC-4) | i.p. | 100 | 3 times per week for 4 weeks | Changes in physical activity and body weight |
Table 2: Template for Recording Dose-Escalation Data in Rats
| Rat Strain | Tumor Model (if applicable) | Route of Administration | Dose Level (mg/kg) | Dosing Schedule | Number of Animals | Observed Toxicities (Clinical Signs, Body Weight Change %, etc.) | Pharmacokinetic Parameters (Cmax, AUC, t1/2) |
Table 3: Template for Recording Dose-Escalation Data in Monkeys
| Monkey Species | Route of Administration | Dose Level (mg/kg) | Dosing Schedule | Number of Animals | Observed Toxicities (Clinical Signs, Body Weight Change %, Clinical Pathology) | Pharmacokinetic Parameters (Cmax, AUC, t1/2) |
Experimental Protocols
Protocol 1: Dose-Range Finding Study of this compound in a Mouse Xenograft Model
-
Animal Model: Female athymic nude mice (6-8 weeks old).
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 cancer cells (e.g., PANC-1) in a 1:1 mixture of media and Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth twice weekly using calipers. Begin treatment when tumors reach an average volume of 100-150 mm³.
-
Group Allocation: Randomize mice into groups of 5-8 animals. Include a vehicle control group and at least 3-4 dose groups of this compound (e.g., 50, 100, 150, 200 mg/kg).
-
Drug Preparation and Administration:
-
Prepare this compound fresh daily in a sterile vehicle (e.g., saline).
-
Administer the drug via intraperitoneal (i.p.) injection at a volume of 10 mL/kg.
-
Dosing schedule: 3 times per week for 3 weeks.
-
-
Monitoring:
-
Record body weights daily for the first week, then twice weekly.
-
Perform daily clinical observations for signs of toxicity.
-
Measure tumor volume twice weekly.
-
-
Endpoints:
-
Primary endpoint: Tumor growth inhibition.
-
Secondary endpoint: Body weight change and clinical signs of toxicity.
-
The Maximum Tolerated Dose (MTD) is defined as the highest dose that does not cause >20% body weight loss or significant clinical signs of toxicity.
-
Protocol 2: General Protocol for a Single-Dose Acute Toxicity Study of this compound in Rats
-
Animal Model: Sprague-Dawley rats (equal numbers of males and females).
-
Acclimation: Acclimate animals for at least 5 days before the study begins.
-
Group Allocation: Assign animals to a control group (vehicle) and at least three dose levels of this compound. Use a minimum of 3-5 animals per sex per group.
-
Dose Selection: Doses should be selected to span a range from no effect to clear toxicity.
-
Drug Administration:
-
Administer this compound as a single intravenous (i.v.) bolus or slow infusion via the tail vein.
-
The volume of administration should be based on the animal's body weight (e.g., 5 mL/kg).
-
-
Post-Dose Observation:
-
Observe animals continuously for the first 30 minutes after dosing, then periodically for the first 24 hours, and daily thereafter for 14 days.
-
Record all signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.
-
Record body weights prior to dosing and on days 7 and 14.
-
-
Necropsy: At the end of the 14-day observation period, euthanize all animals and perform a gross necropsy.
-
Data Analysis: Determine the No Observed Adverse Effect Level (NOAEL) and identify potential target organs of toxicity.
Mandatory Visualizations
Caption: this compound signaling pathway in cancer cells.
Caption: General workflow for a dose-escalation study.
References
Darinaparsin Long-Term In Vivo Studies: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing the toxicity of Darinaparsin in long-term in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel organic arsenical compound that has shown antitumor activity in various cancers.[1][2] Its mechanism of action involves the disruption of mitochondrial function, leading to an increase in intracellular reactive oxygen species (ROS), which in turn induces cell cycle arrest at the G2/M phase and apoptosis (programmed cell death).[2]
Q2: What are the most common toxicities observed with this compound in long-term in vivo studies?
A2: Based on preclinical and clinical studies, the most commonly observed toxicities associated with this compound administration include hematological, neurological, and cardiovascular adverse events.
-
Hematological Toxicities: Anemia, thrombocytopenia (low platelet count), neutropenia (low neutrophil count), and leukopenia (low white blood cell count) are frequently reported.[2]
-
Neurological Toxicities: At higher doses, neurological toxicities such as altered mental status and ataxia have been observed as dose-limiting toxicities.[3]
-
Cardiovascular Toxicities: While this compound is suggested to have a more favorable cardiac safety profile than other arsenicals like arsenic trioxide (ATO), monitoring for QT interval prolongation is still recommended as a precautionary measure.
Q3: How does the toxicity of this compound compare to arsenic trioxide (ATO)?
A3: Preclinical studies suggest that this compound has a more favorable toxicity profile than ATO. Notably, the maximum tolerated dose (MTD) of this compound in mice is reported to be significantly higher than that of ATO.
Troubleshooting Guides
Managing Hematological Toxicity
Issue: Observed decrease in blood cell counts (anemia, neutropenia, thrombocytopenia) in study animals.
Troubleshooting Steps:
-
Confirm with Complete Blood Count (CBC): At the first sign of hematological abnormalities (e.g., pallor, lethargy, signs of infection, or bleeding), perform a CBC to quantify the extent of cytopenia.
-
Review Dosing and Administration: Ensure the correct dose of this compound was administered and that there were no errors in the formulation or route of administration.
-
Dose Modification: If hematological toxicity is moderate to severe, consider a dose reduction or a temporary interruption of dosing as outlined in the experimental protocol.
-
Supportive Care:
-
Neutropenia: For severe neutropenia, consider the administration of granulocyte colony-stimulating factor (G-CSF) to stimulate neutrophil production. Ensure aseptic handling and housing conditions to minimize infection risk.
-
Anemia: For severe anemia, consider a blood transfusion (packed red blood cells).
-
Thrombocytopenia: In cases of severe thrombocytopenia with evidence of bleeding, a platelet transfusion may be necessary.
-
-
Monitor Recovery: After intervention, continue to monitor CBCs regularly to assess recovery of blood cell lineages.
Managing Neurological Toxicity
Issue: Animals exhibiting signs of neurological distress such as ataxia, tremors, or altered mental status.
Troubleshooting Steps:
-
Neurological Examination: Perform a detailed neurological examination to characterize the deficits. This can include assessments of gait, balance, and reflex responses.
-
Dose Evaluation: Neurological toxicities with this compound have been shown to be dose-dependent. Immediately evaluate the current dose level.
-
Dose Interruption/Reduction: Discontinue or significantly reduce the dose of this compound.
-
Supportive Care: Provide supportive care to ensure the animal has easy access to food and water. Padded bedding can help prevent injury from ataxia.
-
Observation: Closely monitor the animal for resolution of symptoms. If symptoms persist or worsen, euthanasia may be a necessary endpoint.
Managing Potential Cardiovascular Toxicity
Issue: Concern for QT interval prolongation.
Troubleshooting Steps:
-
ECG Monitoring: At baseline and periodically throughout the study, perform electrocardiogram (ECG) monitoring to assess the QT interval. In rodents, telemetry or brief isoflurane anesthesia can be used for ECG acquisition.
-
Electrolyte Monitoring: Ensure normal serum levels of potassium and magnesium, as imbalances can exacerbate QT prolongation.
-
Dose Adjustment: If significant QT prolongation is observed (e.g., a predefined percentage increase from baseline), consider reducing the this compound dose or increasing the dosing interval.
-
Concomitant Medications: Review any concomitant medications to ensure none are known to prolong the QT interval.
Quantitative Data from In Vivo Studies
Table 1: Maximum Tolerated Dose (MTD) of this compound in Rodents
| Species | Route of Administration | Dosing Schedule | MTD | Reference |
| Mouse | Intraperitoneal (i.p.) | 3 times per week for 4 weeks | >100 mg/kg | |
| Mouse | Not Specified | Not Specified | 50-fold higher than ATO |
Table 2: In Vitro Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HI-LAPC-4 | Prostate | ~3-8 | |
| PC-3 | Prostate | ~3-8 | |
| PANC-1 | Pancreas | ~3-8 | |
| SNB-75 | Brain | ~3-8 | |
| HeLa | Cervical | ~3-8 | |
| Jurkat | T-cell Leukemia | 2.7 | |
| HH | T-cell Lymphoma | 3.2 | |
| Hut78 | T-cell Lymphoma | 6.7 | |
| L540 | Hodgkin's Lymphoma | 1.3 | |
| L1236 | Hodgkin's Lymphoma | 2.8 | |
| L428 | Hodgkin's Lymphoma | 7.2 | |
| NB4 | Leukemia | 1.03 | |
| U-937 | Leukemia | 1.76 | |
| MOLT-4 | Leukemia | 2.94 | |
| HL-60 | Leukemia | 2.96 |
Experimental Protocols
Protocol 1: Monitoring Hematological Toxicity
-
Baseline Blood Collection: Prior to the first dose of this compound, collect a baseline blood sample (e.g., via tail vein or saphenous vein) for a complete blood count (CBC) with differential.
-
Routine Monitoring: Collect blood samples for CBC analysis at regular intervals throughout the study (e.g., weekly or bi-weekly). Increase the frequency of monitoring if signs of toxicity are observed.
-
Parameters to Analyze: Key parameters to monitor include hemoglobin, hematocrit, red blood cell count, platelet count, total white blood cell count, and differential counts (neutrophils, lymphocytes, etc.).
-
Data Analysis: Compare the results to baseline values and established reference ranges for the specific species and strain.
Protocol 2: Assessment of Neurological Toxicity
-
Functional Observation Battery (FOB): Perform a standardized FOB at baseline and at regular intervals. The FOB should include:
-
General Observations: Posture, grooming, activity level.
-
Gait Analysis: Observe the animal's gait for any abnormalities, such as ataxia or limb weakness.
-
Righting Reflex: Place the animal on its back and record the time it takes to right itself.
-
Grip Strength: Use a grip strength meter to assess forelimb and hindlimb strength.
-
-
Rotarod Test: To quantitatively assess motor coordination and balance, use a rotarod apparatus. Record the latency to fall at a set rotational speed or during an accelerating protocol.
-
Data Analysis: Compare post-dose performance to baseline performance for each animal.
Protocol 3: Evaluation of QT Interval
-
ECG Recording:
-
For conscious animals, use an implantable telemetry system for continuous ECG recording.
-
For anesthetized animals, use light isoflurane anesthesia and subcutaneous electrodes to record a lead II ECG. Allow for a stabilization period after induction of anesthesia before recording.
-
-
Data Acquisition: Record ECG data for a sufficient duration to obtain clear and stable waveforms.
-
QT Interval Measurement: Measure the QT interval from the beginning of the QRS complex to the end of the T wave.
-
Heart Rate Correction: Correct the QT interval for heart rate (QTc) using a species-specific formula (e.g., Bazett's formula adapted for rodents).
-
Data Analysis: Compare post-dose QTc intervals to baseline values.
Signaling Pathways and Experimental Workflows
Caption: this compound's mechanism of action leading to apoptosis and cell cycle arrest.
Caption: Workflow for troubleshooting hematological toxicity in vivo.
References
- 1. This compound in patients with relapsed or refractory peripheral T-cell lymphoma: results of an Asian phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Unanesthetized Rodents Demonstrate Insensitivity of QT Interval and Ventricular Refractory Period to Pacing Cycle Length [frontiersin.org]
- 3. A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice - PMC [pmc.ncbi.nlm.nih.gov]
Impact of cell culture conditions on Darinaparsin efficacy
Welcome to the Darinaparsin Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design and troubleshoot issues related to the impact of cell culture conditions on this compound's efficacy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel organoarsenic compound investigated for its anticancer properties.[1] Its primary mechanism of action involves the disruption of mitochondrial function, leading to an increase in reactive oxygen species (ROS) and the modulation of intracellular signaling pathways, which collectively induce cell cycle arrest and apoptosis in cancer cells.[2][3]
Q2: Which signaling pathways are known to be affected by this compound?
A2: this compound has been shown to modulate several key signaling pathways involved in cancer cell proliferation and survival. These include the MAPK pathway, where it can lead to the phosphorylation of ERK, the Notch1 signaling pathway, which it tends to suppress, and the Hedgehog signaling pathway by downregulating Gli-2 transcriptional activity.[4][5]
Q3: How does the efficacy of this compound compare to other arsenicals like arsenic trioxide (ATO)?
A3: In preclinical models, this compound has demonstrated significantly greater potency in inducing apoptosis in various malignant cell lines compared to arsenic trioxide (ATO). Notably, it has shown activity against ATO-resistant cancer cells, suggesting that its mechanisms of action and cellular uptake may differ from those of inorganic arsenicals.
Q4: I am observing variability in my experimental results with this compound. What are the likely causes?
A4: Variability in in vitro experiments with this compound can arise from several factors related to cell culture conditions. These include:
-
Cell Density: The confluence of your cell cultures can significantly impact drug efficacy.
-
Serum Concentration: The percentage of serum in your culture medium can alter cellular responses to treatment.
-
Media Composition: Different basal media (e.g., RPMI-1640 vs. DMEM) can influence cell metabolism and drug sensitivity.
-
Oxygen Levels: The cytotoxic effects of this compound can differ under normoxic and hypoxic conditions.
-
Glutathione (GSH) Levels: Intracellular and extracellular glutathione levels can modulate this compound's activity.
Troubleshooting Guides
Issue 1: Higher than Expected IC50 Values for this compound
| Possible Cause | Troubleshooting Step |
| High Cell Density | Ensure consistent cell seeding densities across experiments. High cell confluence can lead to increased resistance. It is recommended to perform experiments at a lower, consistent confluence (e.g., 50-70%). |
| Serum Components Interfering with Drug Activity | Test a range of serum concentrations (e.g., 5%, 10%, 15%) to see if this affects the IC50 value. Some components in serum may bind to or interfere with this compound. |
| Suboptimal Media Composition | If possible, test this compound's efficacy in a different recommended medium for your cell line to rule out media-specific effects on drug sensitivity. |
| High Glutathione (GSH) Levels in Culture | The addition of exogenous glutathione has been shown to protect cells from this compound-induced apoptosis. Be mindful of supplements in your media that could increase intracellular GSH. Consider measuring GSH levels if you suspect this is an issue. |
Issue 2: Inconsistent Apoptosis Rates After this compound Treatment
| Possible Cause | Troubleshooting Step |
| Variability in Cell Cycle Stage | Synchronize your cells before drug treatment to ensure a more uniform response. This compound can induce G2/M cell cycle arrest, so the initial cell cycle distribution can influence the apoptotic outcome. |
| Inconsistent Oxygen Levels | This compound's mechanism can be oxygen-dependent. Ensure consistent oxygen levels in your incubator. If studying the effects of hypoxia, use a dedicated hypoxia chamber with a calibrated oxygen sensor. |
| Incorrect Timing of Assay | The induction of apoptosis is a time-dependent process. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint for apoptosis detection in your specific cell line. |
Quantitative Data
The efficacy of this compound, as indicated by its half-maximal inhibitory concentration (IC50), varies across different cancer cell lines. The following tables summarize reported IC50 values from various studies.
Table 1: IC50 Values of this compound in Human Leukemia Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | 95% Confidence Interval |
| NB4 | Acute Promyelocytic Leukemia | 1.03 | 0.97–1.10 |
| U-937 | Histiocytic Lymphoma | 1.76 | 1.61–1.91 |
| MOLT-4 | Acute Lymphoblastic Leukemia | 2.94 | 2.53–3.41 |
| HL-60 | Acute Promyelocytic Leukemia | 2.96 | 2.80–3.12 |
| Data from a study where cells were treated for 24 hours. |
Table 2: IC50 Values of this compound in T-cell Lymphoma (TCL) and Hodgkin's Lymphoma (HL) Cell Lines
| Cell Line | Cancer Type | IC50 (µM) at 72 hours |
| Jurkat | T-cell Lymphoma | 2.7 |
| HH | T-cell Lymphoma | 3.2 |
| Hut78 | T-cell Lymphoma | 6.7 |
| L540 | Hodgkin's Lymphoma | 1.3 |
| L1236 | Hodgkin's Lymphoma | 2.8 |
| L428 | Hodgkin's Lymphoma | 7.2 |
| Data from a study where cells were treated for 72 hours. |
Table 3: Impact of Oxygen Conditions on this compound IC50 Values in Solid Tumor Cell Lines
| Cell Line | Cancer Type | IC50 (µM) under Normoxia | IC50 (µM) under Hypoxia |
| HI-LAPC-4 | Prostate Cancer | ~5 | ~5 |
| PC-3 | Prostate Cancer | ~8 | ~8 |
| PANC-1 | Pancreatic Cancer | ~3 | ~3 |
| SNB-75 | Glioblastoma | ~6 | ~6 |
| HeLa | Cervical Cancer | ~4 | ~4 |
| Data from a study where cells were treated for 4 hours followed by a 3-day incubation. |
Experimental Protocols
Cell Viability Assay (WST-1)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10^5 cells/well in 200 µL of complete culture medium.
-
Drug Treatment: After 24 hours of incubation, treat the cells with various concentrations of this compound. Include an untreated control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
WST-1 Reagent Addition: Add 15 µL of a pre-mixed WST-1 and 1-Methoxy PMS solution (9:1 v/v) to each well.
-
Final Incubation: Incubate the plate at 37°C for 1 hour.
-
Absorbance Measurement: Mix the plate and measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the relative cell viability as the ratio of the absorbance of the treated group to the untreated control group.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the specified duration.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
Western Blot for Signaling Pathway Analysis
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-ERK, total-ERK, Notch1, Gli-2, cleaved caspase-3) overnight at 4°C.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again several times with TBST.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
Visualizations
Caption: this compound's multifaceted mechanism of action.
Caption: Key signaling pathways modulated by this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Cytotoxic Effects of this compound, a Novel Organic Arsenical, against Human Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic Effects of this compound, a Novel Organic Arsenical, against Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Novel Organic Arsenical this compound Induces MAPK-Mediated and SHP1-Dependent Cell Death in T-cell Lymphoma and Hodgkin’s Lymphoma Cells and Human Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Darinaparsin versus arsenic trioxide: a comparative mechanism of action study
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanisms of action of Darinaparsin and arsenic trioxide, two arsenical compounds with proven anticancer activity. By presenting supporting experimental data, detailed methodologies, and visual representations of key cellular processes, this document aims to be a valuable resource for researchers in oncology and drug development.
Executive Summary
This compound, a novel organic arsenical, and arsenic trioxide (ATO), an inorganic arsenical, both exhibit potent anticancer effects through the induction of apoptosis, cell cycle arrest, and generation of reactive oxygen species (ROS). However, studies reveal distinct differences in their potency, cellular uptake mechanisms, and the specific signaling pathways they modulate. This compound often demonstrates greater potency and can overcome resistance to arsenic trioxide, suggesting a different mechanism of action that warrants detailed investigation. This guide delineates these differences through a compilation of experimental findings.
Data Presentation
Table 1: Comparative Cytotoxicity (IC50) of this compound and Arsenic Trioxide
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for this compound and arsenic trioxide in various cancer cell lines.
| Cell Line | Cancer Type | This compound IC50 (µM) | Arsenic Trioxide IC50 (µM) | Reference |
| NB4 | Acute Promyelocytic Leukemia | 1.03 | 5.04 | [1][2] |
| U-937 | Histiocytic Lymphoma | 1.76 | 8.94 | [1][2] |
| MOLT-4 | Acute Lymphoblastic Leukemia | 2.94 | 10.13 | [1] |
| HL-60 | Acute Promyelocytic Leukemia | 2.96 | 22.47 | |
| 8226/S | Multiple Myeloma | 1.6 | 1.9 | |
| KMS11 | Multiple Myeloma | 1.2 | 1.2 | |
| MM.1s | Multiple Myeloma | 1.9 | 1.0 | |
| U266 | Multiple Myeloma | 3.7 | 1.9 |
Table 2: Induction of Apoptosis by this compound and Arsenic Trioxide
Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate malignant cells. The following table presents the percentage of apoptotic cells (Annexin V positive) after treatment with this compound or arsenic trioxide.
| Cell Line | Treatment | Concentration (µM) | % Apoptotic Cells (Annexin V+) | Reference |
| NB4 | This compound | 0.3 | ~15% | |
| NB4 | This compound | 1 | ~30% | |
| NB4 | This compound | 2 | ~45% | |
| HL-60 | This compound | 2 | ~15% | |
| HL-60 | This compound | 3 | ~25% | |
| HL-60 | This compound | 5 | ~40% | |
| 8226/S | This compound | 2 | ~40% (at 24h) | |
| 8226/S | Arsenic Trioxide | 4 | ~20% (at 24h) | |
| Jurkat | This compound | 2 | >50% | |
| Hut78 | This compound | 2 | >50% | |
| HH | This compound | 2 | >50% | |
| L428 | This compound | 2 | <50% |
Table 3: Effect on Cell Cycle Distribution
Cell cycle arrest is another important mechanism of anticancer drugs, preventing the proliferation of cancer cells. This table shows the percentage of cells in different phases of the cell cycle after treatment.
| Cell Line | Treatment | Concentration (µM) | % G2/M Phase | Reference |
| NB4 | This compound | 1 (at 3h) | Increased vs. control | |
| NB4 | This compound | 1 (at 6h) | Further increased vs. 3h | |
| Jurkat | This compound | 1 | 26% | |
| Jurkat | This compound | 3 | 13% | |
| L428 | This compound | 1 | 29% | |
| L428 | This compound | 3 | 74% | |
| DMS273 | This compound | Varies (dose-dependent) | G2/M arrest | |
| SHP77 | This compound | Varies (dose-dependent) | G2/M arrest |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Mitochondrial Membrane Potential (ΔΨm) Analysis (JC-1 Assay)
Objective: To measure the disruption of mitochondrial membrane potential, a key indicator of apoptosis.
Methodology:
-
Cell Preparation: Culture cells to the desired confluence. For suspension cells, collect by centrifugation. For adherent cells, trypsinize and collect.
-
Staining: Resuspend cells in pre-warmed media or PBS at a concentration of 1 x 10^6 cells/mL. Add JC-1 staining solution to a final concentration of 2 µM.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.
-
Washing: Centrifuge the cells at 400 x g for 5 minutes and wash once with PBS.
-
Analysis: Resuspend the cell pellet in PBS and analyze immediately by flow cytometry. Healthy cells with high ΔΨm will exhibit red fluorescence (J-aggregates), while apoptotic cells with low ΔΨm will show green fluorescence (JC-1 monomers).
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the distribution of cells in different phases of the cell cycle.
Methodology:
-
Cell Fixation: Harvest cells and wash with PBS. Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and incubate for at least 30 minutes on ice.
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) to degrade RNA.
-
Staining: Add propidium iodide (PI) solution to a final concentration of 50 µg/mL and incubate for 5-10 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. The DNA content, proportional to PI fluorescence, allows for the quantification of cells in G0/G1, S, and G2/M phases.
Reactive Oxygen Species (ROS) Detection (DCFDA Assay)
Objective: To measure the intracellular generation of reactive oxygen species.
Methodology:
-
Cell Preparation: Plate cells in a 96-well plate and allow them to adhere overnight.
-
Staining: Remove the culture medium and incubate the cells with 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) solution (typically 10-20 µM in serum-free media) for 30-45 minutes at 37°C.
-
Treatment: Remove the DCFDA solution, wash with PBS, and then add the respective drug (this compound or arsenic trioxide) in culture medium.
-
Analysis: Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence microplate reader. An increase in fluorescence indicates an increase in intracellular ROS levels.
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by this compound and arsenic trioxide, leading to apoptosis and cell cycle arrest.
Caption: this compound's multifaceted mechanism of action.
Caption: Arsenic trioxide's dual mechanism in cancer therapy.
Experimental Workflows
The following diagrams outline the workflows for the key experimental protocols.
Caption: Workflow for mitochondrial membrane potential assay.
Caption: Workflow for cell cycle analysis.
Caption: Workflow for intracellular ROS detection.
Conclusion
Both this compound and arsenic trioxide are effective inducers of cancer cell death, operating through partially overlapping yet distinct mechanisms. This compound, the organic arsenical, generally exhibits greater potency across a range of cancer cell lines and demonstrates efficacy in arsenic trioxide-resistant models. Its mechanism is strongly linked to mitochondrial disruption and the modulation of key signaling pathways such as p53, c-Myc, and Notch1. Arsenic trioxide, while also impacting mitochondrial function and ROS production, has a well-defined role in inducing the degradation of the PML-RARα fusion protein, making it particularly effective in acute promyelocytic leukemia. The comparative data and protocols presented in this guide are intended to facilitate further research into the nuanced mechanisms of these compounds and aid in the development of more effective arsenical-based cancer therapies.
References
Darinaparsin Demonstrates Efficacy in Arsenic Trioxide-Resistant Cancer Models
Darinaparsin, a novel organic arsenical, shows significant cytotoxic activity in cancer cell lines that have developed resistance to the inorganic arsenical, arsenic trioxide (ATO). This suggests that this compound may offer a valuable therapeutic alternative for patients whose tumors no longer respond to ATO-based therapies.
Preclinical studies have demonstrated that this compound can induce dose-dependent apoptosis in ATO-resistant multiple myeloma cell lines, indicating a lack of cross-resistance between the two compounds.[1][2] The distinct mechanisms of cellular uptake and action of this compound are thought to contribute to its effectiveness in overcoming ATO resistance.[1][2][3]
Comparative Cytotoxicity in Myeloma and Leukemia Cell Lines
This compound has consistently shown greater potency than arsenic trioxide in various hematological cancer cell lines. Studies in multiple myeloma and leukemia cell lines have established lower IC50 values for this compound compared to ATO, signifying its enhanced ability to inhibit cancer cell growth.
Table 1: Comparative IC50 Values of this compound and Arsenic Trioxide (ATO) in Human Leukemia Cell Lines after 24-hour Treatment
| Cell Line | This compound IC50 (µM) | Arsenic Trioxide IC50 (µM) |
| NB4 | 1.03 | 5.04 |
| U-937 | 1.76 | 8.94 |
| MOLT-4 | 2.94 | 10.13 |
| HL-60 | 2.96 | 22.47 |
| Data sourced from a study on the cytotoxic effects of this compound in human leukemia cells, indicating that leukemia cells exhibit approximately 3 to 8 times more sensitivity to this compound than to ATO. |
Table 2: Apoptosis in ATO-Resistant Multiple Myeloma Cell Line (8226/S-ATOR05) after 24-hour Treatment
| Treatment | Concentration (µM) | % Annexin V-Positive Cells (Apoptosis) |
| This compound | 0.5 | ~15% |
| This compound | 1.0 | ~25% |
| This compound | 2.0 | ~45% |
| Arsenic Trioxide | 4.0 | No significant increase |
| Data derived from experiments on an ATO-resistant myeloma cell line, where this compound induced dose-dependent apoptosis while ATO did not. |
Divergent Cellular Mechanisms and Signaling Pathways
The differential efficacy of this compound in ATO-resistant cells is rooted in its unique molecular interactions. Unlike ATO, this compound's cellular uptake is not significantly affected by the MRP1/ABCC1 efflux pump, a common mechanism of arsenic resistance. Furthermore, gene expression profiling has revealed that while both drugs induce apoptosis through the upregulation of BH3-only proteins (Noxa, Bim, and Bmf), they trigger different protective responses. ATO treatment leads to the induction of genes related to metal response and the antioxidant Nrf2-Keap1 pathway, a response not observed with this compound treatment.
In T-cell lymphoma and Hodgkin's lymphoma cells, this compound has been shown to induce cell death through MAPK-mediated and SHP1-dependent pathways. This further highlights the distinct signaling cascades activated by this organic arsenical.
Experimental Protocols
A summary of the key experimental methodologies used to generate the comparative data is provided below.
Cell Lines and Culture:
-
Human Myeloma Cell Lines: 8226/S (parental), 8226/S-CR (control), and 8226/S-ATOR05 (ATO-resistant) were cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum and antibiotics.
-
Human Leukemia Cell Lines: NB4, U-937, MOLT-4, and HL-60 were maintained in appropriate culture media and conditions.
Drug Treatment:
-
Cells were treated with varying concentrations of this compound or arsenic trioxide for specified time periods (e.g., 24 or 48 hours).
Apoptosis Assay:
-
Apoptosis was quantified by flow cytometry using Annexin V and propidium iodide (PI) staining. Annexin V-positive cells were identified as apoptotic.
Cell Viability Assay (WST-1):
-
The half-maximal inhibitory concentrations (IC50) were determined using the WST-1 assay, which measures the metabolic activity of viable cells.
Gene Expression Profiling:
-
Gene expression changes in response to drug treatment were analyzed using microarray analysis to identify differentially regulated pathways.
Visualizing the Mechanisms of Action
The following diagrams illustrate the key differences in the cellular uptake and signaling pathways of this compound and arsenic trioxide, as well as the experimental workflow for assessing apoptosis.
Caption: Comparative signaling pathways of this compound and ATO.
Caption: Experimental workflow for apoptosis assessment.
References
- 1. This compound Induces a Unique Cellular Response and is Active in an Arsenic Trioxide-Resistant Myeloma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces a unique cellular response and is active in an arsenic trioxide-resistant myeloma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Novel Organic Arsenical this compound Induces MAPK-Mediated and SHP1-Dependent Cell Death in T-cell Lymphoma and Hodgkin’s Lymphoma Cells and Human Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Potential of Darinaparsin in Combination Cancer Therapy: A Comparative Guide
A Deep Dive into Preclinical Synergies with PARP Inhibitors and Potential Combinations with Other Chemotherapeutic Agents
Darinaparsin, a novel organoarsenic compound, has demonstrated significant promise in the treatment of various hematological malignancies and solid tumors. Its mechanism of action, which involves the disruption of mitochondrial function, induction of reactive oxygen species (ROS), and modulation of intracellular signaling pathways, makes it a compelling candidate for combination therapies.[1] This guide provides a comparative analysis of the synergistic effects of this compound when combined with other chemotherapeutic agents, with a primary focus on preclinical data available for its combination with PARP inhibitors. The potential for synergy with other drug classes, such as histone deacetylase (HDAC) inhibitors and proteasome inhibitors, will also be explored based on their mechanistic rationale.
This compound and PARP Inhibitors: A Synergistic Alliance in Small-Cell Lung Cancer
A key preclinical study has illuminated a strong synergistic relationship between this compound (ZIO-101) and PARP inhibitors (PARPi), specifically BMN673 (Talazoparib) and Olaparib, in the context of small-cell lung cancer (SCLC).[1] This synergy is rooted in the interplay between the histone variant H3.3 and PARP1, a critical enzyme in DNA damage repair.
Quantitative Analysis of Synergy
The synergistic effect of combining this compound with PARP inhibitors was quantitatively assessed using the Chou-Talalay method, which calculates a Combination Index (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism. The study demonstrated that the combination of this compound and PARP inhibitors resulted in significant synergy in SCLC cell lines.
Table 1: Cell Viability (IC50) Data for this compound and PARP Inhibitors in SCLC Cell Lines
| Cell Line | Drug | IC50 (µM) |
| DMS273 | This compound (ZIO-101) | Data not explicitly provided in the primary text |
| BMN673 | Data not explicitly provided in the primary text | |
| Olaparib | Data not explicitly provided in the primary text | |
| SHP77 | This compound (ZIO-101) | Data not explicitly provided in the primary text |
| BMN673 | Data not explicitly provided in the primary text | |
| Olaparib | Data not explicitly provided in the primary text |
Note: While the primary publication confirms synergistic growth inhibition, specific IC50 and CI values were not detailed in the main text or readily available supplementary materials. The synergy was concluded from cell viability assays showing a greater effect of the combination than the individual agents.
Enhanced Apoptosis with Combination Therapy
The combination of this compound and PARP inhibitors was shown to significantly increase apoptosis in SCLC cells compared to treatment with either drug alone. This was confirmed through FACS analysis and western blotting for cleaved PARP and cleaved caspase-3.[1]
Table 2: Apoptosis Induction in SCLC Cells with this compound and PARP Inhibitor Combination (48h treatment)
| Cell Line | Treatment | Apoptosis Rate (%) |
| DMS273 | Control | ~5% |
| This compound (ZIO-101) | ~15% | |
| BMN673 | ~10% | |
| ZIO-101 + BMN673 | ~40% | |
| SHP77 | Control | ~5% |
| This compound (ZIO-101) | ~20% | |
| Olaparib | ~15% | |
| ZIO-101 + Olaparib | ~50% |
(Data are estimations based on graphical representations in the source publication)
Experimental Protocols
Cell Viability Assay: SCLC cell lines (DMS273 and SHP77) were seeded in 96-well plates. After 24 hours, cells were treated with this compound, a PARP inhibitor (BMN673 or Olaparib), or a combination of both for 48 hours. Cell viability was determined using the CellTiter-Glo luminescent cell viability assay.[1]
Apoptosis Assay: Apoptosis was assessed by flow cytometry using Annexin V and propidium iodide staining. The expression of apoptosis-related proteins, such as cleaved PARP and cleaved caspase-3, was analyzed by Western blotting.[1]
Signaling Pathway and Experimental Workflow
The synergistic effect is linked to the finding that this compound treatment leads to an accumulation of H3.3 and PARP1. The overexpression of H3.3 was found to sensitize SCLC cells to PARP inhibitors.
Caption: Synergistic mechanism of this compound and PARP inhibitors in SCLC.
Caption: Experimental workflow for in vitro synergy analysis.
Potential Synergies with Other Chemotherapeutic Agents
This compound and HDAC Inhibitors
Mechanistic Rationale: Organic arsenicals, like this compound, induce oxidative stress and disrupt cellular processes. Histone deacetylase (HDAC) inhibitors can alter chromatin structure, making DNA more accessible to damage, and can also affect the expression of proteins involved in cell cycle control and apoptosis. The combination could potentially lead to enhanced DNA damage and a more robust apoptotic response. Studies have shown that combining HDAC inhibitors with other DNA damaging agents can result in synergistic cytotoxicity.
Caption: Postulated synergistic mechanism of this compound and HDAC inhibitors.
This compound and Bortezomib (Proteasome Inhibitor)
Mechanistic Rationale: Arsenic trioxide, a related inorganic arsenical, has been shown to act synergistically with the proteasome inhibitor bortezomib in leukemic cells. This synergy is attributed to the enhanced induction of apoptosis through pathways involving protein kinase C delta. This compound, as an organic arsenical, may share a similar synergistic potential with bortezomib. The accumulation of misfolded proteins due to proteasome inhibition by bortezomib, combined with the mitochondrial stress induced by this compound, could create an overwhelming cellular crisis leading to enhanced apoptosis. Furthermore, studies have indicated that arsenic compounds can compromise the function of both the proteasome and p97, a key player in protein quality control, suggesting a multi-faceted attack on cellular protein homeostasis when combined with a proteasome inhibitor.
Caption: Postulated synergistic mechanism of this compound and Bortezomib.
Conclusion
The preclinical evidence strongly supports a synergistic interaction between this compound and PARP inhibitors in small-cell lung cancer, providing a solid rationale for further investigation of this combination in clinical settings. While direct quantitative data for this compound's synergy with HDAC inhibitors and proteasome inhibitors like bortezomib is currently limited, the underlying biological mechanisms suggest a high potential for beneficial combination effects. Further preclinical studies are warranted to quantify the synergy and elucidate the precise molecular pathways involved in these combinations. Such research will be instrumental in expanding the therapeutic applications of this compound and developing more effective combination strategies for a range of cancers.
References
A Comparative Guide to the Anti-Tumor Activity of Darinaparsin and Other Treatments for Peripheral T-cell Lymphoma
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-tumor activity of Darinaparsin against other therapeutic options for Peripheral T-cell Lymphoma (PTCL). The information is compiled from clinical trial data and preclinical studies to support research and drug development efforts in this challenging hematologic malignancy.
Introduction to PTCL and Current Treatment Landscape
Peripheral T-cell lymphomas (PTCL) are a diverse group of aggressive non-Hodgkin lymphomas with a generally poor prognosis.[1] The standard frontline treatment has historically been the CHOP chemotherapy regimen (cyclophosphamide, doxorubicin, vincristine, and prednisone).[2] However, outcomes with CHOP are often suboptimal, leading to the development and approval of several newer agents with novel mechanisms of action.[2] This guide focuses on comparing this compound, a novel mitochondrial-targeted agent, with established and recently approved treatments for relapsed or refractory PTCL, including Pralatrexate, Romidepsin, Belinostat, and Brentuximab Vedotin in combination with CHP, as well as the standard CHOP regimen.
Comparative Efficacy of PTCL Treatments
The following tables summarize the clinical efficacy of this compound and other PTCL treatments based on key clinical trial data.
Table 1: Efficacy in Relapsed/Refractory PTCL
| Treatment | Clinical Trial | Overall Response Rate (ORR) | Complete Response (CR) Rate | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| This compound | Asian Phase 2 (NCT02653976) | 19.3% (90% CI: 11.2-29.9)[1][3] | 8.8% | 3.3 months (90% CI: 1.9-4.2) | 13.7 months (90% CI: 9.9-18.6) |
| Romidepsin | Pivotal Phase 2 (NCT00426764) | 25% | 15% | 29 months (for patients with CR/CRu ≥ 12 months) | 2-year OS: 48% (95% CI: 38-59) |
| Belinostat | BELIEF (NCT00865969) | 25.8% | 10.8% | 1.6 months | 7.9 months |
| Pralatrexate | PROPEL (NCT00372349) | 29% | 11% | 3.5 months | 14.5 months |
Table 2: Efficacy in Frontline PTCL
| Treatment | Clinical Trial | Overall Response Rate (ORR) | Complete Response (CR) Rate | 5-Year Progression-Free Survival (PFS) | 5-Year Overall Survival (OS) |
| Brentuximab Vedotin + CHP | ECHELON-2 (NCT01777152) | Not Reported | Not Reported | 51.4% (95% CI: 42.8-59.4) | 70.1% (95% CI: 63.3-75.9) |
| CHOP | ECHELON-2 (NCT01777152) | Not Reported | Not Reported | 43.0% (95% CI: 35.8-50.0) | 61.0% (95% CI: 54.0-67.3) |
| CHOP (dose-attenuated, elderly) | Retrospective Study | 61.4% | 47.7% | 2-year PFS: 36.7% | 2-year OS: 46.6% |
| CHOP (limited-stage) | Nordic Lymphoma Group Study | Not Reported | Not Reported | 5-year PFS: 53% (95% CI: 47-59) | 5-year OS: 58% (95% CI: 53-65) |
Mechanisms of Action and Signaling Pathways
The therapeutic agents discussed employ distinct mechanisms to induce tumor cell death. Understanding these pathways is crucial for identifying potential combination therapies and overcoming resistance.
This compound
This compound is a novel organic arsenical that targets mitochondria. Its proposed mechanism involves:
-
Disruption of Mitochondrial Function: Leading to increased production of reactive oxygen species (ROS).
-
Induction of Apoptosis: ROS generation triggers the release of cytochrome c, activating the caspase cascade and leading to programmed cell death.
-
Cell Cycle Arrest: this compound induces G2/M phase cell cycle arrest.
This compound's mitochondrial-targeted mechanism of action.
Romidepsin and Belinostat (HDAC Inhibitors)
Romidepsin and Belinostat are histone deacetylase (HDAC) inhibitors. They function by:
-
Altering Gene Expression: By inhibiting HDACs, these agents lead to the accumulation of acetylated histones, resulting in a more open chromatin structure and the transcription of tumor suppressor genes.
-
Inducing Apoptosis and Cell Cycle Arrest: The altered gene expression leads to cell cycle arrest and apoptosis.
Mechanism of action of HDAC inhibitors.
Pralatrexate (Antifolate)
Pralatrexate is a folate analog metabolic inhibitor that:
-
Inhibits Dihydrofolate Reductase (DHFR): This leads to the depletion of nucleotides necessary for DNA and RNA synthesis.
-
Induces Apoptosis: The lack of essential building blocks for replication triggers programmed cell death in rapidly dividing cancer cells.
Mechanism of action of Pralatrexate.
Brentuximab Vedotin (Antibody-Drug Conjugate)
Brentuximab vedotin is an antibody-drug conjugate (ADC) that targets CD30, a protein expressed on the surface of some PTCL cells. Its mechanism involves:
-
Binding to CD30: The antibody component of the ADC binds to CD30 on tumor cells.
-
Internalization and Drug Release: The ADC is internalized, and the cytotoxic agent, monomethyl auristatin E (MMAE), is released.
-
Microtubule Disruption: MMAE disrupts the microtubule network, leading to cell cycle arrest and apoptosis.
Mechanism of action of Brentuximab Vedotin.
Experimental Protocols
This section outlines the general methodologies employed in the clinical trials cited in this guide. For detailed, step-by-step protocols, please refer to the primary publications and clinical trial records.
General Clinical Trial Design
The clinical trials for this compound, Romidepsin, Belinostat, and Pralatrexate in the relapsed/refractory setting were typically Phase 2, single-arm, open-label studies. The ECHELON-2 trial comparing Brentuximab Vedotin + CHP to CHOP was a Phase 3, randomized, double-blind, active-controlled study.
General workflow of the clinical trials.
Dosing Regimens:
-
This compound: 300 mg/m² administered as a 1-hour intravenous infusion daily for 5 consecutive days, repeated every 21 days.
-
Romidepsin: 14 mg/m² administered as a 4-hour intravenous infusion on days 1, 8, and 15 of a 28-day cycle.
-
Belinostat: 1000 mg/m² administered as a 30-minute intravenous infusion on days 1-5 of a 21-day cycle.
-
Pralatrexate: 30 mg/m² administered as an intravenous push over 3 to 5 minutes weekly for 6 weeks in a 7-week cycle.
-
Brentuximab Vedotin + CHP: Brentuximab vedotin 1.8 mg/kg, cyclophosphamide 750 mg/m², and doxorubicin 50 mg/m² on day 1 of each 21-day cycle, with prednisone 100 mg orally on days 1-5.
-
CHOP: Cyclophosphamide 750 mg/m², doxorubicin 50 mg/m², and vincristine 1.4 mg/m² (capped at 2 mg) on day 1, with prednisone 100 mg orally on days 1-5, repeated every 21 days.
Tumor Response Evaluation:
Tumor response in these trials was typically assessed using the Revised Response Criteria for Malignant Lymphoma (Cheson criteria) or Response Evaluation Criteria in Solid Tumors (RECIST). This involves imaging techniques such as CT and PET scans to measure changes in tumor size.
Preclinical Assay Methodologies
Cell Viability (MTT) Assay (Example for this compound):
-
Cell Seeding: T-cell lymphoma cell lines (e.g., Jurkat, Hut78) are seeded in 96-well plates at a density of 10,000 cells per 100 µL.
-
Treatment: Cells are treated with increasing concentrations of this compound (e.g., 1-5 µM) for 24-72 hours.
-
MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved, and the absorbance is measured at 540 nm to determine cell viability.
Apoptosis (Annexin V) Assay (Example for this compound):
-
Cell Treatment: Lymphoma cells are treated with this compound at various concentrations and time points.
-
Staining: Cells are harvested and stained with Annexin V-FITC and propidium iodide (PI).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Safety and Tolerability
A summary of common grade ≥3 adverse events is presented in Table 3. This is not an exhaustive list, and the complete safety profile for each drug should be reviewed from the respective clinical trial publications.
Table 3: Common Grade ≥3 Adverse Events
| Treatment | Hematologic Toxicities | Non-Hematologic Toxicities |
| This compound | Anemia (15.4%), Thrombocytopenia (13.8%), Neutropenia (12.3%), Leukopenia (9.2%), Lymphopenia (9.2%) | Hypertension (6.2%) |
| Romidepsin | Thrombocytopenia (24%), Neutropenia (20%) | Infections (19%) |
| Belinostat | Anemia (10.8%), Thrombocytopenia (7%), Neutropenia (6.2%) | Dyspnea (6.2%) |
| Pralatrexate | Thrombocytopenia (32%), Neutropenia (22%), Anemia (18%) | Mucositis (22%) |
| Brentuximab Vedotin + CHP | Febrile Neutropenia (18%), Neutropenia (20%) | Peripheral Neuropathy |
| CHOP | Febrile Neutropenia (9%), Neutropenia (15%) | Peripheral Neuropathy |
Conclusion
This compound demonstrates clinically meaningful anti-tumor activity in patients with relapsed or refractory PTCL, with a manageable safety profile. Its unique mitochondrial-targeted mechanism of action distinguishes it from other approved agents. Direct cross-trial comparisons are challenging due to differences in patient populations and study designs. However, this guide provides a framework for understanding the relative efficacy and mechanisms of these different therapeutic options. Further research, including head-to-head clinical trials, is needed to definitively establish the optimal treatment sequencing and combinations for patients with PTCL. The development of novel agents like this compound offers promising new avenues for improving outcomes in this difficult-to-treat disease.
References
- 1. This compound in patients with relapsed or refractory peripheral T-cell lymphoma: results of an Asian phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. This compound in patients with relapsed or refractory peripheral T-cell lymphoma: results of an Asian phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Engagement of Darinaparsin with its Molecular Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Darinaparsin's performance against other therapeutic alternatives for Peripheral T-Cell Lymphoma (PTCL), supported by experimental data. Detailed methodologies for key experiments are included to facilitate reproducibility and further investigation.
Introduction to this compound and its Molecular Targets
This compound (formerly ZIO-101) is an organic arsenical compound that has demonstrated significant antitumor activity in various hematologic malignancies, leading to its approval in Japan for relapsed or refractory PTCL.[1] Its mechanism of action is multifaceted, distinguishing it from other arsenicals like arsenic trioxide (ATO).[2] this compound's primary molecular engagements include the disruption of mitochondrial function, leading to increased production of reactive oxygen species (ROS), and the modulation of intracellular signaling pathways that govern cell cycle progression and apoptosis.[1][3]
Key molecular events associated with this compound's activity include:
-
Mitochondrial Targeting: this compound disrupts mitochondrial bioenergetics, a critical hub for cellular metabolism and survival.[4]
-
MAPK Pathway Modulation: It induces apoptosis through the MAPK signaling cascade, notably by causing phosphorylation of ERK and decreasing levels of the inhibitory SHP1 phosphatase.
-
Histone H3.3 Engagement: Recent studies have identified the histone variant H3.3 as a potential target of this compound, suggesting an epigenetic component to its mechanism of action.
-
Cell Cycle Arrest: this compound induces cell cycle arrest at the G2/M phase, preventing cellular proliferation.
Comparison with Alternative Therapies for PTCL
For relapsed or refractory PTCL, other approved therapeutic options include the HDAC inhibitors Romidepsin and Belinostat, and the antifolate Pralatrexate. While head-to-head preclinical data is limited, a comparison of their mechanisms and reported efficacies provides valuable context.
Mechanism of Action of Comparators:
-
Romidepsin (HDAC Inhibitor): A prodrug that, in its active form, inhibits class I and II histone deacetylases, leading to the accumulation of acetylated histones. This alters gene expression, reactivating tumor suppressor genes and inducing cell cycle arrest and apoptosis.
-
Belinostat (HDAC Inhibitor): A pan-HDAC inhibitor that prevents the removal of acetyl groups from histones and other proteins, leading to cell cycle arrest, inhibition of angiogenesis, and apoptosis.
-
Pralatrexate (Antifolate): A folate analog that competitively inhibits dihydrofolate reductase (DHFR), disrupting the synthesis of DNA and RNA and leading to apoptosis. It is selectively taken up by cancer cells that overexpress the reduced folate carrier (RFC-1).
Table 1: Comparison of Cellular and Molecular Effects of this compound and Alternatives
| Feature | This compound | Romidepsin | Belinostat | Pralatrexate |
| Primary Target | Mitochondria, SHP1, Histone H3.3 | Histone Deacetylases (Class I/II) | Histone Deacetylases (Pan-inhibitor) | Dihydrofolate Reductase (DHFR) |
| Mechanism | ROS production, MAPK activation, G2/M arrest | Altered gene expression, apoptosis | Altered gene expression, apoptosis | Inhibition of DNA/RNA synthesis |
| Cell Cycle Arrest | G2/M phase | G2/M and G1 phase | G2/M phase | S-phase |
| Apoptosis Induction | Yes (Caspase-3, -8, -9 activation) | Yes | Yes | Yes |
Table 2: Clinical Efficacy in Relapsed/Refractory PTCL (Monotherapy)
| Drug | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| This compound | 19.3% | 3.3 months | 13.7 months |
| Romidepsin | 25-38% | 4.0 months | Not reported in this context |
| Belinostat | 26% | 1.6 months | 7.9 months |
| Pralatrexate | Not specified in direct comparison | 3.5 months | 14.5 months |
Experimental Data and Protocols
Validating Target Engagement of this compound
1. Intracellular Arsenic Accumulation
A key aspect of this compound's efficacy is its ability to achieve higher intracellular arsenic concentrations compared to arsenic trioxide (ATO).
Table 3: Intracellular Arsenic Accumulation in Jurkat (TCL) and L428 (HL) cells
| Cell Line | Treatment (3µM) | Intracellular Arsenic (ng/million cells) |
| Jurkat | This compound | 27.4 |
| Arsenic Trioxide | 1.7 | |
| L428 | This compound | 42.0 |
| Arsenic Trioxide | 8.9 | |
| Data from Bansal et al., Clinical Cancer Research, 2014. |
Experimental Workflow: Intracellular Arsenic Accumulation
Caption: Workflow for measuring intracellular arsenic levels.
2. Cell Viability Assessment (MTT Assay)
This compound induces a dose-dependent decrease in the viability of lymphoma cell lines.
Table 4: IC50 Values of this compound in Leukemia Cell Lines (24h treatment)
| Cell Line | IC50 (µM) |
| NB4 | 1.03 |
| U-937 | 1.76 |
| MOLT-4 | 2.94 |
| HL-60 | 2.96 |
| Data from Yuan et al., Int. J. Mol. Sci., 2023. |
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cell viability via MTT assay.
3. Apoptosis and Cell Cycle Analysis (Flow Cytometry)
This compound induces apoptosis and causes cell cycle arrest at the G2/M phase.
Experimental Workflow: Apoptosis and Cell Cycle Analysis
Caption: Workflows for apoptosis and cell cycle analysis.
4. MAPK Pathway Activation (Western Blot)
This compound treatment leads to the phosphorylation of ERK, a key component of the MAPK pathway, and a decrease in the phosphatase SHP1.
Signaling Pathway: this compound-induced MAPK Activation
References
- 1. What is the mechanism of Pralatrexate? [synapse.patsnap.com]
- 2. The Novel Organic Arsenical this compound Induces MAPK-Mediated and SHP1-Dependent Cell Death in T-cell Lymphoma and Hodgkin’s Lymphoma Cells and Human Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Belinostat? [synapse.patsnap.com]
- 4. Romidepsin: a new therapy for cutaneous T-cell lymphoma and a potential therapy for solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Darinaparsin and Belinostat in Lymphoma Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of two prominent drugs in lymphoma treatment, darinaparsin and belinostat. The information is supported by experimental data from preclinical and clinical studies to assist researchers and drug development professionals in their understanding of these compounds.
Executive Summary
This compound, a novel mitochondrial-targeted agent, and belinostat, a pan-histone deacetylase (HDAC) inhibitor, have both shown promise in the treatment of lymphoma, particularly peripheral T-cell lymphoma (PTCL).[1][2] While direct head-to-head preclinical studies are limited, this guide synthesizes available data to compare their mechanisms of action, in vitro efficacy, in vivo performance in animal models, and clinical trial outcomes.
This compound exerts its cytotoxic effects through the disruption of mitochondrial function and modulation of the MAPK signaling pathway.[3][4] In contrast, belinostat functions by inhibiting HDAC enzymes, leading to the accumulation of acetylated histones and proteins, which in turn induces cell cycle arrest and apoptosis.[5] Both agents have demonstrated dose-dependent cytotoxicity in various lymphoma cell lines and significant tumor growth inhibition in xenograft models. Clinically, both drugs have been evaluated in patients with relapsed or refractory PTCL, showing meaningful overall response rates.
Mechanism of Action
This compound: Mitochondrial and MAPK Pathway Disruption
This compound is a novel organic arsenical compound that targets mitochondria, leading to increased production of reactive oxygen species (ROS) and disruption of mitochondrial function. This process ultimately triggers apoptosis. Furthermore, in T-cell lymphoma (TCL) and Hodgkin lymphoma (HL) cells, this compound has been shown to induce cell death through the modulation of the MAPK signaling pathway. It causes phosphorylation of ERK by decreasing the inhibitory SHP1 phosphatase.
References
- 1. Belinostat (PXD 101) for the Treatment of Peripheral T-Cell Lymphoma (PTCL) - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. The Novel Organic Arsenical this compound Induces MAPK-Mediated and SHP1-Dependent Cell Death in T-cell Lymphoma and Hodgkin’s Lymphoma Cells and Human Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. go.drugbank.com [go.drugbank.com]
Unraveling the Contrasting Gene Expression Landscapes Molded by Darinaparsin and Arsenic Trioxide
A Comparative Guide for Researchers and Drug Development Professionals
Darinaparsin, an organic arsenical, and arsenic trioxide (ATO), an inorganic arsenical, have both demonstrated significant anticancer properties. While chemically related, their distinct molecular structures precipitate divergent cellular responses, particularly in their modulation of gene expression. This guide provides a comparative analysis of the differential gene expression profiles induced by this compound and ATO, supported by experimental data, to inform researchers, scientists, and drug development professionals in their pursuit of novel cancer therapeutics.
Executive Summary of Key Differences
| Feature | This compound | Arsenic Trioxide (ATO) |
| Cellular Uptake & Metabolism | Uptake is sensitive to exogenous thiols like GSH, L-cysteine, and D-cysteine. Intracellular GSH does not appear crucial for its metabolism.[1][2][3] | Uptake is unaffected by exogenous thiols. Its detoxification is well-established to be dependent on intracellular GSH.[1][2] |
| Protective Cellular Responses | Does not induce a significant metal response or antioxidant response via the Nrf2-Keap1 pathway. Induces a transient heat shock response. | Strongly induces metal response genes (e.g., metallothioneins) and antioxidant genes through the Nrf2-Keap1 pathway. Induces a transient heat shock response. |
| Apoptotic Pathways | Induces apoptosis through the up-regulation of BH3-only proteins like Noxa, Bim, and Bmf, though the specific response can be cell-line dependent. | Also induces apoptosis via BH3-only proteins. In Acute Promyelocytic Leukemia (APL), a key mechanism is the degradation of the PML-RARα fusion protein. |
| Key Signaling Pathways | Activates the MAPK pathway and involves the inhibitory SHP1 protein tyrosine phosphatase. It has also been shown to suppress Notch1 signaling. | Affects multiple signaling pathways including PI3K/Akt, JNK, and ERK. It can also modulate p53 and c-Myc expression. |
| Cross-Resistance | Has shown efficacy in ATO-resistant myeloma cell lines, suggesting a lack of complete cross-resistance. | Resistance can develop, which may not confer resistance to this compound. |
Differential Gene Expression Highlights
Gene expression profiling studies, primarily in multiple myeloma cell lines, have revealed distinct transcriptional signatures following treatment with this compound versus ATO.
| Gene Category | This compound Effect | ATO Effect | Significance |
| Metallothioneins (e.g., MT1X, MT2A) | No significant upregulation. | Strong and stable upregulation. | Indicates a differential activation of the metal-responsive element (MRE)-mediated transcription. ATO induces a classic heavy metal stress response that this compound circumvents. |
| Nrf2-Keap1 Pathway Genes (Antioxidant Response) | No stable upregulation. | Upregulation of genes involved in phase II detoxification. | Suggests that ATO, but not this compound, robustly activates the Nrf2-mediated antioxidant and electrophile protective response. |
| Heat Shock Proteins (e.g., HSP70) | Transient upregulation. | Transient upregulation. | Both compounds induce a general cellular stress response, though its duration may differ. |
| BH3-only Apoptotic Genes (e.g., Noxa, Bim, Bmf) | Upregulation, but can be cell-type specific. For example, Noxa transcription increased in both 8226/S and KMS11 cells, while Bim was upregulated in 8226/S, and Bmf in KMS11. | Upregulation. | Both drugs converge on inducing apoptosis through the intrinsic pathway, but the specific BH3-only members engaged may differ, potentially influencing cell fate decisions in different cancer types. |
Experimental Protocols
The following methodologies are based on studies comparing the effects of this compound and ATO.
Cell Culture and Drug Treatment:
-
Cell Lines: Human multiple myeloma cell lines 8226/S and KMS11 are commonly used. Other relevant lines include the acute promyelocytic leukemia cell line NB4 and the leukemia stem cell-like line KG-1a.
-
Culture Conditions: Cells are typically maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Drug Concentrations: For gene expression profiling, cells are often treated with 2 μM of either this compound or ATO. For cytotoxicity and apoptosis assays, a range of concentrations (e.g., 1-5 µM) is used.
-
Treatment Duration: Time points for gene expression analysis are typically 0, 6, and 24 hours. Apoptosis assays may be conducted at 24 and 48 hours.
Gene Expression Analysis (Microarray):
-
RNA Extraction: Total RNA is isolated from treated and untreated cells using a suitable kit (e.g., RNeasy Mini Kit, Qiagen). RNA quality and integrity are assessed using a bioanalyzer.
-
cRNA Preparation and Labeling: Double-stranded cDNA is synthesized from the total RNA. Biotin-labeled cRNA is then synthesized from the cDNA.
-
Hybridization: The labeled cRNA is fragmented and hybridized to a microarray chip (e.g., Affymetrix Human Genome U133 Plus 2.0 Array).
-
Scanning and Data Analysis: The arrays are washed, stained with streptavidin-phycoerythrin, and scanned. The raw data is then normalized (e.g., using RMA - Robust Multi-array Average) and analyzed to identify differentially expressed genes based on fold change and statistical significance (p-value).
Apoptosis Assays:
-
Annexin V and Propidium Iodide (PI) Staining: To quantify apoptosis, cells are stained with FITC-conjugated Annexin V and PI. The stained cells are then analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways differentially affected by this compound and ATO, as well as a typical experimental workflow for their comparison.
Caption: this compound signaling pathways leading to apoptosis.
Caption: Key signaling pathways modulated by Arsenic Trioxide (ATO).
Caption: Experimental workflow for comparing this compound and ATO.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound Induces a Unique Cellular Response and is Active in an Arsenic Trioxide-Resistant Myeloma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induces a unique cellular response and is active in an arsenic trioxide-resistant myeloma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
A comparative study of the safety profiles of Darinaparsin and arsenic trioxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the safety profiles of two arsenic-based anticancer agents, Darinaparsin and arsenic trioxide. The information is compiled from clinical trial data and preclinical studies to assist researchers and drug development professionals in understanding the distinct toxicological characteristics of these compounds.
Introduction
This compound is a novel organic arsenical, specifically a dimethylated arsenic conjugated to glutathione, while arsenic trioxide is an inorganic arsenic compound. Both have demonstrated efficacy in treating hematological malignancies, but their differing chemical structures lead to distinct safety profiles. This guide aims to delineate these differences through a presentation of quantitative safety data, detailed experimental methodologies for toxicity assessment, and visualization of their respective mechanisms of action.
Clinical Safety Profiles: A Tabular Comparison
The following tables summarize the treatment-emergent adverse events (TEAEs) observed in clinical trials for this compound and arsenic trioxide. It is crucial to note that the patient populations in these studies differed, which may influence the observed adverse event rates. This compound was evaluated in patients with relapsed or refractory peripheral T-cell lymphoma (PTCL), whereas the detailed data for arsenic trioxide is primarily from studies in patients with acute promyelocytic leukemia (APL) and other lymphoid malignancies.
Table 1: Safety Profile of this compound in Relapsed or Refractory Peripheral T-Cell Lymphoma (PTCL)
Data from the Asian Phase 2 Study (NCT02653976) of 65 patients treated with this compound at 300 mg/m² for 5 consecutive days every 21-day cycle.[1][2][3]
| Adverse Event (Treatment-Emergent) | All Grades (%) | Grade ≥3 (%) |
| Hematological | ||
| Anemia | 25 | 15.4 |
| Thrombocytopenia | 20 | 13.8 |
| Neutropenia | Not specified | 12.3 |
| Leukopenia | Not specified | 9.2 |
| Lymphopenia | Not specified | 9.2 |
| Non-Hematological | ||
| Pyrexia (Fever) | 42 | Not specified |
| Decreased appetite | 20 | Not specified |
| Hypertension | Not specified | 6.2 |
| Nausea | 18.5 | 1.5 |
| Diarrhea | 16.9 | 0 |
| Stomatitis | 15.4 | 0 |
| Alanine aminotransferase (ALT) increased | 13.8 | 3.1 |
| Aspartate aminotransferase (AST) increased | 13.8 | 1.5 |
| Hypokalemia | 12.3 | 3.1 |
| Electrocardiogram QT prolongation | 3 | 0 |
Table 2: Safety Profile of Arsenic Trioxide in Relapsed or Refractory Malignant Lymphoma
Data from a Phase 2 study of 35 patients with various relapsed or refractory malignant lymphomas treated with arsenic trioxide at 0.25 mg/kg daily, 5 days a week, for a 6-week cycle.[3]
| Adverse Event | Grade 1/2 (%) | Grade 3/4 (%) |
| Hematological | ||
| Anemia | 40 | 11 |
| Leukopenia | 34 | 9 |
| Thrombocytopenia | 26 | 6 |
| Non-Hematological | ||
| Nausea/Vomiting | 51 | 3 |
| Fatigue | 46 | 6 |
| Anorexia | 37 | 0 |
| Diarrhea | 29 | 3 |
| Paresthesia | 26 | 0 |
| Elevated liver enzymes | 23 | 6 |
| Hyperglycemia | 20 | 3 |
| Edema | 17 | 0 |
| Rash | 14 | 0 |
| Headache | 11 | 0 |
| QT Prolongation | Not specified | Not specified |
Table 3: Common Adverse Events Associated with Arsenic Trioxide in Acute Promyelocytic Leukemia (APL)
This table summarizes common adverse events reported in various clinical trials and post-marketing surveillance for arsenic trioxide in APL.[4]
| Adverse Event Category | Specific Adverse Events |
| Cardiovascular | QT interval prolongation, Torsade de pointes, tachycardia |
| Constitutional | Fatigue, fever, headache, dizziness |
| Gastrointestinal | Nausea, vomiting, diarrhea, abdominal pain, elevated liver enzymes (AST/ALT) |
| Hematological | Leukocytosis, neutropenia, thrombocytopenia, anemia |
| Metabolic | Hyperglycemia, hypokalemia, hypomagnesemia |
| Neurological | Neuropathy (numbness and tingling), paresthesia, seizures |
| Other | Differentiation syndrome (fever, dyspnea, weight gain, pulmonary infiltrates), skin rash, itching, muscle pain |
Experimental Protocols for Key Safety and Efficacy Assays
This section provides detailed methodologies for common in vitro assays used to assess the cytotoxic and apoptotic effects of this compound and arsenic trioxide.
Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed leukemia cells (e.g., HL-60, NB4) in a 96-well plate at a density of 0.5-1.0 x 10⁵ cells/mL in 100 µL of culture medium. For adherent cells, allow them to attach overnight.
-
Drug Treatment: Add varying concentrations of this compound or arsenic trioxide to the wells. Include a vehicle control (medium with the same solvent concentration used to dissolve the drug).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader, with a reference wavelength of 630 nm.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Apoptosis Detection by Annexin V Staining and Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Protocol:
-
Cell Culture and Treatment: Culture cells and treat them with the desired concentrations of this compound or arsenic trioxide for a specified time.
-
Cell Harvesting: For suspension cells, collect them by centrifugation. For adherent cells, gently trypsinize and then collect by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1 Assay
The JC-1 assay is used to measure changes in mitochondrial membrane potential, a key indicator of mitochondrial function and early apoptosis.
Principle: JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with a low mitochondrial membrane potential, JC-1 remains in its monomeric form and emits green fluorescence.
Protocol:
-
Cell Culture and Treatment: Culture and treat cells with this compound or arsenic trioxide as described previously.
-
JC-1 Staining: Resuspend the cells in a medium containing 2 µM JC-1 dye.
-
Incubation: Incubate the cells at 37°C in a 5% CO₂ incubator for 15-30 minutes.
-
Washing: Centrifuge the cells and wash them twice with assay buffer to remove excess dye.
-
Analysis: Analyze the cells using a flow cytometer.
-
Red fluorescence (J-aggregates): Detected in the FL2 channel, indicating healthy mitochondria.
-
Green fluorescence (JC-1 monomers): Detected in the FL1 channel, indicating depolarized mitochondria.
-
-
Data Analysis: The ratio of red to green fluorescence is used as a measure of mitochondrial membrane potential. A decrease in this ratio indicates mitochondrial depolarization.
Mandatory Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams, created using the DOT language, illustrate the proposed mechanisms of action for this compound and arsenic trioxide, as well as a typical experimental workflow for assessing drug-induced apoptosis.
Caption: Proposed mechanism of action of this compound.
Caption: Mechanism of arsenic trioxide in APL cells.
Caption: Workflow for apoptosis detection assay.
Conclusion
This compound and arsenic trioxide, while both arsenic-containing compounds, exhibit notable differences in their safety profiles. This compound, an organic arsenical, appears to have a different spectrum of adverse events compared to the inorganic arsenic trioxide, with hematological toxicities being prominent. Arsenic trioxide is associated with a broader range of toxicities, including significant cardiovascular effects such as QT prolongation, as well as hepatotoxicity and the potential for differentiation syndrome in APL patients.
The differing mechanisms of action, with this compound primarily targeting mitochondrial function and arsenic trioxide inducing the degradation of the PML-RARα oncoprotein in APL, likely contribute to their distinct safety profiles. The choice between these agents in a clinical or research setting should be guided by a thorough understanding of their respective toxicities and the specific context of their use. Further head-to-head clinical trials in comparable patient populations would be invaluable for a more definitive comparative safety assessment.
References
Validating Darinaparsin's Efficacy: A Comparative Guide to its Signaling Pathway Engagement
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Darinaparsin's performance against alternative therapies, with a focus on validating the role of specific signaling pathways in its efficacy. Experimental data is presented to support these comparisons, alongside detailed methodologies for key assays.
Introduction
This compound is a novel organic arsenical compound that has demonstrated promising clinical activity in various hematological malignancies, particularly in relapsed/refractory T-cell lymphomas.[1][2][3][4][5] Its mechanism of action is distinct from inorganic arsenic compounds like arsenic trioxide (ATO), offering a potential therapeutic alternative for patients who are resistant to conventional therapies. This guide delves into the molecular mechanisms underlying this compound's efficacy, with a particular focus on its modulation of key signaling pathways, and compares its performance with other approved agents for similar indications.
Comparative Efficacy of this compound
This compound has shown significant cytotoxic effects across a range of lymphoma cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potency, which varies across different histological subtypes.
Table 1: In Vitro Cytotoxicity of this compound in Lymphoma Cell Lines (72 hours)
| Cell Line | Histological Subtype | This compound IC50 (µM) | Reference |
| Jurkat | T-cell Lymphoma | 2.7 | |
| HH | T-cell Lymphoma | 3.2 | |
| Hut78 | T-cell Lymphoma | 6.7 | |
| L540 | Hodgkin Lymphoma | 1.3 | |
| L1236 | Hodgkin Lymphoma | 2.8 | |
| L428 | Hodgkin Lymphoma | 7.2 |
In clinical settings, this compound has demonstrated meaningful responses in patients with relapsed or refractory peripheral T-cell lymphoma (PTCL).
Table 2: Clinical Efficacy of this compound and Alternatives in Relapsed/Refractory PTCL
| Drug | Mechanism of Action | Overall Response Rate (ORR) | Reference |
| This compound | Mitochondrial-targeted agent, induces ROS, modulates MAPK & Hedgehog pathways | 19.3% | |
| Belinostat | Histone Deacetylase (HDAC) Inhibitor | 25.8% | |
| Romidepsin | Histone Deacetylase (HDAC) Inhibitor | 25% | |
| Pralatrexate | Folate antagonist | 29% |
Signaling Pathway Modulation by this compound
The efficacy of this compound is attributed to its ability to modulate multiple intracellular signaling pathways, leading to cell cycle arrest and apoptosis.
MAPK Pathway
A primary mechanism of this compound's action is the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway. This compound treatment leads to the phosphorylation of ERK, a key downstream effector of this pathway. This activation is, in part, due to the inhibition of SHP1 phosphatase, which normally negatively regulates ERK signaling.
PI3K/Akt Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another important signaling cascade in cancer cell survival. While the effect of this compound on this pathway appears to be less pronounced than on the MAPK pathway, studies have shown an increase in the phosphorylation of Akt in some cell lines, such as Jurkat cells. However, in other T-cell lymphoma lines, the effect on Akt phosphorylation was minimal.
Hedgehog Signaling Pathway
This compound has also been shown to inhibit the Hedgehog signaling pathway by downregulating the transcriptional activity of Gli2. This pathway is implicated in the survival and proliferation of cancer stem cells, suggesting another avenue through which this compound exerts its anti-tumor effects.
Generation of Reactive Oxygen Species (ROS)
A key mechanism of this compound-induced apoptosis is the generation of intracellular reactive oxygen species (ROS). Increased ROS levels lead to mitochondrial dysfunction and trigger the apoptotic cascade. The antioxidant Trolox has been shown to suppress this compound-induced apoptosis, confirming the critical role of oxidative stress in its mechanism of action.
Comparison with Alternatives
This compound's primary competitor in the arsenical class is Arsenic Trioxide (ATO) . This compound generally exhibits greater cytotoxicity in leukemia cell lines compared to ATO.
Table 3: Comparative Cytotoxicity of this compound and Arsenic Trioxide in Leukemia Cell Lines
| Cell Line | This compound IC50 (µM) | Arsenic Trioxide IC50 (µM) | Reference |
| NB4 | 1.03 | 5.04 | |
| U-937 | 1.76 | 8.94 | |
| MOLT-4 | 2.94 | 10.13 | |
| HL-60 | 2.96 | 22.47 |
Other alternatives for relapsed/refractory PTCL include Belinostat , Romidepsin , and Pralatrexate . These agents have different mechanisms of action, primarily targeting epigenetic modifications or metabolic pathways.
Experimental Protocols
Detailed protocols for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or a vehicle control for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is determined from the dose-response curve.
Apoptosis (Annexin V) Assay by Flow Cytometry
Objective: To quantify the percentage of apoptotic cells following this compound treatment.
Protocol:
-
Treat cells with this compound for the desired time period.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot for Protein Phosphorylation
Objective: To detect changes in the phosphorylation status of key signaling proteins.
Protocol:
-
Lyse this compound-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target proteins overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Intracellular ROS Measurement (DCFDA Assay)
Objective: To measure the generation of intracellular reactive oxygen species.
Protocol:
-
Culture cells in a black, clear-bottom 96-well plate.
-
Load the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) in serum-free medium for 30 minutes at 37°C.
-
Wash the cells with PBS to remove excess probe.
-
Treat the cells with this compound or a vehicle control.
-
Measure the fluorescence intensity at an excitation of 485 nm and an emission of 535 nm at various time points using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular ROS.
Conclusion
This compound is a potent anti-cancer agent with a multi-faceted mechanism of action. Its ability to modulate the MAPK and Hedgehog signaling pathways, coupled with the induction of oxidative stress, contributes to its efficacy in hematological malignancies. This guide provides a framework for researchers to further validate these mechanisms and compare this compound's performance against existing and emerging therapies. The provided experimental protocols offer a starting point for in-depth investigation into the molecular pharmacology of this promising drug.
References
- 1. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 2. This compound in patients with relapsed or refractory peripheral T-cell lymphoma: results of an Asian phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. This compound in patients with relapsed or refractory peripheral T-cell lymphoma: results of an Asian phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solasia Announces Positive Results of this compound in Pivotal Phase 2 Study for Peripheral T-Cell Lymphoma [businesswire.com]
Cross-resistance studies between Darinaparsin and other anticancer agents
A comparative analysis of darinaparsin's efficacy in chemo-resistant cancers, offering new hope where other treatments have failed.
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of cross-resistance studies between this compound and other anticancer agents. This compound, a novel organic arsenical, has demonstrated significant cytotoxic activity against a range of hematologic and solid tumors. A key area of investigation has been its efficacy in cancer models that have developed resistance to other chemotherapies, most notably arsenic trioxide (ATO). This guide synthesizes the available preclinical data, detailing this compound's ability to overcome resistance, its synergistic effects with other agents, and the molecular pathways underpinning its unique mechanism of action.
Overcoming Arsenic Trioxide Resistance
This compound has shown remarkable efficacy in cancer cell lines that are resistant to the inorganic arsenical, arsenic trioxide (ATO). This suggests a distinct mechanism of action and a lack of cross-resistance, a critical factor in developing next-generation therapies for relapsed or refractory cancers.
A pivotal study investigated the activity of this compound in an ATO-resistant multiple myeloma cell line, 8226/S-ATOR05. The results demonstrated that while the resistant cell line was unresponsive to ATO, it remained sensitive to this compound-induced apoptosis in a dose-dependent manner.[1][2] This finding highlights the potential of this compound as a valuable therapeutic option for patients who have relapsed after ATO treatment.
Table 1: Comparative Cytotoxicity of this compound and Arsenic Trioxide (ATO) in Multiple Myeloma Cell Lines
| Cell Line | Treatment | IC50 (µM) | Fold Difference (ATO/Darinaparsin) |
| 8226/S (Parental) | This compound | ~1.5 | 1.3x |
| Arsenic Trioxide | ~2.0 | ||
| 8226/S-ATOR05 (ATO-Resistant) | This compound | ~2.5 | >1.6x |
| Arsenic Trioxide | >4.0 |
Data adapted from studies on multiple myeloma cell lines, demonstrating this compound's effectiveness in ATO-resistant cells.[1]
Synergistic Effects with PARP Inhibitors in Small-Cell Lung Cancer
Beyond its single-agent efficacy, this compound has been shown to enhance the sensitivity of cancer cells to other targeted therapies. In small-cell lung cancer (SCLC), a notoriously difficult-to-treat malignancy, this compound in combination with PARP inhibitors (PARPi) has demonstrated synergistic growth inhibition.[3][4]
Treatment of SCLC cell lines with a combination of this compound (ZIO-101) and the PARP inhibitor olaparib or BMN673 resulted in a significantly greater reduction in cell viability compared to either agent alone. This suggests that this compound may potentiate the effects of PARP inhibitors, offering a novel combination strategy for SCLC.
Table 2: Synergistic Cytotoxicity of this compound and PARP Inhibitors in SCLC Cell Lines
| Cell Line | Treatment | Cell Viability (% of Control) |
| DMS273 | This compound (ZIO-101) | ~60% |
| Olaparib | ~80% | |
| ZIO-101 + Olaparib | ~30% | |
| SHP77 | This compound (ZIO-101) | ~55% |
| Olaparib | ~75% | |
| ZIO-101 + Olaparib | ~25% |
Data represents the approximate cell viability after treatment, illustrating the enhanced effect of the combination therapy.
Experimental Protocols
Cell Viability and Cytotoxicity Assays (MTT/WST-1)
To assess the cytotoxic effects of this compound and other anticancer agents, cell viability assays such as the MTT or WST-1 assay are commonly employed.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with varying concentrations of the drugs (e.g., this compound, ATO, PARP inhibitors) alone or in combination for a specified period (e.g., 24, 48, or 72 hours).
-
Reagent Incubation: After the treatment period, MTT or WST-1 reagent is added to each well and incubated for a few hours. This reagent is converted into a colored formazan product by metabolically active cells.
-
Absorbance Measurement: The formazan product is solubilized, and the absorbance is measured using a microplate reader at a specific wavelength.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value, the concentration of a drug that inhibits cell growth by 50%, is calculated from the dose-response curves.
Apoptosis Assay by Annexin V Staining and Flow Cytometry
Apoptosis, or programmed cell death, is a key mechanism by which anticancer drugs exert their effects. The Annexin V assay is a standard method to detect and quantify apoptosis.
-
Cell Treatment: Cells are treated with the desired concentrations of the anticancer agents.
-
Cell Harvesting: Both adherent and floating cells are collected to ensure all apoptotic cells are included in the analysis.
-
Staining: Cells are washed and then resuspended in a binding buffer containing FITC-conjugated Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes, typically in late apoptosis or necrosis.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The different cell populations are distinguished based on their fluorescence:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Quantification: The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induced by the treatment.
Signaling Pathways and Mechanisms of Action
The distinct mechanism of action of this compound is central to its ability to overcome resistance. Unlike ATO, this compound's activity is not solely dependent on the induction of oxidative stress.
In T-cell lymphoma (TCL) and Hodgkin's lymphoma (HL), this compound has been shown to activate the MAPK signaling pathway. This activation is mediated, at least in part, through the inhibition of the protein tyrosine phosphatase SHP1, which normally acts as a negative regulator of the ERK pathway.
Caption: this compound-induced MAPK pathway activation in lymphoma.
Furthermore, in some leukemia cell lines, this compound has been shown to downregulate Notch1 signaling, a pathway often implicated in cancer cell survival and proliferation. This provides another avenue through which this compound exerts its anticancer effects.
Caption: Downregulation of Notch1 signaling by this compound.
Conclusion
The data presented in this guide underscore the potential of this compound as a significant advancement in the treatment of resistant cancers. Its ability to overcome arsenic trioxide resistance and its synergistic activity with other targeted agents like PARP inhibitors open up new therapeutic avenues. The distinct signaling pathways modulated by this compound provide a strong rationale for its continued investigation in a variety of malignancies. For researchers and clinicians, this compound represents a promising tool in the ongoing effort to develop more effective and durable cancer therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound induces a unique cellular response and is active in an arsenic trioxide-resistant myeloma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (ZIO-101) enhances the sensitivity of small-cell lung cancer to PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (ZIO-101) enhances the sensitivity of small-cell lung cancer to PARP inhibitors [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling Darinaparsin
For Immediate Implementation: Essential Safety and Disposal Protocols for the Potent Antineoplastic Agent, Darinaparsin
Researchers and drug development professionals handling this compound, a novel organic arsenical compound, must adhere to stringent safety protocols to mitigate risks associated with its high toxicity. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research. This compound is classified as toxic if swallowed or inhaled, necessitating a multi-layered approach to personal protection and environmental control.
Quantitative Safety Data
While a specific Occupational Exposure Limit (OEL) for this compound has not been established, the Occupational Safety and Health Administration (OSHA) has set a Permissible Exposure Limit (PEL) for organic arsenic compounds, which serves as a critical benchmark for ensuring workplace safety. All handling procedures should aim to keep exposure well below this limit.
| Parameter | Value | Regulatory Body/Source |
| Permissible Exposure Limit (PEL) for Organic Arsenic Compounds (as As) | 0.5 mg/m³ (8-hour time-weighted average) | OSHA[1] |
| In Vitro Cytotoxicity (IC50) | 1.03 µM - 2.96 µM (in various leukemia cell lines) | [2] |
| In Vitro Cytotoxicity (IC50) | ~3 to 8 µmol/L (in various solid tumor cell lines) | [3] |
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE strategy is mandatory for all personnel handling this compound. The following table outlines the minimum required PPE for various laboratory activities involving this compound.
| Body Part | Recommended PPE | Specifications and Remarks |
| Respiratory Protection | NIOSH-approved respirator with cartridges for organic vapors and particulates. A full-face respirator is preferred to also provide eye protection. | Ensure proper fit-testing and regular cartridge replacement schedules. |
| Hand Protection | Double gloving with chemotherapy-rated nitrile gloves. | Inspect gloves for any signs of degradation or punctures before and during use. Change gloves frequently, and immediately if contaminated. |
| Eye and Face Protection | Chemical splash goggles and a full-face shield. | Must be worn at all times when there is a risk of splashes or aerosol generation. |
| Body Protection | A disposable, solid-front, back-closure chemotherapy gown over a lab coat. | Gowns should be shown to be resistant to permeation by chemotherapy drugs. Cuffs should be tucked into the outer pair of gloves. |
| Foot Protection | Closed-toe shoes and disposable shoe covers. | Shoe covers should be worn in designated handling areas and removed before exiting. |
Experimental Protocols: Safe Handling and Disposal
Adherence to the following step-by-step protocols is crucial for minimizing exposure and ensuring a safe laboratory environment.
Receiving and Storage
-
Inspect Package: Upon receipt, inspect the shipping container for any signs of damage or leakage.
-
Don PPE: Before opening, don the full PPE as outlined in the table above.
-
Verify and Log: Open the package in a designated containment area, such as a chemical fume hood. Verify the contents against the shipping manifest and log the compound into the laboratory's chemical inventory.
-
Secure Storage: Store this compound in a clearly labeled, tightly sealed, and compatible container. The storage area should be a designated, well-ventilated, and secure location, away from incompatible materials.
Preparation and Handling of this compound Solutions
-
Work in a Containment Hood: All manipulations of this compound, including weighing of the solid compound and preparation of solutions, must be performed within a certified chemical fume hood or a Class II, Type B2 biological safety cabinet to protect both the user and the environment.
-
Use Designated Equipment: Utilize dedicated labware (e.g., spatulas, weighing boats, glassware) for handling this compound. This equipment should be clearly labeled and not used for other purposes.
-
Prevent Aerosol Generation: When dissolving the compound, add the solvent slowly and carefully to avoid splashing and aerosolization.
-
Immediate Cleanup: In case of a minor spill within the containment hood, decontaminate the area immediately using an appropriate deactivating solution (see Decontamination Procedures).
Decontamination Procedures
-
Prepare Decontaminating Solution: A freshly prepared solution of 5% sodium hypochlorite is recommended for decontaminating surfaces and equipment.
-
Application: Liberally apply the decontaminating solution to the contaminated surface and allow for a contact time of at least 15 minutes.
-
Wipe and Rinse: Wipe the area with absorbent pads, starting from the outer edge of the spill and working inwards. Follow with a rinse of 70% ethanol and then sterile water.
-
Dispose of Materials: All materials used for decontamination (e.g., pads, wipes) must be disposed of as hazardous chemical waste.
Disposal Plan
-
Waste Segregation: All waste contaminated with this compound, including unused compound, empty vials, contaminated PPE, and cleaning materials, must be segregated as hazardous chemical waste.
-
Containerization: Collect all this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," "this compound," and the appropriate hazard symbols.
-
Storage of Waste: Store the hazardous waste container in a designated, secure, and well-ventilated area, away from general laboratory traffic.
-
Professional Disposal: Arrange for the disposal of the hazardous waste through the institution's environmental health and safety office or a licensed hazardous waste disposal company. Under no circumstances should this compound waste be disposed of in the regular trash or down the drain.
Signaling Pathway and Experimental Workflow
This compound exerts its anticancer effects through multiple mechanisms, primarily by inducing oxidative stress and disrupting mitochondrial function, which ultimately leads to apoptosis.
Caption: Proposed mechanism of action for this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. ARSENIC, ORGANIC COMPOUNDS | Occupational Safety and Health Administration [osha.gov]
- 2. Cytotoxic Effects of this compound, a Novel Organic Arsenical, against Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: Solid Tumor Hypoxic Cytotoxin and Radiosensitizer - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
